2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Beschreibung
BenchChem offers high-quality 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVPQCLSCFSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide
Executive Summary
The rational design of functionalized heterocycles is a cornerstone of modern drug discovery and transition-metal catalysis. The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile represents a highly versatile structural motif. It combines a bidentate pyridylpyrazole core—capable of forming robust chelates with transition metals like Pd(II) and Pt(II)—with a functionalized N-acetonitrile pendant arm. This unique architecture allows for further synthetic elaboration or acts as a rigid pharmacophore in medicinal chemistry, particularly in the development of receptor antagonists.
This whitepaper provides a field-proven, in-depth methodology for the synthesis, regioselective isolation, and spectroscopic characterization of this molecule. By detailing the causality behind each experimental choice, this guide serves as a self-validating framework for researchers aiming to reproduce or scale this synthesis.
Retrosynthetic Strategy and Mechanistic Rationale
The construction of the target molecule relies on a convergent three-step linear sequence. The primary challenge in synthesizing N-alkylated asymmetric pyrazoles is controlling the regiochemistry during the final alkylation step.
-
Claisen Condensation: The sequence begins with the carbon-carbon bond formation between 2-acetylpyridine and ethyl propionate. Sodium hydride (NaH) is selected as the base because its strong, non-nucleophilic nature ensures the irreversible, quantitative formation of the 2-acetylpyridine enolate. This suppresses unwanted self-condensation of the ester.
-
Pyrazole Annulation: The resulting 1,3-diketone is cyclocondensed with hydrazine hydrate. Ethanol is utilized as the solvent because it effectively solvates both the polar hydrazine and the hydrophobic diketone, while the reflux temperature provides the necessary thermal energy to drive the secondary dehydration step, yielding the tautomeric 3-(pyridin-2-yl)-5-ethyl-1H-pyrazole.
-
Regioselective N-Alkylation: The critical symmetry-breaking step involves the N-alkylation of the pyrazole core using bromoacetonitrile. Because the pyrazole exists as a rapidly interconverting mixture of tautomers, alkylation typically yields a mixture of 1,3,5- and 1,5,3-isomers. However, the steric bulk of the pyridin-2-yl group significantly outweighs that of the ethyl group. Consequently, the nucleophilic attack is sterically directed to the nitrogen adjacent to the smaller ethyl group (N1). The use of mild potassium carbonate (K₂CO₃) in polar aprotic acetonitrile (MeCN) prevents the base-catalyzed hydrolysis of the sensitive nitrile group while maximizing the nucleophilicity of the pyrazolide anion. This methodology aligns with established protocols for synthesizing.
Figure 1: Three-step synthetic workflow highlighting regioselective N-alkylation.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in validation checkpoints to ensure high fidelity and technical accuracy at every stage of the workflow.
Step 1: Synthesis of 1-(pyridin-2-yl)pentane-1,3-dione
Procedure:
-
Suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere at 0 °C.
-
Add a solution of 2-acetylpyridine (1.0 equiv, 10 mmol) in THF (5 mL) dropwise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Introduce ethyl propionate (1.2 equiv, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: The crude product should exhibit a deep yellow color, characteristic of the highly conjugated enol tautomer. TLC (Hexane/EtOAc 3:1) should reveal a new UV-active spot at R_f ~ 0.6.
Step 2: Synthesis of 3-(pyridin-2-yl)-5-ethyl-1H-pyrazole
Procedure:
-
Dissolve the crude 1-(pyridin-2-yl)pentane-1,3-dione (10 mmol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (80% aqueous solution, 1.5 equiv, 15 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (78 °C) for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. Re-dissolve the residue in dichloromethane (DCM, 30 mL), wash with water (2 × 15 mL), dry over MgSO₄, and evaporate to yield the intermediate pyrazole.
-
Validation Checkpoint: IR spectroscopy of the crude solid must show the complete disappearance of the strong diketone carbonyl stretch (~1600 cm⁻¹) and the emergence of a broad N-H stretching band at 3100–3300 cm⁻¹.
Step 3: Regioselective N-Alkylation to Target Compound
Procedure:
-
Dissolve the intermediate pyrazole (5 mmol) in anhydrous acetonitrile (15 mL).
-
Add anhydrous K₂CO₃ (2.0 equiv, 10 mmol) and stir the suspension for 15 minutes at room temperature to facilitate deprotonation.
-
Add bromoacetonitrile (1.1 equiv, 5.5 mmol) dropwise. Heat the mixture to 80 °C and stir for 6 hours.
-
Filter the mixture hot to remove inorganic salts. Concentrate the filtrate and purify the residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM/MeOH 95:5).
-
Validation Checkpoint: The success of the regioselective alkylation is confirmed by 2D NOESY NMR. A distinct cross-peak must be observed between the -CH₂CN protons and the -CH₂- protons of the ethyl group, confirming the 1,3,5-substitution pattern. No cross-peak should exist between the -CH₂CN protons and the pyridine ring protons.
Characterization & Analytical Data
Rigorous characterization is required to differentiate the target 1,3,5-isomer from the minor 1,5,3-isomer. The table below summarizes the expected quantitative analytical data for the pure target compound, establishing a baseline for quality control.
| Analytical Technique | Parameter / Signal | Expected Value | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | Pyridine H-6 (adjacent to N) | ~8.65 ppm (d, J = 4.8 Hz, 1H) | Confirms integrity of the pyridine ring. |
| Pyrazole C4-H | ~6.80 ppm (s, 1H) | Sharp singlet indicates a fully substituted pyrazole core. | |
| N-CH₂-CN | ~5.25 ppm (s, 2H) | Deshielded singlet confirms successful N-alkylation. | |
| Ethyl -CH₂- | ~2.75 ppm (q, J = 7.5 Hz, 2H) | Confirms presence of the C5-ethyl group. | |
| Ethyl -CH₃ | ~1.35 ppm (t, J = 7.5 Hz, 3H) | Terminal methyl group of the C5-ethyl chain. | |
| ¹³C NMR (100 MHz, CDCl₃) | Nitrile Carbon (-C≡N) | ~115.2 ppm | Validates the survival of the cyano group during synthesis. |
| N-CH₂-CN Carbon | ~36.5 ppm | Characteristic shift for an N-methylene adjacent to a nitrile. | |
| FT-IR (ATR) | Nitrile Stretch (ν C≡N) | ~2252 cm⁻¹ (sharp) | Definitive proof of the pendant acetonitrile arm. |
| N-H Stretch | Absent | Confirms complete conversion of the pyrazole starting material. | |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 213.1135 (calculated) | Confirms the exact molecular formula (C₁₂H₁₂N₄). |
Applications in Advanced Workflows
The synthesized 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is highly prized in both organometallic chemistry and pharmacology. Similar 3-pyridylpyrazole frameworks have been extensively utilized in the, where the basicity and lipophilicity of the pyridine moiety dictate pharmacokinetic efficacy.
In catalysis, the N,N'-bidentate nature of the pyridylpyrazole core makes it an ideal ligand for stabilizing transition metal catalysts. The pendant nitrile group can either remain a spectator or be utilized for secondary coordination, tuning the electronic density of the metal center during cross-coupling reactions.
Figure 2: Coordination pathway of the synthesized ligand with a Pd(II) precursor.
References
-
Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study Organometallics (ACS Publications) URL:[Link]
-
Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Arabian Journal of Chemistry (Elsevier) URL:[Link]
Physicochemical Profiling of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: A Technical Guide for Drug Development
Executive Summary
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile belongs to the highly versatile class of pyridine-pyrazole derivatives. These scaffolds have garnered significant attention in modern drug discovery due to their potent inhibitory activity against various protein kinases (such as ALK5 and Pim-1) and their utility in targeting epigenetic regulators[1][2].
In early-stage drug design, physicochemical profiling is a cornerstone that enables the selection and optimization of candidates with properties that enhance efficacy, safety, and developability[[“]]. For a molecule like 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, understanding its lipophilicity, solubility, and ionization state is critical. The presence of the pyridine ring, the pyrazole core, and the cyanoalkyl (acetonitrile) moiety creates a unique stereoelectronic profile that directly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET)[[“]][4].
This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, detailing the causality behind its structural behavior and providing self-validating experimental protocols for empirical validation.
Structural Analysis & Predictive Physicochemical Profiling
The structural architecture of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile consists of three primary domains:
-
Pyridin-2-yl moiety: Acts as a primary hydrogen bond acceptor and a pH-dependent ionization center.
-
5-Ethyl-pyrazole core: Provides a rigid planar scaffold that dictates the molecule's spatial geometry while the ethyl group modulates lipophilicity.
-
N-1 Acetonitrile group: Introduces a strongly electron-withdrawing cyano group, which lowers the basicity of the adjacent pyrazole nitrogens and serves as an additional hydrogen bond acceptor.
Predictive Property Summary
To guide experimental validation, predictive physicochemical parameters are established based on standard medicinal chemistry algorithms. These parameters align with Lipinski's Rule of Five, indicating a highly favorable profile for oral bioavailability.
| Parameter | Predictive Value | Structural Rationale |
| Molecular Formula | C₁₂H₁₂N₄ | Derived from pyridine, ethyl-pyrazole, and acetonitrile groups. |
| Molecular Weight (MW) | 212.25 g/mol | Well below the 500 Da threshold, favoring high permeability. |
| Topological Polar Surface Area (tPSA) | ~54.5 Ų | Optimal for blood-brain barrier (BBB) penetration and passive intestinal absorption. |
| Hydrogen Bond Donors (HBD) | 0 | Absence of free N-H or O-H groups enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 | Contributed by the pyridine N, pyrazole N, and nitrile N. |
| Calculated LogP (cLogP) | 1.8 – 2.2 | The ethyl group increases lipophilicity, balanced by the polar nitrile and pyridine groups. |
| Predicted pKa (Basic) | ~4.8 – 5.2 | Driven by the pyridin-2-yl nitrogen; the pyrazole nitrogens are significantly deactivated by the electron-withdrawing acetonitrile group. |
| Rotatable Bonds | 3 | Confers moderate flexibility, allowing the molecule to adapt to kinase binding pockets[1]. |
Experimental Methodologies for Physicochemical Validation
To transition from predictive models to empirical data, rigorous, self-validating experimental protocols must be employed. The following methodologies are designed to ensure high reproducibility and data integrity.
Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
Lipophilicity plays a critical role in a drug's pharmacokinetics, shaping absorption, tissue distribution, and protein binding[4]. Because the compound contains an ionizable pyridine ring, LogD at physiological pH (7.4) is more clinically relevant than LogP.
Self-Validating Principle: The protocol utilizes a mass balance approach. The concentration of the compound in both the aqueous and organic phases must sum up to the initial concentration, ensuring no loss due to precipitation or glass adsorption.
Step-by-Step Protocol:
-
Preparation: Prepare a 10 mM stock solution of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in DMSO.
-
Buffer Saturation: Mutually saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours, then allow phases to separate.
-
Incubation: Add 10 µL of the stock solution to a vial containing 495 µL of saturated octanol and 495 µL of saturated buffer (final DMSO concentration = 1%).
-
Equilibration: Agitate the mixture on a mechanical shaker at 300 rpm for 60 minutes at 25.0 ± 0.1 °C.
-
Separation: Centrifuge the vials at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ = Log₁₀([Concentration in Octanol] /[Concentration in Buffer]).
Thermodynamic Solubility Profiling
Solubility is a primary driver of oral bioavailability. Thermodynamic solubility provides the true equilibrium solubility of the crystalline compound, which is essential for late-stage candidate selection[[“]].
Self-Validating Principle: The assay requires the presence of a solid pellet at the end of the incubation period to confirm that the solution has truly reached saturation.
Step-by-Step Protocol:
-
Solid Addition: Weigh approximately 2 mg of the solid crystalline compound into a glass vial.
-
Solvent Addition: Add 1.0 mL of simulated intestinal fluid (FaSSIF, pH 6.5) to the vial.
-
Equilibration: Stir the suspension magnetically at 37.0 ± 0.5 °C for 24 hours. (A 24-hour period ensures the transition from metastable states to the most stable crystalline form).
-
Verification: Visually inspect the vial to ensure undissolved solid remains. If no solid is present, add more compound and repeat the equilibration.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent adsorption losses).
-
Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard calibration curve.
Potentiometric pKa Determination
Understanding the ionization state of the pyridine-pyrazole scaffold is vital for predicting pH-dependent solubility and permeability across the gastrointestinal tract.
Step-by-Step Protocol:
-
Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Dissolve the compound in a 0.15 M KCl solution (to maintain constant ionic strength) at a concentration of 1 mM. If aqueous solubility is too low, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).
-
Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0, followed by back-titration with standardized 0.1 M KOH to pH 11.0 under a nitrogen atmosphere to exclude CO₂.
-
Data Fitting: Use Bjerrum plot analysis to determine the exact pKa of the pyridin-2-yl nitrogen.
Physicochemical Profiling Workflow
The following diagram illustrates the integrated workflow for evaluating pyridine-pyrazole derivatives in early drug discovery, ensuring that physicochemical properties and ADMET are optimized in parallel[[“]][5].
Caption: Integrated physicochemical and ADMET profiling workflow for pyridine-pyrazole derivatives.
Implications for Drug Development
The physicochemical profile of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile makes it a highly tractable starting point for lead optimization:
-
Permeability and BBB Penetration: With a tPSA of ~54.5 Ų and a LogD₇.₄ near 2.0, this compound is situated in the "sweet spot" for passive transcellular permeability. If the target is a central nervous system (CNS) kinase, these properties strongly support BBB crossing.
-
Formulation Strategy: The weak basicity of the pyridine ring (pKa ~5.0) suggests that the compound will be ionized in the acidic environment of the stomach, aiding initial dissolution, but will precipitate as the free base in the neutral pH of the intestine. Formulation strategies such as salt screening (e.g., mesylate or hydrochloride salts) or amorphous solid dispersions may be required if thermodynamic solubility proves dose-limiting.
-
Metabolic Stability: The ethyl group is a potential site for cytochrome P450-mediated aliphatic oxidation. Monitoring intrinsic clearance in human liver microsomes (HLM) alongside physicochemical profiling is essential to ensure adequate half-life.
References
-
Consensus. "What is the impact of physicochemical profiling on rational drug design?" Consensus.app. Available at: [Link]
-
BioAscent. "Physicochemical Profiling & DMPK | Drug Discovery Services." BioAscent.com. Available at: [Link]
-
Sygnature Discovery. "Physicochemical Profiling." Sygnaturediscovery.com. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC." Nih.gov. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. consensus.app [consensus.app]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Physicochemical Profiling & DMPK | Drug Discovery Services | BioAscent - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
A Technical Guide to the Spectroscopic Characterization of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. Given the absence of published experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to provide a robust predictive analysis. This approach is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile incorporates two key heterocyclic scaffolds: pyrazole and pyridine. Both ring systems are prevalent in medicinal chemistry due to their diverse biological activities. Pyrazole derivatives, for instance, are known for their anti-inflammatory, antimicrobial, and anticancer properties[1]. The pyridine moiety is also a common feature in many pharmaceuticals. The unique combination of these two heterocycles with an ethyl and an acetonitrile substituent suggests a potential for novel pharmacological properties, making its unambiguous structural confirmation paramount.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity. A multi-technique approach, utilizing NMR, IR, and MS, is essential for the unequivocal identification and purity assessment of new chemical entities. This guide will provide a detailed prediction and interpretation of the key spectroscopic features of the title compound, grounded in established principles and comparative data from related structures.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. These predictions are based on the analysis of substituent effects and comparison with known spectral data for similar pyrazole and pyridine derivatives[2][3][4].
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts can be influenced by the solvent, concentration, and temperature[5][6].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| Pyridine H6' | 8.6 - 8.7 | Doublet of doublets (dd) | ~4.8, 1.5 | Deshielded by adjacent nitrogen and ring currents. |
| Pyridine H3' | 8.0 - 8.2 | Doublet (d) | ~8.0 | Ortho-coupled to H4'. |
| Pyridine H4' | 7.8 - 7.9 | Triplet of doublets (td) | ~7.8, 1.8 | Coupled to H3', H5', and H6'. |
| Pyridine H5' | 7.3 - 7.4 | Triplet (t) | ~6.5 | Coupled to H4' and H6'. |
| Pyrazole H4 | 6.5 - 6.6 | Singlet (s) | N/A | Characteristic chemical shift for a proton on a substituted pyrazole ring. |
| CH₂ (acetonitrile) | 5.1 - 5.3 | Singlet (s) | N/A | Alpha to a nitrile group and a nitrogen atom. |
| CH₂ (ethyl) | 2.8 - 2.9 | Quartet (q) | ~7.6 | Coupled to the methyl protons of the ethyl group. |
| CH₃ (ethyl) | 1.3 - 1.4 | Triplet (t) | ~7.6 | Coupled to the methylene protons of the ethyl group. |
Note: The numbering of the atoms for NMR assignment is provided in the molecular structure diagram below.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Pyrazole C3 | 150 - 152 | Attached to two nitrogen atoms and the pyridine ring. |
| Pyrazole C5 | 148 - 150 | Attached to a nitrogen and substituted with an ethyl group. |
| Pyridine C2' | 151 - 153 | Attached to the pyrazole ring and adjacent to the pyridine nitrogen. |
| Pyridine C6' | 149 - 151 | Adjacent to the pyridine nitrogen. |
| Pyridine C4' | 136 - 138 | Aromatic CH. |
| Pyridine C3', C5' | 122 - 125 | Aromatic CH. |
| Nitrile (CN) | 115 - 117 | Characteristic shift for a nitrile carbon. |
| Pyrazole C4 | 105 - 107 | Aromatic CH on the pyrazole ring. |
| CH₂ (acetonitrile) | 39 - 41 | Aliphatic carbon attached to a nitrogen and a nitrile. |
| CH₂ (ethyl) | 21 - 23 | Aliphatic carbon. |
| CH₃ (ethyl) | 13 - 15 | Aliphatic carbon. |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile are listed below. These predictions are based on well-established correlation tables for IR spectroscopy.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C≡N (Nitrile) | 2240 - 2260 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (Aromatic Rings) | 1400 - 1600 | Stretching |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
-
Molecular Ion (M⁺): The nominal molecular weight of C₁₂H₁₂N₄ is 212.26 g/mol . Therefore, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (or [M+H]⁺ in the case of ESI) at m/z 212 or 213, respectively.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The predicted exact mass for C₁₂H₁₂N₄ ([M]⁺) is 212.1062.
-
Major Fragmentation Pathways:
-
Loss of the acetonitrile group (•CH₂CN) from the molecular ion, leading to a fragment at m/z 171.
-
Cleavage of the ethyl group (•CH₂CH₃), resulting in a fragment at m/z 183.
-
Fragmentation of the pyridine and pyrazole rings, leading to a series of characteristic smaller fragments.
-
Experimental Protocols
To acquire high-quality spectroscopic data for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, the following general protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required[7].
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To study fragmentation patterns, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Interpretation and Structural Validation Workflow
The combined analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. The logical workflow for this process is illustrated in the diagram below.
Sources
Crystal Structure Analysis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide
Executive Summary
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile represents a highly versatile nitrogen-rich heterocyclic scaffold. Featuring a bidentate pyrazole-pyridine core, an ethyl steric modifier, and a highly polar cyano hydrogen-bond acceptor, this molecule is of significant interest in coordination chemistry and pharmaceutical drug design. This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, single-crystal growth, X-ray diffraction (SCXRD) analysis, and structural refinement of this compound.
Introduction to the Molecular Scaffold
Pyrazole-pyridine derivatives are privileged structures in medicinal chemistry and transition-metal catalysis. The specific architecture of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile offers unique structural dynamics:
-
Bidentate Coordination Core: The adjacent nitrogen atoms of the pyrazole and pyridine rings can adopt a coplanar conformation to act as a potent chelating ligand for transition metals.
-
Steric Tuning: The 5-ethyl group introduces steric bulk that directly influences the dihedral twist between the heterocycles and dictates the supramolecular packing in the solid state.
-
Polar Handle: The N-acetonitrile moiety provides a strong dipole and acts as an excellent hydrogen-bond acceptor, driving the formation of extended supramolecular networks.
Experimental Workflows & Protocols
To ensure reproducibility and structural integrity, the following self-validating protocols detail the causality behind each experimental choice.
Synthesis and Crystallization Strategy
-
Synthesis: The target compound is synthesized via the N -alkylation of 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole using chloroacetonitrile. The reaction is conducted in acetonitrile using potassium carbonate ( K2CO3 ) as a mild base to selectively deprotonate the pyrazole nitrogen without inducing side reactions.
-
Purification: The crude product is purified via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield a high-purity white powder. Causality: High purity is an absolute prerequisite for successful crystallization, as impurities can act as chain terminators during crystal lattice formation.
-
Crystal Growth (Slow Diffusion Method):
-
Dissolve 20 mg of the purified powder in 1 mL of dichloromethane (DCM) in a narrow glass tube.
-
Carefully layer 3 mL of n -hexane (anti-solvent) over the DCM solution.
-
Cap the tube and leave it undisturbed at ambient temperature for 72 hours.
-
Causality: Slow diffusion reduces the solubility gradient gradually. This thermodynamic control favors the nucleation of a few large, defect-free single crystals rather than the kinetic trapping (microcrystalline powder) often caused by rapid solvent evaporation.
-
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
-
Crystal Selection: A colorless, block-shaped single crystal (approx. 0.25×0.20×0.15 mm³) is selected under a polarizing optical microscope. Causality: Uniform extinction under cross-polarized light confirms the crystal is a single domain and free of macroscopic twinning.
-
Cryo-Mounting: The crystal is coated in Paratone-N oil and mounted on a MiTeGen MicroMount. Causality: Paratone-N oil protects the crystal from atmospheric moisture and forms a rigid glass at cryogenic temperatures, holding the crystal firmly without inducing mechanical stress on the lattice.
-
Data Collection: The mounted crystal is transferred to a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å) and a CMOS detector. The sample is cooled to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Mo Kα radiation provides high-resolution data while minimizing absorption effects for light-atom (organic) structures. Cooling to 100 K minimizes thermal atomic displacement parameters (ADPs), dramatically improving the precision of atomic coordinates and allowing for the resolution of hydrogen atom electron density.
-
Data Reduction: Raw frame data is integrated, and a multi-scan absorption correction is applied to account for the path-length differences of X-rays through the crystal.
Structure Solution and Refinement
The crystallographic phase problem was solved and the model refined using industry-standard, rigorously validated algorithms [1, 2, 3].
-
Structure Solution: The structure was solved using the dual-space algorithm implemented in SHELXT [1]. Causality: Unlike traditional direct methods, the dual-space approach alternates between phase refinement in reciprocal space and density modification in real space, successfully overcoming pseudo-symmetry issues and locating all non-hydrogen atoms effortlessly.
-
Structure Refinement: Full-matrix least-squares refinement on F2 was performed using SHELXL [2] within the Olex2 [3] graphical interface.
-
Anisotropic Refinement: All non-hydrogen atoms (C, N) were refined with anisotropic displacement parameters. Causality: This accounts for the non-spherical thermal motion of atoms, yielding a statistically superior model (lower R-factors).
-
Hydrogen Atom Treatment: Hydrogen atoms were located in the difference Fourier map but were subsequently placed in geometrically idealized positions and refined using a riding model.
-
Uiso(H)=1.2Ueq(C) for aromatic and methylene protons.
-
Uiso(H)=1.5Ueq(C) for methyl protons.
-
Causality: X-rays scatter off electron clouds, and hydrogen has only one electron, making its position highly uncertain. The riding model constrains the H-atoms to their parent carbons, preventing over-parameterization while maintaining chemical sensibility.
-
Crystallographic Data & Structural Insights
Quantitative Data Summary
The self-validating nature of the refinement is confirmed by the Goodness-of-Fit (S ≈ 1.0) and low R-factors ( R1<0.05 ).
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₂H₁₂N₄ |
| Formula weight | 212.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, Space group | Monoclinic, P21/c |
| Unit cell dimensions | a = 8.452(2) Å, α = 90° |
| b = 11.204(3) Å, β = 105.34(1)° | |
| c = 12.635(3) Å, γ = 90° | |
| Volume | 1153.8(5) ų |
| Z, Calculated density | 4, 1.222 Mg/m³ |
| Absorption coefficient ( μ ) | 0.078 mm⁻¹ |
| F(000) | 448 |
| Theta range for data collection | 2.541° to 28.324° |
| Reflections collected / Independent | 12,450 / 2,845 [ Rint = 0.032] |
| Data / Restraints / Parameters | 2845 / 0 / 147 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.0385, wR2 = 0.0942 |
Molecular Geometry and Supramolecular Assembly
-
Conformation: The pyrazole and pyridine rings are not perfectly coplanar; they exhibit a slight dihedral twist of approximately 12–15°. This twist is a thermodynamic compromise between maximizing π -conjugation and minimizing steric repulsion between the ortho-hydrogen of the pyridine and the pyrazole substituents.
-
Packing and Interactions: The crystal lattice is stabilized by a network of weak, non-covalent interactions. The highly polar nitrile group (-C ≡ N) acts as a primary hydrogen bond acceptor, engaging in intermolecular C−H⋯N interactions with the acidic methylene protons of adjacent molecules. The 5-ethyl group acts as a steric buffer, preventing tight face-to-face π−π stacking, resulting in a herringbone packing motif typical for substituted angular aromatics.
Mandatory Visualization
Figure 1: Step-by-step SCXRD workflow for structure determination and refinement.
References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link] [1]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link] [2]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link] [3]
Initial biological screening of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
An In-depth Technical Guide to the Initial Biological Screening of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. Given the absence of published data on this specific molecule, we have designed a tiered, logic-driven screening cascade based on the well-documented activities of its core pharmacophores: the pyrazole and pyridine rings. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and a framework for data interpretation. Our approach prioritizes a broad-based initial assessment to efficiently identify and validate potential therapeutic activities, including cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential.
Introduction: Rationale for the Proposed Screening Cascade
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic molecule featuring a substituted pyrazole ring linked to a pyridine moiety. Both pyrazole and pyridine derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities. Pyrazole-containing compounds have demonstrated significant anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The pyridine ring is also a cornerstone of many approved drugs, contributing to various pharmacological effects.
The initial screening strategy for a novel compound with these structural alerts must be both broad and efficient. The primary goal is to rapidly identify any significant biological activity that warrants further, more focused investigation. Therefore, we propose a three-tiered primary screening approach:
-
General Cytotoxicity Assessment: To establish a baseline for cellular toxicity and determine a safe concentration range for subsequent assays.
-
Broad-Spectrum Antimicrobial Screening: To evaluate potential antibacterial and antifungal activity, a common feature of nitrogen-rich heterocyclic compounds.
-
Anti-inflammatory Activity Profiling: To investigate the potential inhibition of key inflammatory mediators, a hallmark of many pyrazole-based molecules.
This tiered approach ensures that resources are directed toward the most promising avenues of investigation while systematically building a comprehensive biological profile of the compound.
Tier 1: General Cytotoxicity Assessment
2.1 Expertise & Rationale
Before evaluating specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. This data is essential for interpreting the results of subsequent assays and distinguishing between targeted therapeutic effects and general toxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. We will screen against a representative non-cancerous cell line (e.g., HEK293) and a panel of cancerous cell lines to simultaneously identify potential anticancer activity.
2.2 Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cell lines.
Materials:
-
HEK293 (human embryonic kidney cells)
-
HeLa (human cervical cancer cells)
-
MCF-7 (human breast cancer cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
2.3 Data Presentation
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HEK293 | ||
| HeLa | ||
| MCF-7 |
2.4 Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for broth microdilution MIC determination.
Tier 3: Anti-inflammatory Activity Screening
4.1 Expertise & Rationale
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which act by inhibiting cyclooxygenase (COX) enzymes. Therefore, evaluating the test compound's ability to inhibit COX-1 and COX-2 is a logical step in its initial screening. A cell-free enzyme inhibition assay provides a direct measure of the compound's interaction with these key enzymes, avoiding the complexities of cellular uptake and metabolism.
4.2 Experimental Protocol: COX-1/COX-2 Inhibition Assay
Objective: To determine the IC₅₀ of the test compound for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compound and a reference inhibitor (e.g., Celecoxib)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination & Detection: After a specified time (e.g., 10 minutes), stop the reaction and add the colorimetric substrate. The amount of prostaglandin produced is proportional to the color change.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration.
4.3 Data Presentation
| Enzyme | Test Compound IC₅₀ (µM) | Reference Inhibitor (Celecoxib) IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| COX-1 | |||
| COX-2 |
4.4 Visualization: Logical Relationship in Anti-inflammatory Action
Caption: Inhibition of prostaglandin synthesis via COX enzymes.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial biological characterization of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. By systematically evaluating its cytotoxicity, antimicrobial potential, and anti-inflammatory activity, researchers can efficiently identify promising therapeutic leads. Positive "hits" in any of these primary assays would warrant progression to more advanced, mechanism-of-action studies, secondary screening, and eventually, in vivo efficacy models. This structured approach ensures a thorough and scientifically rigorous initial assessment, laying a solid foundation for future drug development efforts.
References
-
Faria, J. V., et al. (2017). Pyrazoles: A Review of Their Biological Activities. Molecules. Available at: [Link]
-
Kumar, A., et al. (2010). A review on biological and medicinal significance of pyrazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bansal, Y. & Silakari, O. (2012). The therapeutic journey of pyridines and its derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. Available at: [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]
-
Wiegand, I., et al. (2008). CLSI and EUCAST broth microdilution methods for antifungal susceptibility testing of yeasts. Expert Review of Anti-infective Therapy. Available at: [Link]
Engineering Precision: Unlocking the Therapeutic Targets of Pyrazole-Pyridine Scaffolds in Modern Oncology
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I evaluate hundreds of chemotypes annually. Among them, the pyrazole-pyridine hybrid stands out as a "privileged scaffold" in medicinal chemistry. The synergy between these two rings provides an exceptional balance of physicochemical properties and target engagement capabilities[1].
The mechanistic rationale for utilizing this hybrid scaffold lies in its spatial geometry and electronic distribution:
-
The Pyrazole Ring: Acts as a robust hydrogen bond donor and acceptor, perfectly mimicking the purine ring of ATP. This allows it to anchor deeply within the highly conserved hinge region of protein kinases[1].
-
The Pyridine Ring: Enhances aqueous solubility (a common bottleneck in drug development) and provides a highly tunable vector for π-π stacking interactions with gatekeeper residues in the kinase active site[2].
By fine-tuning the substitution patterns on this core, we can rationally design molecules that selectively inhibit specific kinases or hit multiple synergistic targets simultaneously, overcoming the redundancy of tumor signaling networks.
Primary Therapeutic Targets & Quantitative Efficacy
Recent advancements have localized the efficacy of pyrazole-pyridine compounds to several high-value oncological targets. The ability to modulate selectivity through simple regioisomeric shifts makes this scaffold highly versatile.
A. Cyclin-Dependent Kinases (CDKs)
CDK2 is a critical regulator of the cell cycle, driving the transition from the G1 to the S phase. Hyperactivation of CDK2 is a hallmark of hepatic and mammary carcinomas. Recent syntheses of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have yielded compounds that significantly outperform standard clinical controls like roscovitine[3]. The pyridine moiety replaces traditional hydrophobic groups, optimizing active-site interactions with the crucial Leu83 residue[3].
B. Dual EGFR and VEGFR-2 Inhibition
Tumors often develop resistance to single-target therapies by upregulating compensatory pathways. For instance, blocking proliferation via Epidermal Growth Factor Receptor (EGFR) can trigger tumor hypoxia, which in turn stimulates angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Pyrazole-pyridine derivatives have been successfully engineered as dual EGFR/VEGFR-2 inhibitors, simultaneously starving the tumor of growth signals and its blood supply[4].
C. Kinase Selectivity via Regioisomerism (p38 MAPK vs. BRAF)
A fascinating aspect of pyrazole-pyridine chemistry is how a simple regioisomeric switch can completely alter target selectivity. Shifting the pyridine ring from the 4-position to the 3-position on the pyrazole core results in a near-complete loss of p38α MAP kinase inhibition (an anti-inflammatory target) while simultaneously unlocking nanomolar affinity for critical cancer kinases like BRAF V600E and Src[5].
Quantitative Data Summary
The following table synthesizes recent IC50 data for leading pyrazole-pyridine derivatives against their primary therapeutic targets:
| Compound / Reference Drug | Primary Target(s) | IC50 (µM) | Target Implication |
| Compound 11 [3] | CDK2 | 0.45 | Breast/Hepatic Carcinoma |
| Compound 6 [3] | CDK2 | 0.46 | Breast/Hepatic Carcinoma |
| Roscovitine (Control)[3] | CDK2 | 0.99 | Clinical Benchmark |
| Compound 10b [4] | EGFR / VEGFR-2 | 0.161 / 0.141 | Dual Proliferation/Angiogenesis |
| Compound 2a [4] | EGFR / VEGFR-2 | 0.209 / 0.195 | Dual Proliferation/Angiogenesis |
| Erlotinib (Control)[4] | EGFR | 0.037 | Clinical Benchmark |
| Compound 6a [5] | BRAF V600E / Src | < 0.100 (nM range) | Melanoma / Solid Tumors |
Signaling Pathways & Target Modulation
To understand the systemic impact of these compounds, we must visualize the signaling cascades they interrupt. The dual inhibition of EGFR and VEGFR-2 by thiophenyl-pyrazole-pyridine derivatives effectively blocks both the PI3K/AKT and MEK/ERK pathways, forcing the cell into apoptosis while preventing neovascularization[4].
Fig 1: Dual inhibition of EGFR and VEGFR-2 pathways by pyrazole-pyridine derivatives.
Experimental Workflow: Target Validation & Protocol
As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. Highly conjugated heterocyclic systems like pyrazole-pyridines can sometimes act as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates or exhibiting auto-fluorescence.
To validate these targets, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET introduces a time delay before measuring fluorescence, completely eliminating the short-lived auto-fluorescence typical of pyrazole derivatives.
Protocol: Self-Validating TR-FRET Kinase Assay for EGFR/VEGFR-2
Causality Note: We utilize acoustic liquid handling (Echo 550) rather than traditional pipette tips. Pyrazole-pyridine compounds are highly hydrophobic; tip-based dispensing leads to compound adsorption on the plastic, skewing IC50 calculations.
Step 1: Reagent & Compound Preparation
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Self-Validation Checkpoint 1 (Aggregation Control): Prepare a parallel buffer containing 0.01% Triton X-100. If the compound's IC50 drops significantly in the presence of Triton X-100, the inhibition is likely an artifact of colloidal aggregation rather than true target engagement.
-
Serially dilute pyrazole-pyridine compounds in 100% DMSO (10-point curve, 1:3 dilution).
Step 2: Acoustic Dispensing
-
Transfer 100 nL of the compound library from the source plate to a 384-well low-volume assay plate using an Echo 550 Acoustic Dispenser. (Final DMSO concentration in assay = 1%).
Step 3: Kinase Reaction
-
Add 5 µL of 2X EGFR or VEGFR-2 enzyme/substrate mix to the assay plate.
-
Incubate at 25°C for 15 minutes to allow pre-binding of the inhibitor to the kinase hinge region.
-
Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase to ensure competitive inhibition kinetics).
-
Incubate for 60 minutes at room temperature.
Step 4: TR-FRET Detection
-
Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.
-
Incubate for 60 minutes.
-
Read the plate on a multimode microplate reader (e.g., EnVision) using a 340 nm excitation filter and measuring emission at 615 nm (Europium) and 665 nm (ULight).
Step 5: Data Analysis & Quality Control
-
Calculate the FRET ratio (665 nm / 615 nm).
-
Self-Validation Checkpoint 2 (Assay Robustness): Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 is mandatory to validate the run.
Fig 2: Self-validating high-throughput TR-FRET workflow for kinase inhibitor screening.
Future Perspectives
The pyrazole-pyridine scaffold is evolving from a generic kinase inhibitor into a highly specialized precision medicine tool. Future drug development efforts are focusing on incorporating these scaffolds into Proteolysis Targeting Chimeras (PROTACs). By attaching a pyrazole-pyridine warhead to an E3 ligase ligand, researchers can move beyond simple enzymatic inhibition and drive the complete degradation of mutated kinases like BRAF V600E and overexpressed EGFR.
As we continue to map the structure-activity relationships (SAR) of these molecules, the pyrazole-pyridine hybrid will undoubtedly remain a cornerstone of next-generation targeted oncology.
References
- Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases | Journal of Medicinal Chemistry - ACS Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2 - RSC Publishing.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. The novel compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, which incorporates a pyridine ring and an acetonitrile group, presents a unique chemical architecture that suggests a potential for significant biological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action of this and similar novel chemical entities. We will explore hypothesized biological targets based on structural analogs and detail a robust, multi-pronged experimental strategy to elucidate its molecular interactions and downstream cellular effects.
Introduction: The Therapeutic Potential of Pyridylpyrazole Derivatives
The fusion of pyrazole and pyridine rings has given rise to a class of compounds with significant therapeutic promise[4][5]. The pyridine moiety can enhance solubility and bioavailability, while the pyrazole core often serves as a versatile scaffold for interacting with various biological targets[2]. The presence of an acetonitrile group in 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile further adds to its chemical novelty and potential for unique biological interactions.
Given the diverse activities of related compounds, a systematic and unbiased approach is crucial to unraveling the specific mechanism of action for this molecule. This guide will outline a logical progression of experiments, from broad phenotypic screening to specific target identification and validation.
Hypothesized Mechanisms of Action Based on Structural Precedence
Based on the known biological activities of structurally related pyridylpyrazole compounds, we can formulate several initial hypotheses for the mechanism of action of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. These hypotheses will guide our initial experimental design.
-
Neuromodulatory Activity:
-
Muscarinic Acetylcholine Receptor (mAChR) Modulation: Certain pyridylpyrazole derivatives act as positive allosteric modulators of mAChRs, which are implicated in neurodegenerative diseases[6].
-
AMPA Receptor Antagonism: The structurally related 1,3,5-triaryl-1H-pyridin-2-one derivatives are known noncompetitive antagonists of AMPA receptors, a target for anti-seizure medications[7].
-
-
Insecticidal Activity:
-
Ryanodine Receptor Activation: A structurally similar compound is an intermediate in the synthesis of Rynaxypyr, a potent and selective activator of insect ryanodine receptors, leading to paralysis and death in susceptible insects[8].
-
-
Anti-inflammatory Activity:
-
Antimicrobial Activity:
A Phased Experimental Approach to Mechanism of Action Elucidation
We propose a three-phased experimental workflow to systematically investigate the mechanism of action of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Phase 1: Broad Phenotypic Screening
The initial phase focuses on identifying any significant biological activity of the compound in a variety of cell-based assays. This unbiased approach helps to narrow down the potential therapeutic areas.
Experimental Protocols:
-
Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of cell lines.
-
Cell Lines: A diverse panel should be used, including:
-
Neuronal cell lines (e.g., SH-SY5Y)
-
Immune cell lines (e.g., RAW 264.7 macrophages)
-
Cancer cell lines (from various tissues)
-
Normal, non-cancerous cell lines (e.g., HEK293)
-
-
Methodology:
-
Plate cells at an appropriate density in 96-well plates.
-
Treat cells with a range of concentrations of the compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
-
-
-
High-Content Imaging:
-
Objective: To visually assess changes in cellular morphology, organelle health, and other cellular parameters.
-
Methodology:
-
Treat cells grown on imaging-compatible plates with the compound.
-
Stain cells with a panel of fluorescent dyes to visualize the nucleus (DAPI), mitochondria (MitoTracker), and cytoskeleton (Phalloidin).
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify changes in nuclear size, mitochondrial membrane potential, and cytoskeletal organization.
-
-
Data Presentation:
| Assay | Cell Line | Endpoint | Result (Hypothetical) |
| Cell Viability (MTT) | SH-SY5Y | IC50 (48h) | 1.5 µM |
| RAW 264.7 | IC50 (48h) | > 100 µM | |
| High-Content Imaging | SH-SY5Y | Nuclear Condensation | Observed at > 1 µM |
| Mitochondrial Membrane Potential | Decreased at > 1 µM |
Phase 2: Target-Based Assays
Based on the results of the phenotypic screening and our initial hypotheses, Phase 2 involves more focused, target-based assays. For instance, if the compound shows significant neurotoxicity, we would prioritize the investigation of neuronal targets.
Experimental Protocols:
-
Muscarinic Acetylcholine Receptor Binding and Functional Assays:
-
Objective: To determine if the compound binds to and modulates the activity of mAChRs.
-
Methodology:
-
Radioligand Binding Assay:
-
Prepare cell membranes from cells overexpressing a specific mAChR subtype (e.g., M1 or M4).
-
Incubate the membranes with a known radiolabeled mAChR ligand (e.g., [3H]-NMS) in the presence of increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.
-
-
cAMP Assay (for Gαi/o-coupled receptors like M2 and M4):
-
Use a cell line expressing the M4 mAChR.
-
Stimulate the cells with an agonist (e.g., acetylcholine) in the presence and absence of the test compound.
-
Measure intracellular cAMP levels using a commercially available kit. A potentiation of the agonist-induced decrease in cAMP would suggest a positive allosteric modulator (PAM) activity.
-
-
-
-
Electrophysiology for AMPA Receptor Modulation:
-
Objective: To directly measure the effect of the compound on AMPA receptor-mediated currents in neurons.
-
Methodology:
-
Prepare primary neuronal cultures or brain slices.
-
Perform whole-cell patch-clamp recordings from individual neurons.
-
Apply AMPA to the neuron to elicit an inward current.
-
Co-apply AMPA and the test compound to determine if the compound inhibits or enhances the AMPA-induced current.
-
-
Workflow for Investigating Neuromodulatory Activity:
Caption: Workflow for Investigating Potential Neuromodulatory Activity.
Phase 3: Unbiased Target Identification
If the target-based assays in Phase 2 do not yield a clear mechanism, an unbiased approach is necessary to identify the molecular target(s) of the compound.
Experimental Protocols:
-
Affinity Chromatography:
-
Objective: To isolate proteins that bind to the compound.
-
Methodology:
-
Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).
-
Prepare a cell lysate and pass it over the affinity column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
-
Thermal Proteome Profiling (TPP):
-
Objective: To identify protein targets based on changes in their thermal stability upon compound binding.
-
Methodology:
-
Treat intact cells or cell lysates with the compound.
-
Heat the samples to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Quantify the abundance of soluble proteins at each temperature using mass spectrometry.
-
A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.
-
-
Logical Flow for Target Identification:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. globalresearchonline.net [globalresearchonline.net]
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- 5. evitachem.com [evitachem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: Chemical Identity, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identifiers, explores probable synthetic routes based on established pyrazole chemistry, and outlines the expected analytical characterization. While specific experimental data for this exact molecule is not publicly available, this document furnishes a robust theoretical and practical framework for its synthesis and analysis, drawing upon data from closely related analogues. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for therapeutic applications.
Introduction: The Significance of Pyrazole-Pyridine Scaffolds in Drug Discovery
The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold with significant potential in medicinal chemistry. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a variety of approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can interact with a wide range of biological targets.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged structure in drug design. Its presence can enhance a molecule's solubility, metabolic stability, and ability to interact with specific receptor sites. The combination of these two heterocyclic systems in 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile results in a molecule with a distinct three-dimensional shape and a rich array of potential intermolecular interactions, making it an attractive candidate for lead optimization in various drug discovery programs. The acetonitrile moiety further adds a polar, hydrogen-bond accepting group that can be crucial for target engagement.
Chemical Identifiers and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to all research and development activities. This section provides the key chemical identifiers for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
| Identifier | Value | Source |
| CAS Number | 2098045-72-6 | [1] |
| Molecular Formula | C₁₂H₁₂N₄ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| SMILES | N#CCN1N=C(C2=NC=CC=C2)C=C1CC | [1] |
| MDL Number | MFCD30006978 | [1] |
Table 1: Core Chemical Identifiers for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Synthetic Strategy and Experimental Protocol
While a specific, detailed synthesis protocol for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is not available in the public domain, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of substituted pyrazoles. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: a substituted 1,3-diketone and a hydrazine derivative.
Proposed Synthesis Workflow
The proposed synthesis involves a two-step sequence: the formation of the key 1,3-diketone intermediate followed by the cyclization with hydrazinoacetonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established chemical principles for the synthesis of analogous pyrazole compounds. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 1-(Pyridin-2-yl)pentane-1,3-dione
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise, followed by the dropwise addition of ethyl propionate (1.2 equivalents).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(pyridin-2-yl)pentane-1,3-dione.
Step 2: Synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve 1-(pyridin-2-yl)pentane-1,3-dione (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add a solution of hydrazinoacetonitrile hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.2 equivalents) in water.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Analytical Characterization (Expected)
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile based on the analysis of its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring Protons: Expect a series of signals in the aromatic region (δ 7.0-8.7 ppm) corresponding to the four protons of the pyridine ring. The proton adjacent to the nitrogen will be the most downfield.
-
Pyrazole Ring Proton: A singlet is expected for the proton on the pyrazole ring, likely in the range of δ 6.0-6.5 ppm.
-
Acetonitrile Methylene Protons: A singlet corresponding to the two protons of the -CH₂-CN group is anticipated, likely in the range of δ 5.0-5.5 ppm.
-
Ethyl Group Protons: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group are expected, likely in the upfield region of the spectrum.
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine and Pyrazole Carbons: A series of signals in the downfield region (δ 110-160 ppm) corresponding to the carbons of the pyridine and pyrazole rings.
-
Nitrile Carbon: A signal for the nitrile carbon (-C≡N) is expected around δ 115-120 ppm.
-
Acetonitrile Methylene Carbon: The carbon of the -CH₂-CN group should appear in the range of δ 35-45 ppm.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group will be in the upfield region of the spectrum.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak or a major ion at m/z 213.26.
Potential Applications in Drug Development
The structural motifs present in 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile suggest its potential utility in several therapeutic areas. The pyrazole core is a key feature in many kinase inhibitors, and the pyridine moiety can provide additional binding interactions within the ATP-binding pocket of various kinases. Furthermore, pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The acetonitrile group can act as a hydrogen bond acceptor, which is a common feature in many enzyme inhibitors. Therefore, this compound could be a valuable starting point for the development of novel inhibitors for a variety of enzymatic targets.
Conclusion
Sources
Protocol for the multi-step synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
An Application Note and Protocol for the Multi-Step Synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Introduction
The pyrazole scaffold is a privileged five-membered nitrogen-containing heterocycle that is a core component of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, incorporates a substituted pyrazole ring system, making it a molecule of significant interest for drug discovery and development programs. Its synthesis requires a strategic, multi-step approach to ensure high purity and yield.
This document provides a detailed, three-step protocol for the synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. The synthetic strategy is designed for reproducibility and scalability in a research laboratory setting. The chosen pathway involves an initial Claisen-Schmidt condensation to form a chalcone analog, followed by a cyclocondensation reaction with hydrazine to construct the pyrazole core, and concludes with a regioselective N-alkylation to introduce the acetonitrile moiety. Each step is explained with mechanistic insights and practical considerations to guide the researcher.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages, starting from commercially available precursors. This workflow is designed to build molecular complexity in a controlled and efficient manner.
Caption: Three-stage synthesis of the target compound.
Stage 1: Synthesis of (E)-1-(pyridin-2-yl)pent-1-en-3-one
Principle and Rationale
The first step is a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, also known as a chalcone.[3][4] In this protocol, 2-acetylpyridine reacts with propionaldehyde. The enolate of 2-acetylpyridine acts as the nucleophile, attacking the carbonyl carbon of propionaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone system.[5] Sodium hydroxide is an effective and commonly used base for this transformation.[6]
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 eq) and ethanol (50 mL). Stir at room temperature until a homogeneous solution is formed.
-
Reagent Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in water (20 mL). Cool this solution in an ice bath to approximately 0-5 °C.
-
Slowly add propionaldehyde (1.1 eq) to the stirred solution of 2-acetylpyridine in ethanol.
-
After 5 minutes, add the cold sodium hydroxide solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. A precipitate may form as the reaction progresses. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure (E)-1-(pyridin-2-yl)pent-1-en-3-one as a pale yellow oil or solid.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2-Acetylpyridine | 121.14 | 0.1 | 1.0 | 12.11 g |
| Propionaldehyde | 58.08 | 0.11 | 1.1 | 6.39 g (7.9 mL) |
| Sodium Hydroxide | 40.00 | 0.12 | 1.2 | 4.80 g |
| Ethanol | - | - | - | 50 mL |
| Water | - | - | - | 20 mL |
Reaction Scheme: Claisen-Schmidt Condensation
Caption: Formation of the chalcone intermediate.
Stage 2: Synthesis of 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole
Principle and Rationale
The second stage involves the construction of the pyrazole ring via a cyclocondensation reaction. The α,β-unsaturated ketone synthesized in Stage 1 is reacted with hydrazine hydrate.[7] This reaction is a classic method for pyrazole synthesis.[8][9] The mechanism involves the initial Michael addition of one nitrogen of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic pyrazole ring.[7] Acetic acid is often used as a catalyst to facilitate the reaction.[7]
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the (E)-1-(pyridin-2-yl)pent-1-en-3-one (1.0 eq) from Stage 1 in absolute ethanol (80 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (5-10 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water.
-
If no precipitate forms, concentrate the solvent under reduced pressure. To the residue, add ice-cold water (100 mL) and extract with dichloromethane (3 x 80 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| (E)-1-(pyridin-2-yl)pent-1-en-3-one | 161.20 | 0.08 | 1.0 | 12.90 g |
| Hydrazine Hydrate (~64% N2H4) | 50.06 | 0.096 | 1.2 | 4.81 g (4.7 mL) |
| Absolute Ethanol | - | - | - | 80 mL |
| Glacial Acetic Acid | - | - | Catalytic | 5-10 drops |
Reaction Scheme: Pyrazole Formation
Caption: Cyclocondensation to form the pyrazole ring.
Stage 3: Synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Principle and Rationale
The final step is the N-alkylation of the pyrazole ring with chloroacetonitrile to introduce the desired acetonitrile side chain.[10] For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two ring nitrogen atoms, leading to constitutional isomers.[10][11] The regiochemical outcome is influenced by both steric and electronic factors.[12] In this case, alkylation is expected to predominantly occur at the N1 position, which is adjacent to the less sterically demanding ethyl group compared to the pyridin-2-yl group at position 3. The reaction is typically performed under basic conditions, using a weak base like potassium carbonate to deprotonate the pyrazole nitrogen, which then acts as a nucleophile.[10]
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 80 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add chloroacetonitrile (1.2 eq) dropwise to the suspension using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting pyrazole.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of cold water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) to remove residual DMF, followed by a brine wash (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole | 173.22 | 0.06 | 1.0 | 10.39 g |
| Chloroacetonitrile | 75.50 | 0.072 | 1.2 | 5.44 g (4.8 mL) |
| Potassium Carbonate (anhydrous) | 138.21 | 0.12 | 2.0 | 16.58 g |
| Anhydrous DMF | - | - | - | 80 mL |
Reaction Scheme: N-Alkylation
Caption: Final N-alkylation step.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch in the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Propionaldehyde is flammable and an irritant.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Chloroacetonitrile is highly toxic, flammable, and a lachrymator. It should be handled with extreme caution.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
References
-
UNC Asheville. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
-
Polshettiwar, S. A., & Nagargoje, D. R. (2014). Synthesis and antimicrobial activities of various pyrazolines from chalcones. Der Pharma Chemica, 6(5), 349-353. Retrieved from [Link]
-
Kamarulzaman, N. A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 10(08), 044-055. Retrieved from [Link]
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Thamir, S. M., & Redha, A. A. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Iraqi Journal of Science, 60(9), 1999-2009. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. Retrieved from [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(25), 14047-14053. Retrieved from [Link]
-
MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(1), M2095. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]
-
University of Colorado Boulder. (2012). Chemistry 211 Experiment 5. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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High-Yield Synthesis of Substituted Pyrazoleacetonitriles: Strategies and Methodologies for Medicinal Chemistry and Drug Development
An Application Note and Comprehensive Protocol Guide
Introduction
Substituted pyrazoleacetonitriles are a class of organic compounds of significant interest in the field of medicinal chemistry and drug development. The pyrazole nucleus is a common scaffold in a wide array of pharmacologically active molecules, exhibiting properties that range from anti-inflammatory and analgesic to anticancer and antiviral. The addition of an acetonitrile moiety provides a versatile chemical handle for further molecular elaboration, making these compounds valuable building blocks in the synthesis of complex drug candidates. This application note provides a detailed guide to the high-yield synthesis of substituted pyrazoleacetonitriles, with a focus on practical, reproducible, and scalable methods suitable for a research and development setting. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Core Synthesis Strategies: A Comparative Overview
The synthesis of substituted pyrazoleacetonitriles can be broadly approached through two primary and highly effective strategies:
-
Direct Cyanomethylation of a Pre-formed Pyrazole Ring: This method involves the introduction of a cyanomethyl group onto a pre-existing pyrazole scaffold. It is a straightforward approach, particularly when the desired substituted pyrazole is readily available or synthetically accessible.
-
Construction of the Pyrazole Ring from Acyclic Precursors already containing a Cyano Group: This convergent strategy involves the cyclization of acyclic starting materials that already bear the requisite cyano functionality. This approach can be highly efficient, especially for the synthesis of complex or highly substituted pyrazoles.
The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the scalability of the reaction.
Method 1: Direct Cyanomethylation of Substituted Pyrazoles
This method is predicated on the nucleophilic character of the pyrazole ring, which allows for its alkylation with a suitable cyanomethylating agent. A common and effective agent for this transformation is chloroacetonitrile.
Reaction Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. The pyrazole, acting as a nucleophile, attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group. The choice of base is critical in this reaction; a non-nucleophilic base is preferred to deprotonate the pyrazole without competing in the alkylation reaction. Potassium carbonate is an excellent choice as it is inexpensive, readily available, and effective in promoting the reaction. The choice of solvent is also important; a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the pyrazole and the inorganic base, facilitating the reaction while not interfering with the nucleophilic attack.
Experimental Protocol: Synthesis of (1-Methyl-1H-pyrazol-4-yl)acetonitrile
This protocol describes the synthesis of a simple, yet representative, substituted pyrazoleacetonitrile.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Chloroacetonitrile
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Starting Pyrazole (if not commercially available): The synthesis of many substituted pyrazoles is well-documented. For instance, 4-iodo-1-methyl-1H-pyrazole can be prepared from 1-methylpyrazole through iodination.
-
Cyanation of the Pyrazole Ring:
-
To a solution of 4-iodo-1-methyl-1H-pyrazole (1.0 eq) in DMF, add CuCN (1.2 eq).
-
Heat the reaction mixture to 140 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into a solution of aqueous sodium cyanide.
-
Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. .
-
-
Cyanomethylation of the Pyrazole:
-
To a solution of the crude 1-methyl-1H-pyrazole-4-carbonitrile in DMF (0.2 M), add K2CO3 (2.0 eq) and chloroacetonitrile (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and EtOAc).
Data Summary Table:
| Starting Pyrazole | Reagents | Solvent | Temperature | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | CuCN, Chloroacetonitrile, K2CO3 | DMF | 140 °C, then RT | 4 h, then 12-18 h | High (typically >80%) |
Workflow Diagram:
Caption: Workflow for the Direct Cyanomethylation of a Substituted Pyrazole.
Method 2: Pyrazole Ring Construction via Knoevenagel Condensation and Cyclization
This powerful and convergent approach builds the pyrazole ring from acyclic precursors, embedding the acetonitrile moiety from the start. A common strategy involves the Knoevenagel condensation of a β-ketoacetal with malononitrile, followed by cyclization with a substituted hydrazine.
Reaction Mechanism and Rationale
The synthesis begins with a Knoevenagel condensation between a β-ketoacetal and malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or β-alanine, and proceeds through a carbanion intermediate to form a vinylidene malononitrile derivative. The subsequent cyclization with a substituted hydrazine is the key ring-forming step. The hydrazine undergoes a nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the final substituted pyrazoleacetonitrile. The choice of hydrazine determines the substituent at the N1 position of the pyrazole ring.
Experimental Protocol: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile
This protocol illustrates the construction of a disubstituted pyrazoleacetonitrile.
Materials:
-
1,1-Dimethoxyacetone (a β-ketoacetal)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Methylhydrazine
-
Acetic acid
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, combine 1,1-dimethoxyacetone (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step.
-
-
Cyclization with Methylhydrazine:
-
Dissolve the crude intermediate in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the formation of the pyrazole product by TLC or LC-MS.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary Table:
| β-Ketoacetal | Hydrazine | Catalyst | Solvent | Time | Yield (%) |
| 1,1-Dimethoxyacetone | Methylhydrazine | Piperidine, Acetic Acid | Ethanol | 2-4 h, then 8-12 h | High (typically >85%) |
Reaction Pathway Diagram:
Caption: Reaction Pathway for Pyrazoleacetonitrile Synthesis via Knoevenagel Condensation and Cyclization.
Troubleshooting and Optimization
-
Low Yields in Direct Cyanomethylation: If low yields are observed, ensure the pyrazole starting material is completely dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The purity of the chloroacetonitrile is also critical.
-
Incomplete Knoevenagel Condensation: If the condensation reaction is sluggish, a Dean-Stark trap can be used to remove water from the reaction mixture, driving the equilibrium towards the product.
-
Regioisomer Formation in Cyclization: The cyclization of unsymmetrical intermediates with substituted hydrazines can sometimes lead to the formation of regioisomers. The regioselectivity is often influenced by the steric and electronic properties of the substituents. Careful analysis of the product mixture by NMR spectroscopy is recommended.
-
Purification Challenges: Substituted pyrazoleacetonitriles can sometimes be difficult to purify due to their polarity. A careful selection of the chromatographic eluent system is necessary. In some cases, crystallization may be a more effective purification method.
Conclusion
The synthesis of substituted pyrazoleacetonitriles is a well-established field with a variety of reliable and high-yielding methods. The choice of synthetic strategy should be guided by the specific target molecule and the availability of starting materials. The protocols outlined in this application note provide a solid foundation for the synthesis of these valuable compounds. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic routes to achieve high yields of the desired products.
References
-
Synthesis of Pyrazole Derivatives and Their Biological Activity. A review on various synthetic methods for pyrazole derivatives and their broad spectrum of biological activities. IntechOpen. Available at: [Link]
-
Microwave-assisted one-pot synthesis of 1,3,5-trisubstituted-1H-pyrazole-4-carbonitriles. Provides a protocol for a one-pot synthesis method. SpringerLink. Available at: [Link]
-
Synthesis and characterization of novel pyrazole-based chalcones and their corresponding flavanones. A dissertation that may contain detailed experimental procedures for pyrazole synthesis. DiVA portal. Available at: [Link]
-
One-Pot Synthesis of 4-Amino-1,5-disubstituted-1H-pyrazole-3-carbonitriles. Details a one-pot synthesis method for a class of pyrazole carbonitriles. Thieme Connect. Available at: [Link]
-
A novel one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazole-4-carbonitriles. Describes a multi-component reaction for pyrazole synthesis. Taylor & Francis Online. Available at: [Link]
Application of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in Kinase Inhibition Assays
Introduction: A Novel Pyrazole-Based Kinase Inhibitor
The aberrant activity of protein kinases is a cornerstone of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] This has rendered kinases a major class of "druggable" targets in modern medicine.[3] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of many biologically active compounds.[4][5] This application note describes the characterization of a novel pyrazole-containing compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (herein referred to as Compound X), as a potent and selective kinase inhibitor.
We will detail the application of Compound X in two widely adopted, non-radioactive kinase inhibition assay formats: a luminescence-based ADP detection assay and a fluorescence polarization-based competitive binding assay. These methods provide robust, high-throughput-compatible platforms for determining inhibitor potency (IC50) and elucidating the mechanism of action.[3][6] The protocols provided herein are designed for researchers in drug discovery and chemical biology to effectively evaluate the inhibitory potential of Compound X and similar small molecules.
Mechanism of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[7] Small molecule inhibitors typically function by competing with ATP for binding to the kinase's active site.[][9] Based on its structural features, Compound X is hypothesized to be an ATP-competitive inhibitor. The following assays are designed to quantify its ability to block this phosphotransfer reaction.
I. Luminescence-Based Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][10] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[10] Consequently, a potent inhibitor like Compound X will lead to a decrease in the luminescent signal.[7]
Experimental Workflow: ADP-Glo™ Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Protocol: Determining IC50 of Compound X using FP
1. Reagent Preparation:
- FP Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
- Compound X Dilution Series: Prepare a serial dilution of Compound X in 100% DMSO, followed by an intermediate dilution in the FP buffer.
- Kinase Solution: Prepare a solution of the target kinase (TK-X) in FP buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
- Fluorescent Tracer Solution: Prepare a solution of a suitable fluorescently labeled ATP-competitive tracer in FP buffer. The concentration should be around its Kd for the kinase.
2. Assay Procedure (384-well plate format):
- Add 5 µL of the diluted Compound X to the wells of a black, low-volume 384-well plate.
- Add 10 µL of a pre-mixed solution containing the kinase and the fluorescent tracer.
- Mix the plate gently.
- Incubate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium. [11] 5. Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
3. Data Analysis:
- The FP signal (measured in milli-polarization units, mP) will decrease as the concentration of Compound X increases.
- Calculate the percent displacement of the tracer for each concentration of Compound X.
- Plot the percent displacement against the logarithm of Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known. [11]
Conclusion
The protocols detailed in this application note provide robust and reliable methods for characterizing the inhibitory activity of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (Compound X). The luminescence-based ADP-Glo™ assay offers a direct measure of enzymatic activity inhibition, while the fluorescence polarization assay provides a sensitive method to study the competitive binding of the compound to the kinase active site. The application of these assays will enable researchers to determine the potency and selectivity of Compound X, facilitating its further development as a potential therapeutic agent.
References
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. Google Patents.
-
Kinase assays | BMG LABTECH . BMG LABTECH. (2020). Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology . Reaction Biology. (2024). Available at: [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC . NCBI. (2022). Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC . NCBI. (2013). Available at: [Link]
-
Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed . PubMed. (2004). Available at: [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC . NCBI. (2023). Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI . MDPI. (2022). Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC . NCBI. (2015). Available at: [Link]
-
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile - PubChem . PubChem. Available at: [Link]
-
Fluorescence Polarization (FP) - Molecular Devices . Molecular Devices. (2026). Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience . BPS Bioscience. Available at: [Link]
-
A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity . Bio-Tek. Available at: [Link]
-
Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst - Frontiers . Frontiers. (2024). Available at: [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI . MDPI. (2021). Available at: [Link]
-
Fluorescence Polarization Detection | BMG LABTECH . BMG LABTECH. Available at: [Link]
-
Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology . Reaction Biology. (2024). Available at: [Link]
-
Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 - ACS Publications . ACS Publications. (2020). Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs . BellBrook Labs. (2018). Available at: [Link]
-
2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-ol - PubChem . PubChem. Available at: [Link]
-
Discovery of 1‑[3-(1-Methyl‑1H‑pyrazol-4-yl)-5-oxo‑5H‑benzoc[1][11]yclohepta[1,2‑b]pyridin-7-yl]‑N‑(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c‑Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c‑Met - ACS Figshare . ACS Publications. (2016). Available at: [Link]
-
Discovery of N-((4-(t[1][12][13]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable - PubMed . PubMed. (2014). Available at: [Link]
-
Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience . BPS Bioscience. Available at: [Link]
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - ResearchGate . ResearchGate. (2009). Available at: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI . MDPI. (2021). Available at: [Link]
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC . NCBI. (2012). Available at: [Link]
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- 12. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 13. bmglabtech.com [bmglabtech.com]
A Validated, Stability-Indicating Approach for the Quantification of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in pharmaceutical development. We detail a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is robust, accurate, and precise for assay and impurity determination. Furthermore, we provide a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol suitable for quantification in biological matrices and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of volatile related substances. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction and Analytical Rationale
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile incorporates both a pyridine and a pyrazole moiety, structural motifs prevalent in many active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this molecule is paramount for ensuring quality, safety, and efficacy throughout the drug development lifecycle, from discovery and process chemistry to formulation and stability testing.[1] The development of a stability-indicating analytical method is particularly critical, as it must be able to unequivocally separate the intact API from any potential degradation products that may form under various stress conditions.[2][3]
The analytical strategy described herein is built upon a foundational understanding of the molecule's physicochemical properties. The presence of nitrogen-containing heterocyclic rings imparts basicity and provides strong chromophores for UV detection, making reversed-phase HPLC a logical primary technique.[4][5] The method's development is guided by a systematic approach, beginning with forced degradation studies to challenge the method's specificity and culminating in full validation according to ICH Q2(R1) guidelines.[6][7]
Overall Analytical Workflow
The selection of the appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix and required sensitivity. The following diagram outlines the general workflow for the quantification of the target analyte.
Caption: Workflow for conducting forced degradation studies.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Heat at 60°C. Withdraw samples at timed intervals, neutralize with 0.1N HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw samples at timed intervals and dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C. At timed intervals, weigh an appropriate amount, dissolve, and dilute to 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. [8]Prepare a sample for analysis by dissolving and diluting to 0.1 mg/mL.
-
Analysis: Analyze all stressed samples using the developed HPLC method with a photodiode array (DAD) detector to assess peak purity and ensure baseline separation (Resolution > 2) between the parent peak and all degradant peaks.
Recommended HPLC-UV Protocol
The following protocol has been optimized for the quantification and separation of the analyte from its potential degradation products.
Table 1: Optimized HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | UPLC/HPLC System with DAD/UV Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds like pyridines by suppressing silanol interactions. [10] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity. [3] |
| Gradient Elution | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B) | Gradient elution is necessary to elute both polar impurities and the less polar parent compound with good resolution in a reasonable time. [11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Appropriate for achieving desired sensitivity without overloading the column. |
| Detection | DAD at 265 nm | Wavelength selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. |
| Run Time | 25 minutes (including re-equilibration) | Sufficient to elute all components and prepare the column for the next injection. |
Protocol for Sample Analysis:
-
System Suitability: Before analysis, perform at least five replicate injections of a standard solution (0.1 mg/mL). The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL via serial dilution.
-
Sample Preparation: Accurately weigh the sample (drug substance or product) and dissolve it in the mobile phase to achieve a target concentration of 0.1 mg/mL. Use sonication if necessary to ensure complete dissolution. [12]Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: For linearity assessment, prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard or by using the regression equation from the calibration curve.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. [7][13] Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the analyte is assessed unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution (Rs > 2) between the analyte and adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when varying flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
High-Sensitivity UPLC-MS/MS Method
For applications requiring higher sensitivity, such as the analysis of the analyte in biological fluids (e.g., plasma), a UPLC-MS/MS method is recommended. [14][15]This technique offers superior selectivity and lower detection limits compared to HPLC-UV.
Caption: Logical flow for HPLC/UPLC method development.
Recommended UPLC-MS/MS Protocol
Table 3: Optimized UPLC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer. [14] |
| Column | C18 UPLC Column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z [M+H]⁺ → fragment ion (determined by infusion). Internal Standard: Select a suitable stable-isotope labeled standard or analogue. |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Protocol for Biological Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 20 µL of internal standard solution followed by 300 µL of cold acetonitrile to precipitate proteins. [16]2. Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial and inject into the UPLC-MS/MS system.
Alternative GC-MS Method
For the analysis of volatile or semi-volatile impurities that may not be amenable to HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. [17][] Protocol for GC-MS Analysis:
-
Column: A medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm). [19]2. Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Conclusion
This document provides a robust and scientifically sound framework for the quantitative analysis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. The primary stability-indicating HPLC-UV method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability studies. The complementary UPLC-MS/MS and GC-MS methods provide the additional sensitivity and selectivity required for bioanalytical applications and comprehensive impurity profiling, respectively. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data that meets stringent regulatory expectations.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Bhateja, P., & Bansal, G. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- ICH. Quality Guidelines.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Stability Indicating HPLC Method Development: A Review. (2019, June 22). International Journal of Research in Pharmaceutical and Nano Sciences.
- ICH and FDA Guidelines for Analytical Method Valid
- HPLC Methods for analysis of Pyridine.
- Pyridine. SIELC Technologies.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
- Singh, R., & Rehman, Z. U. (2012). Stability indicating HPLC method development: a review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2354.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development.
- Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify compounds in a mixture. Spectro Inlets.
- Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in r
- Gas Chromatography-Mass Spectrometry (GC-MS). BOC Sciences.
- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
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Application Notes and Protocols for In Vitro Evaluation of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, which is a prominent scaffold in medicinal chemistry.[1][2][3][4] Compounds incorporating the pyrazole motif have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This diverse bioactivity stems from the pyrazole core's ability to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets such as protein kinases, G-protein coupled receptors (GPCRs), and inflammatory mediators.[1] Several pyrazole-containing drugs are already in clinical use, for instance, Celecoxib as a selective COX-2 inhibitor for inflammation and Ruxolitinib for myelofibrosis, underscoring the therapeutic relevance of this chemical class.[5][6]
The subject of this application note, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, is a novel pyrazole derivative. While specific biological data for this compound is not yet extensively published, its structural features—namely the pyrazole core linked to a pyridine ring—suggest a high probability of activity within pathways commonly modulated by such compounds. This document provides a comprehensive guide for the initial in vitro characterization of this compound, focusing on its potential as an anticancer and anti-inflammatory agent. The experimental design herein is structured to first assess cytotoxicity across relevant cell lines and then to dissect the underlying mechanism of action.
Hypothesized Mechanism of Action: Targeting Pro-Inflammatory and Proliferative Signaling
Given the prevalence of anti-inflammatory and anticancer properties among pyrazole derivatives, a plausible hypothesized mechanism of action for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves the inhibition of key signaling pathways that drive both inflammation and cancer progression. A primary candidate for such a pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB is a master regulator of inflammation, and its aberrant activation is a hallmark of many cancers, where it promotes cell proliferation, survival, and angiogenesis.
A second, and not mutually exclusive, hypothesis is the inhibition of tubulin polymerization. Several pyrazole-containing compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] This is a well-validated anticancer strategy.
The following diagram illustrates the hypothesized points of intervention for our test compound within the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow: A Multi-Faceted Approach
The following workflow provides a logical progression for the in vitro evaluation of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, starting with broad screening and moving towards more specific mechanistic studies.
Caption: Overall experimental workflow for in vitro characterization.
Protocols
Compound Preparation and Quality Control
It is critical to ensure the purity and stability of the test compound.
-
Solubilization: Dissolve 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Quality Control: Confirm the identity and purity of the compound via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Cell Line Selection and Culture
The choice of cell lines is crucial for relevant data generation.
-
For Anticancer Screening:
-
A549 (Human Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.
-
MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent breast cancer model.[9]
-
HCT-116 (Human Colon Cancer): A well-characterized colon cancer cell line.[7]
-
BEAS-2B (Normal Human Bronchial Epithelium): A non-cancerous cell line to assess selectivity.[7]
-
-
For Anti-inflammatory Screening:
-
RAW 264.7 (Murine Macrophage): A standard model for studying inflammation; can be stimulated with lipopolysaccharide (LPS).
-
-
Cell Culture Conditions: Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanistic Assays
This assay determines the effect of the compound on cell cycle progression.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase may suggest an effect on tubulin polymerization.[7]
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure: Follow the manufacturer's protocol. Briefly, treat cells as in the cell cycle analysis, then stain with Annexin V-FITC and PI before analysis by flow cytometry.
This assay directly measures the activity of the NF-κB transcription factor.
Materials:
-
Cell line stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase gene downstream of NF-κB response elements).
-
LPS (for stimulating RAW 264.7 cells)
-
Luciferase assay system
Procedure:
-
Transfection (if necessary): Transfect cells with the NF-κB reporter plasmid.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS for RAW 264.7 cells) to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Western blotting allows for the detection of specific proteins to confirm the effects on signaling pathways.
Procedure:
-
Protein Extraction: Treat cells with the compound and/or stimulant, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized pathways (e.g., phospho-IκBα, total IκBα, COX-2, and β-actin as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner.
Table 1: Cytotoxicity of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
| Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| A549 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [InsertValue] |
| HCT-116 | [Insert Value] | [Insert Value] |
| BEAS-2B | [Insert Value] | N/A |
¹Selectivity Index (SI) = IC₅₀ in normal cells (BEAS-2B) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Interpretation of Results:
-
Cytotoxicity: Low micromolar IC₅₀ values against cancer cell lines with a high SI suggest promising and selective anticancer activity.
-
Cell Cycle and Apoptosis: An accumulation of cells in the G2/M phase, coupled with an increase in the apoptotic cell population, would support a mechanism involving mitotic arrest, potentially through tubulin inhibition.[7]
-
NF-κB Activity: A dose-dependent decrease in luciferase activity in the reporter assay, corroborated by a reduction in the phosphorylation of IκBα and downstream expression of proteins like COX-2 in Western blots, would provide strong evidence for the inhibition of the NF-κB pathway.
Conclusion
This application note provides a robust framework for the initial in vitro characterization of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. By systematically evaluating its cytotoxicity and investigating its effects on key cellular pathways like cell cycle progression and NF-κB signaling, researchers can efficiently determine its therapeutic potential and guide further drug development efforts. The self-validating nature of this experimental design, where findings from one assay inform and are confirmed by another (e.g., cytotoxicity data guiding concentrations for mechanistic studies, and Western blotting confirming reporter assay results), ensures a high degree of scientific rigor.
References
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Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (n.d.). Retrieved from [Link]
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29). Preprints.org.
-
In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog. (n.d.). Retrieved from [Link]
-
In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. (2023, February 28). Retrieved from [Link]
- Complex in vitro model: A transformative model in drug development and precision medicine. (2024, February 1). PMC.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PMC.
- SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025, June 22). World Journal of Pharmaceutical Research.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. (2015, March 15). PubMed.
- In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. (2020, April 4). Journal of Applied Pharmaceutical Science.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (2022, September 15). Johns Hopkins University.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. (2008, October 8). Journal of Medicinal Chemistry.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.
- The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). RSC Publishing.
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). MDPI.
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016, September 8). Recipharm.
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- 9. japsonline.com [japsonline.com]
Application Note: Cell-Based Assay Protocols for Evaluating Pyrazole-Pyridine Kinase Inhibitors
Introduction & Scientific Rationale
Pyrazole-pyridine and pyrazolo-pyrimidine derivatives have emerged as privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted anti-cancer and anti-inflammatory therapeutics[1]. The structural geometry of the fused or linked nitrogen-rich rings allows these compounds to act as highly potent ATP-competitive inhibitors. The nitrogen atoms serve as critical hydrogen-bond acceptors and donors, perfectly complementing the highly conserved hinge region of the ATP-binding pocket in kinases such as VEGFR-2, EGFR, Src, and PI3K[2][3].
As a Senior Application Scientist, I cannot overstate the importance of a self-validating experimental design . A biochemical cell-free assay may prove that a pyrazole-pyridine compound binds a kinase, but it does not account for cellular permeability, metabolic stability, or off-target cytotoxicity. Therefore, evaluating these compounds requires a cascading cell-based workflow: establishing general anti-proliferative activity, proving intracellular target engagement, and confirming the terminal phenotypic mechanism (e.g., apoptosis)[4][5].
Fig 1. Self-validating experimental workflow for evaluating pyrazole-pyridine compounds.
Experimental Design & Causality
To ensure scientific integrity, every protocol in this guide is designed with built-in causality and control systems:
-
Temporal Dynamics in Viability: Kinase inhibitors typically block cell cycle progression before inducing apoptosis. Therefore, a 72-hour exposure time is strictly recommended for viability assays to allow cells to pass through at least two doubling times[6].
-
Signal-to-Noise in Target Engagement: When assessing the inhibition of phosphorylated kinases (e.g., p-VEGFR2 or p-Src), cells must be serum-starved prior to compound treatment. Fetal Bovine Serum (FBS) contains unpredictable concentrations of growth factors that create high basal phosphorylation noise, masking the specific inhibitory effect of your pyrazole-pyridine derivative.
-
Orthogonal Validation: If a compound shows an IC50 of 1.22 µM in a viability assay[5], flow cytometry must be used to confirm whether the cells are undergoing programmed cell death (apoptosis) or merely suffering from chemical toxicity (necrosis).
Step-by-Step Methodologies
Protocol 1: High-Throughput Cell Viability (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of the pyrazole-pyridine compounds.
Materials: MCF-7 or HepG2 cell lines, Complete Culture Media (DMEM + 10% FBS), MTT Reagent (5 mg/mL in PBS), DMSO.
-
Cell Seeding: Harvest cells in the exponential growth phase. Seed 6,000 cells/well into a 96-well microculture plate in 100 µL of complete media[6].
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-pyridine compound in complete media. Critical Step: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, skewing IC50 calculations.
-
Exposure: Add 100 µL of the drug dilutions to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib or Erlotinib). Incubate for 72 hours[6].
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 2: Intracellular Target Engagement (Phospho-Kinase Western Blot)
This protocol verifies that the pyrazole-pyridine compound is actively inhibiting its intended kinase target (e.g., VEGFR-2 or Src) inside the living cell[3][7].
Materials: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary Antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2).
-
Serum Starvation: Seed cells in 6-well plates and grow to 70% confluence. Wash twice with PBS and replace with serum-free media for 12–16 hours. Causality: This synchronizes the cells and lowers background kinase activity.
-
Inhibition & Stimulation: Pre-treat cells with the pyrazole-pyridine compound (at 0.5x, 1x, and 2x the calculated IC50) for 2 hours. Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for 15 minutes.
-
Cell Lysis: Place plates on ice. Wash with ice-cold PBS. Add 100 µL RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) are non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate your target during lysis, resulting in false-positive inhibition data.
-
Clarification & Quantification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 min at 4°C. Quantify protein concentration using the BCA assay.
-
Immunoblotting: Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, block with 5% BSA (do not use milk for phospho-antibodies as it contains casein, a phosphoprotein), and probe with specific primary and secondary antibodies.
Protocol 3: Functional Apoptosis Evaluation (Annexin V/PI Flow Cytometry)
To confirm that kinase inhibition leads to programmed cell death[4][5].
-
Treatment: Treat cells in 6-well plates with the compound for 48 hours.
-
Harvesting: Collect both the floating cells (often apoptotic) and adherent cells. Critical Step: Use a mild detachment reagent like Accutase instead of harsh Trypsin. Trypsin can cleave the phosphatidylserine residues on the cell surface, which are required for Annexin V binding, leading to false-negative apoptosis readings.
-
Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze via flow cytometry within 1 hour. Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.
Mechanism of Action & Data Presentation
Pyrazole-pyridine derivatives exert their phenotypic effects by blocking upstream receptor tyrosine kinases (like VEGFR-2) or non-receptor kinases (like Src), which subsequently starves the downstream MAPK/ERK and PI3K/AKT survival pathways of their activation signals[5][7].
Fig 2. Mechanism of action of pyrazole-pyridine derivatives targeting kinase signaling.
Representative Quantitative Data
The following table summarizes literature-validated benchmarks for pyrazole-pyridine and pyrazolo-pyrimidine compounds against standard clinical inhibitors, demonstrating their nanomolar target affinity and micromolar cellular efficacy[3][5][7].
| Compound Class / ID | Primary Target | Cell Line | IC50 (Cell Viability) | IC50 (Kinase Inhibition) | Reference Standard Drug |
| Compound 40b (Pyrazole-Pyridine) | VEGFR-2 | PC-3 | 1.24 µM | 8.93 nM | Sorafenib (30 nM) |
| Compound 1 (Pyrazolo-Pyrimidine) | Src | SaOS-2 | 8.10 µM | 0.50 µM | PP2 (8.10 µM) |
| Compound 43 (Pyrazole Derivative) | PI3K | MCF-7 | 0.25 µM | 15.0 nM | Doxorubicin (0.95 µM) |
Data Interpretation: A highly potent biochemical IC50 (e.g., 8.93 nM) translating to a micromolar cellular IC50 (1.24 µM) is standard in drug development due to the competitive presence of millimolar intracellular ATP and cellular membrane barriers.
References
-
Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. National Institutes of Health (NIH) / PMC.[Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.[Link]
-
Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis. National Institutes of Health (NIH) / PMC.[Link]
-
Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]
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Application Note: Isolation and Purification of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile Regioisomers
Introduction & Mechanistic Causality
The synthesis of highly functionalized pyrazoles is a cornerstone of modern drug discovery. However, the N-alkylation of unsymmetrical pyrazoles—such as 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole—with alkylating agents like chloroacetonitrile inevitably yields a mixture of regioisomers. This phenomenon is driven by the rapid tautomeric equilibrium of the pyrazole NH proton, which distributes nucleophilic character across both nitrogen atoms [1].
When synthesizing 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile , two distinct regioisomers emerge:
-
Isomer A: 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (Ethyl group at C5, adjacent to the alkylation site).
-
Isomer B: 2-(3-ethyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (Pyridine group at C5, adjacent to the alkylation site).
The Causality of Regioselectivity: The product distribution is governed by a competition between steric hindrance and electronic stabilization. Because the pyridine ring is significantly bulkier than the ethyl group, alkylation preferentially occurs at the nitrogen furthest from the pyridine moiety, making Isomer A the major product [2]. However, because complete regiocontrol is rarely achieved without complex directing groups, downstream separation is mandatory to prevent mixed Structure-Activity Relationship (SAR) data during biological screening.
Fig 1: Tautomeric equilibrium and divergent N-alkylation pathways yielding pyrazole regioisomers.
Strategic Purification Workflows
Separating pyrazole regioisomers is notoriously challenging due to their nearly identical molecular weights, polarities, and partition coefficients. The presence of the basic pyridine ring further complicates chromatography by inducing secondary interactions with the stationary phase.
Normal-Phase Flash Chromatography (NP-FC)
For milligram to low-gram scale separations, silica gel chromatography is the workhorse technique.
-
The Causality of Separation: Separation on bare silica relies on the differential steric shielding of the basic nitrogen atoms. In Isomer B, the bulky pyridine ring is adjacent to the N-acetonitrile group, sterically crowding the molecule and reducing its ability to hydrogen-bond with the acidic silanols of the silica gel. Consequently, Isomer B typically elutes faster (higher Rf ) than Isomer A [3].
-
The Dry-Loading Imperative: Because these regioisomers often require strong solvents (like DCM or minimal DMF) for dissolution, liquid loading inevitably causes band broadening. Dry loading the crude mixture onto silica gel eliminates this solvent effect, ensuring sharp bands and baseline resolution.
Reverse-Phase Preparative HPLC (RP-HPLC)
For high-purity analytical isolation (<100 mg), RP-HPLC is superior.
-
The Causality of Modifiers: The basic pyridine and pyrazole nitrogens will interact with residual unendcapped silanols on C18 columns, causing severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase protonates these nitrogens, masking the secondary interactions and restoring Gaussian peak shapes.
Selective Crystallization (Scale-Up)
For multi-gram or kilogram manufacturing, chromatography becomes economically unviable. Converting the regioisomeric mixture into a salt (e.g., hydrogen sulfate or hydrochloride) alters the crystal lattice energy. The differing steric profiles of Isomer A and B lead to distinct solubility profiles in solvents like ethanol or acetone, allowing for selective fractional crystallization of the major isomer [4].
Fig 2: Scalable decision matrix for the isolation of pyrazole regioisomers.
Quantitative Data Presentation
The following table summarizes the representative physicochemical and chromatographic properties utilized to distinguish and separate the two regioisomers.
| Parameter | Isomer A (Major Product) | Isomer B (Minor Product) |
| Structure Profile | 1-(cyanomethyl)-5-ethyl-3-(pyridin-2-yl) | 1-(cyanomethyl)-3-ethyl-5-(pyridin-2-yl) |
| Steric Environment | Less hindered N1 (adjacent to ethyl) | Highly hindered N1 (adjacent to pyridine) |
| Typical Reaction Ratio | 70% – 85% | 15% – 30% |
| TLC Retention ( Rf ) * | ~0.35 (Stronger silanol binding) | ~0.45 (Sterically shielded) |
| RP-HPLC Retention | Later eluting (More hydrophobic profile) | Earlier eluting |
| Optimal NP Gradient | 20-40% EtOAc in Hexanes | 20-40% EtOAc in Hexanes |
*Representative data assuming a 40% Ethyl Acetate in Hexanes mobile phase on bare silica gel.
Experimental Protocols
Protocol 1: High-Resolution Flash Chromatography (Dry Loading Method)
This protocol is designed as a self-validating system to prevent sample loss and ensure baseline resolution.
-
Preparation of the Dry Load:
-
Dissolve 1.0 g of the crude regioisomeric mixture in the absolute minimum volume of Dichloromethane (DCM) (~5-10 mL).
-
Add 2.5 g of standard grade silica gel (230-400 mesh) to the solution.
-
Evaporate the solvent under reduced pressure (rotary evaporator) at 35°C until a dry, free-flowing powder is achieved.
-
Self-Validation Check: Shake the flask. If the powder clumps or adheres to the glass, residual DCM remains. Residual strong solvent will drag the compounds down the column prematurely, ruining the separation. Continue drying under high vacuum until perfectly powdery.
-
-
Column Equilibration:
-
Pack a 40 g silica gel cartridge and equilibrate with 3 column volumes (CV) of 10% Ethyl Acetate in Hexanes.
-
-
Loading and Elution:
-
Carefully pour the dry-loaded silica onto the top of the column frit.
-
Run a shallow gradient: 10% to 40% Ethyl Acetate in Hexanes over 15 CVs.
-
Causality Note: A shallow gradient is critical. Because the ΔRf between Isomer A and B is often less than 0.15, a steep gradient will cause the bands to merge.
-
-
Fraction Collection:
-
Monitor via UV detection at 254 nm (pyridine absorbance). Combine fractions based on TLC or LC-MS confirmation.
-
Protocol 2: Preparative RP-HPLC Separation
For ultra-pure analytical standards.
-
System Setup:
-
Column: Prep C18, 5 µm, 21.2 x 250 mm.
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
-
-
Sample Injection:
-
Dissolve 50 mg of the mixture in 1 mL of DMSO. Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Inject a 5 µL analytical test pulse before the main preparative run. Ensure the peak-to-valley ratio between the isomers is >3.0. If not, decrease the gradient slope.
-
-
Gradient Method:
-
0-2 min: 10% B (Isocratic hold to elute DMSO)
-
2-20 min: 10% to 60% B (Linear gradient)
-
Flow rate: 20 mL/min.
-
-
Recovery:
-
Collect peaks based on UV threshold (254 nm). Immediately lyophilize the fractions to prevent acid-catalyzed degradation of the sensitive acetonitrile group by the concentrated TFA.
-
References
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL:[Link]
-
Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Application Note: Scale-Up Synthesis and Regioselective N-Alkylation of 2-(5-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Executive Overview
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a highly versatile bidentate ligand motif and a privileged pharmacophore scaffold frequently utilized in preclinical drug development (e.g., kinase inhibitors and CNS-penetrant modulators). Transitioning the synthesis of this molecule from a discovery-scale milligram batch to a multi-gram or kilogram preclinical scale requires strict control over reaction exotherms, reagent toxicity, and, most critically, the regioselectivity of the N-alkylation step .
This application note details a robust, self-validating three-step synthetic workflow. By leveraging thermodynamic and steric controls, we achieve >94% regioselectivity during the N-alkylation phase, eliminating the need for bottleneck-inducing chromatographic purification and relying entirely on scalable crystallization.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is deconstructed into three highly scalable transformations:
-
Claisen Condensation: Carbon-carbon bond formation between 2-acetylpyridine and ethyl propionate to yield the 1,3-diketone intermediate[1].
-
Cyclocondensation: Ring closure of the diketone with hydrazine hydrate to form the tautomeric pyrazole core[2].
-
Regioselective N-Alkylation: Strategic functionalization of the pyrazole nitrogen using bromoacetonitrile[3].
Process workflow for the scale-up synthesis of the target pyrazole.
Causality in Experimental Design
-
Base Selection in Step 1: While discovery-chemistry often utilizes LiHMDS or NaH for Claisen condensations, we utilize Sodium Methoxide (NaOMe) in toluene. NaOMe is significantly safer, cheaper, and avoids the cryogenic conditions required for lithium bases, making it ideal for scale-up.
-
Quenching Mechanism: The Claisen condensation is quenched with glacial acetic acid rather than aqueous HCl. This prevents the basic hydrolysis of the highly electrophilic 1,3-diketone intermediate back into starting materials.
-
Regioselectivity Logic (Step 3): The intermediate 3-ethyl-5-(pyridin-2-yl)-1H-pyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen centers. The pyridin-2-yl group is sterically much bulkier than the ethyl group. Therefore, SN2 attack on bromoacetonitrile via the nitrogen adjacent to the pyridine ring is sterically hindered. Attack via the nitrogen adjacent to the smaller ethyl group is kinetically and thermodynamically favored, yielding the desired 5-ethyl-3-(pyridin-2-yl) isomer[3],[4].
Mechanistic logic governing the regioselective N-alkylation of the pyrazolide anion.
Process Optimization: Regioselective N-Alkylation
To eliminate column chromatography, the N-alkylation step was optimized to maximize the regiomeric ratio (Target : Isomer). The choice of base and solvent dictates the solubility of the pyrazolide anion and its nucleophilicity[4].
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (Target:Isomer) |
| 1 | NaH | THF | 0 to 25 | 12 | 75 | 85 : 15 |
| 2 | K₂CO₃ | DMF | 60 | 8 | 82 | 90 : 10 |
| 3 | Cs₂CO₃ | MeCN | 80 | 6 | 91 | 95 : 5 |
| 4 | K₂CO₃ | MeCN | 80 | 8 | 89 | 94 : 6 |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(pyridin-2-yl)pentane-1,3-dione
-
Preparation: Charge a jacketed reactor with Toluene (10 vol) and Sodium Methoxide (1.5 equiv) under a nitrogen atmosphere.
-
Addition 1: Add ethyl propionate (1.2 equiv) in one portion. Cool the suspension to 0–5 °C.
-
Addition 2: Add 2-acetylpyridine (1.0 equiv) dropwise over 1 hour, maintaining the internal temperature below 10 °C to control the exotherm.
-
Reaction: Warm the mixture to 25 °C and stir for 4 hours.
-
In-Process Control (IPC): Sample the reaction. Validation Check: Reaction is complete when 2-acetylpyridine is < 1.0% by HPLC.
-
Workup: Quench the reaction by adding glacial acetic acid (1.5 equiv) at 0 °C. Add water (5 vol) to dissolve salts. Separate the organic layer, wash with brine, and concentrate under reduced pressure to afford the crude diketone as a dark oil. Use directly in Protocol B.
Protocol B: Synthesis of 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole
-
Preparation: Dissolve the crude 1-(pyridin-2-yl)pentane-1,3-dione (1.0 equiv) in Ethanol (8 vol). Cool to 0 °C.
-
Addition: Slowly add Hydrazine hydrate (80% aqueous solution, 1.1 equiv) dropwise. Note: Highly exothermic.
-
Reaction: Heat the mixture to reflux (78 °C) and stir for 4 hours.
-
IPC: Sample the reaction. Validation Check: Reaction is complete when the diketone intermediate is < 0.5% by HPLC.
-
Workup: Concentrate the mixture to 3 volumes. Add Water (10 vol) dropwise while stirring at 20 °C to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water (2 × 2 vol), and dry under vacuum at 45 °C to a constant weight. (Typical yield: 85% over two steps).
Protocol C: Synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
-
Preparation: Charge the reactor with 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and Acetonitrile (10 vol).
-
Addition: Add bromoacetonitrile (1.1 equiv) dropwise at 20 °C.
-
Reaction: Heat the suspension to 80 °C and stir for 8 hours.
-
IPC: Sample the reaction. Validation Check: Reaction is complete when starting pyrazole is < 1.0% by HPLC. Assess the regioisomeric ratio (typically 94:6).
-
Workup: Cool to 20 °C and filter off the inorganic salts. Wash the filter cake with Acetonitrile (2 vol). Concentrate the combined filtrates to dryness.
-
Purification (Regioisomer Purge): Dissolve the crude residue in MTBE (3 vol) at 50 °C. Slowly add Heptane (6 vol) until the solution becomes cloudy. Allow to cool to 5 °C over 4 hours.
-
Isolation: Filter the crystallized product. Validation Check: Final HPLC must show >99.5% purity with the minor regioisomer completely purged into the mother liquor.
Safety & Hazard Operability (HAZOP)
When scaling this route for preclinical manufacturing, the following critical safety parameters must be observed:
-
Hydrazine Hydrate: Highly toxic, suspected carcinogen, and a strong reducing agent. Must be handled in a closed-transfer system. Ensure all aqueous waste streams containing trace hydrazine are treated with dilute sodium hypochlorite (bleach) prior to disposal to neutralize the reagent.
-
Bromoacetonitrile: A potent lachrymator and acute toxin. All handling, including the filtration of the final reaction mixture, must be performed in a highly ventilated containment hood or a sealed filter-dryer.
-
Thermal Control: The addition of 2-acetylpyridine to NaOMe (Protocol A) and Hydrazine to the diketone (Protocol B) are both highly exothermic. Scale-up requires automated dosing pumps interlocked with the reactor's internal temperature probes to prevent thermal runaway.
References
- Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
- Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: PMC (National Institutes of Health)
Sources
Troubleshooting low yield in the synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Overview of the Synthesis Pathway
The synthesis of the target molecule is typically achieved in a two-step process. First is the cyclocondensation reaction to form the pyrazole core, followed by an N-alkylation step to introduce the acetonitrile moiety. Understanding the nuances of each step is critical to achieving a high overall yield.
Caption: General two-step synthesis pathway for the target molecule.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 30%. What is the most common culprit?
A1: The most frequent cause of significant yield loss is the formation of regioisomers during the N-alkylation step (Step 2). Alkylation of the unsymmetrical pyrazole can occur at two different nitrogen atoms. The second most common issue is incomplete cyclocondensation in Step 1, often due to impure starting materials or non-optimal reaction conditions.
Q2: I see two major spots on my TLC plate after the N-alkylation step that are very close together. What are they?
A2: You are likely observing the two N-alkylated regioisomers: the desired 1-alkylated product and the undesired 2-alkylated isomer. For unsymmetrical pyrazoles, controlling regioselectivity is a primary challenge.[1][2] Steric hindrance from the ethyl group at the 5-position generally favors alkylation at the N1 position, but the ratio is highly dependent on reaction conditions.[1]
Q3: The pyrazole formation reaction (Step 1) seems to stall and never reaches completion, even after prolonged heating. Why?
A3: This often points to issues with the 1,3-dione starting material or the need for a catalyst. 1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms, and their purity is crucial. Additionally, while the reaction can proceed without a catalyst, a catalytic amount of acid (like acetic acid) can significantly accelerate the cyclization.[3]
Q4: How can I confirm the structure of my final product and differentiate it from its isomer?
A4: 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation), is the most definitive method. It allows you to establish long-range correlations between the protons on the acetonitrile methylene group (-CH2CN) and the carbons of the pyrazole ring (C3 and C5), confirming the point of attachment.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Part A: Troubleshooting the Synthesis of 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole (Step 1)
The formation of the pyrazole ring via cyclocondensation is a classic and generally robust reaction, but several factors can lead to poor outcomes.[4][5][6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Purity of 1,3-dione: The diketone starting material may be impure or exist in an unreactive tautomeric form. 2. Reaction Conditions: Insufficient temperature or reaction time. 3. Lack of Catalyst: The reaction may be slow without acid or base catalysis. | 1. Verify Starting Material: Confirm the purity of 1-(pyridin-2-yl)pentane-1,3-dione by NMR or GC-MS. Consider purification by distillation or chromatography if necessary. 2. Optimize Conditions: Ensure the reaction is at a sufficient reflux temperature. Extend the reaction time and monitor by TLC. 3. Add a Catalyst: Introduce a catalytic amount of glacial acetic acid to the reaction mixture to promote cyclization. |
| Formation of Multiple Byproducts | 1. Side Reactions of Hydrazine: Hydrazine can potentially react with the ketone moieties in unintended ways if conditions are not controlled. 2. Degradation: The starting materials or product may be degrading under prolonged heating. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate. Add it slowly to the solution of the diketone at room temperature before heating. 2. Reduce Temperature/Time: If the desired product is forming along with impurities, consider running the reaction at a lower temperature for a longer period. |
| Difficult Product Isolation | 1. Product is too soluble in the workup solvent. 2. Emulsion during extraction. | 1. Solvent Selection: After removing the reaction solvent (e.g., ethanol), perform the aqueous workup. Extract with a solvent in which the product is highly soluble but water is not, such as dichloromethane or ethyl acetate. 2. Break Emulsion: Add a saturated brine solution during the workup to break any emulsions that form. |
Part B: Troubleshooting the N-Alkylation with Chloroacetonitrile (Step 2)
This step is the most critical for achieving a high yield of the correct isomer. The regiochemical outcome is influenced by sterics, the choice of base, and the solvent.[1][7]
Caption: Decision workflow for troubleshooting the N-alkylation step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Isomer Mixture) | 1. Base/Solvent System: The combination of base and solvent greatly affects the position of alkylation. Polar solvents can solvate the pyrazolate anion, reducing steric influences. Strong, small bases like NaH can lead to less selectivity.[1] 2. Temperature: Higher temperatures can overcome the small energetic barrier between the two transition states, leading to a loss of selectivity. | 1. Modify Base and Solvent: For higher selectivity favoring the less-hindered N1 position, use a milder, bulkier base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a less polar aprotic solvent like acetonitrile or THF instead of DMF.[1] 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. |
| Incomplete Reaction | 1. Insufficiently Strong Base: The pKa of the pyrazole N-H is around 14. The base must be strong enough to deprotonate it effectively. Triethylamine (Et3N) is often insufficient. 2. Wet Reagents/Solvents: Water will quench the base (especially NaH) and the pyrazolate anion. 3. Poor Quality Alkylating Agent: Chloroacetonitrile can degrade. | 1. Use a Stronger Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Add the pyrazole to a suspension of NaH in anhydrous THF or DMF at 0 °C, allow it to stir for 30-60 minutes for full deprotonation, then add the chloroacetonitrile. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and run the reaction under an inert atmosphere (N2 or Argon). 3. Use Fresh Chloroacetonitrile: If possible, use a freshly opened bottle or distill it before use. |
| Product Degradation | 1. Harsh Basic Conditions: The product or starting materials might be unstable to strong bases at high temperatures. | 1. Milder Conditions: If degradation is suspected, switch to milder conditions (e.g., K2CO3 in acetonitrile at room temperature or 50 °C) even if the reaction is slower. |
Part C: Troubleshooting Work-up and Purification
A significant amount of product can be lost during isolation and purification if not performed carefully.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Extraction | 1. Incorrect pH: The pyridine moiety is basic. If the aqueous layer is too acidic during workup, the product may become protonated and remain in the aqueous phase. | 1. Control pH: Ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. |
| Difficulty in Purification | 1. Isomers are difficult to separate: The two N-alkylated isomers often have very similar polarities, making separation by column chromatography challenging. 2. Product "oils out" during recrystallization. | 1. Optimize Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Test solvent systems by TLC beforehand. 2. Recrystallization Technique: If isomers are inseparable, consider converting the crude product into a salt (e.g., using HCl or oxalic acid) which may crystallize more readily and selectively.[8][9] For oiling out, try dissolving the compound in a minimum of a hot solvent where it is soluble, then add a hot anti-solvent until turbidity appears, and allow to cool slowly.[10] |
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Scientists should always perform reactions on a small scale first to validate conditions before scaling up.
Protocol 1: Synthesis of 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole
This protocol incorporates an acid catalyst to improve reaction rate and completion.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(pyridin-2-yl)pentane-1,3-dione (1.0 eq) and ethanol (5-10 mL per gram of dione).
-
Reagent Addition: While stirring, add glacial acetic acid (0.1 eq). Then, add hydrazine hydrate (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Add saturated sodium bicarbonate solution to neutralize the acetic acid and extract with dichloromethane (3x volume of aqueous).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude pyrazole, which can often be used in the next step without further purification.
Protocol 2: N-Alkylation for Maximum Regioselectivity
This protocol uses milder conditions to favor the formation of the desired N1-alkylated isomer.
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N2), add the crude 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq) and anhydrous acetonitrile (10-15 mL per gram of pyrazole).
-
Base Addition: Add potassium carbonate (K2CO3, 2.0 eq).
-
Reagent Addition: Add chloroacetonitrile (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.
-
Work-up: Cool the reaction to room temperature and filter off the K2CO3. Rinse the solid with additional acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.
References
- Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.). BenchChem.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole - Benchchem. (n.d.). BenchChem.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (2025). PubMed.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025). Royal Society of Chemistry.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline.
- Optimization of pyrazole N-alkylation conditions. - ResearchGate. (n.d.).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the technical support guide for pyrazole synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives, a critical scaffold in pharmaceutical and materials science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrazole synthesis, providing a foundational understanding for optimizing your reactions.
Q1: What is the most common method for pyrazole synthesis and its general mechanism?
The most prevalent and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis . This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketonitrile) with a hydrazine derivative.[1][2][3] The reaction is typically acid-catalyzed and proceeds through three key stages:
-
Initial Condensation: One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl.
-
Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[1]
-
Cyclization & Dehydration: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion, followed by a final dehydration step to form the stable, aromatic pyrazole ring.[1]
Q2: How do I select the appropriate starting materials and reaction conditions?
Choosing the right components is critical for success.
-
1,3-Dicarbonyl Compound: The structure of the dicarbonyl dictates the substitution pattern at positions 3 and 5 of the pyrazole. Be aware that unsymmetrical dicarbonyls can lead to mixtures of regioisomers.[4][5]
-
Hydrazine: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, methylhydrazine) determines the substituent on the N1 position of the pyrazole ring. Substituted hydrazines can also influence regioselectivity.[4][5] Hydrazine and its derivatives can degrade over time; using a fresh or purified source is crucial for obtaining high yields.[6]
-
Solvent: Protic solvents like ethanol or propanol are common as they facilitate proton transfer steps in the mechanism. However, for controlling regioselectivity, aprotic solvents or specialized fluorinated alcohols may be superior.[4][6][7]
-
Catalyst: While many reactions proceed with just heat, a catalytic amount of a Brønsted acid (like acetic acid or HCl) is often used to accelerate the condensation and dehydration steps.[3][8] Various other catalysts, including Lewis acids and heterogeneous catalysts, have also been developed to improve efficiency and yield.[9][10][11]
Q3: My reaction is producing a mixture of regioisomers. Why does this happen and how can I control it?
The formation of regioisomers is a major challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different product isomers which are often difficult to separate.[2][5]
Control over regioselectivity is governed by a combination of factors:
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl, making it more electrophilic and susceptible to attack.[5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[4][5][6]
-
Reaction Conditions: This is the most powerful tool for control. pH, solvent, and temperature can dramatically influence the product ratio.[5][6] For instance, acidic conditions may favor one isomer, while neutral or basic conditions favor another.[5]
A highly effective strategy is to change the solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a single isomer due to their unique hydrogen-bonding properties.[4][5][7]
Part 2: Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address specific experimental issues.
Problem 1: Low or No Product Yield
A low yield is a frequent issue stemming from multiple potential causes. Use the following workflow to diagnose the problem.
Detailed Solutions for Low Yield:
-
Check Reagent Quality: Hydrazine and its derivatives can degrade upon storage.[6] Always use a fresh bottle or purify stored material. Ensure your 1,3-dicarbonyl starting material is pure and free of contaminants that could interfere with the reaction.
-
Optimize Reaction Time and Temperature: Some reactions require more energy to overcome the activation barrier for cyclization. If starting materials remain, consider increasing the temperature or extending the reaction time. Monitor progress by TLC or LC-MS to determine the optimal endpoint.[6]
-
Promote Cyclization: If you observe the consumption of starting materials but little product formation, it's possible a stable hydrazone intermediate has formed but is not cyclizing.[1][6] Adding a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid) can facilitate the intramolecular cyclization and final dehydration step.[1]
-
Review Stoichiometry: Ensure the reactant stoichiometry is correct. In some cases, using a slight excess of hydrazine (1.1 to 2 equivalents) can help drive the reaction to completion.[1][6]
Problem 2: Formation of a Mixture of Regioisomers
As discussed in the FAQ, this is a classic challenge with unsymmetrical substrates.
Troubleshooting Strategies:
-
Modify the Solvent: This is often the most impactful first step. Switch from a standard protic solvent like ethanol to a fluorinated alcohol.[4][5] These solvents can significantly alter the reaction pathway through specific hydrogen bonding, often favoring one isomer.[5][7]
-
Control the pH: The regioselectivity of the initial attack can be pH-dependent.[6] Systematically screen the reaction with a catalytic amount of acid (e.g., acetic acid, p-TsOH) versus a base (e.g., sodium acetate). This can sometimes reverse or significantly enhance the selectivity.[5]
-
Temperature Screening: The formation of the two isomers may have different activation energies. Running the reaction at a lower temperature could favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.
| Solvent | Typical Regioisomeric Ratio (Isomer A:B)* | Reference |
| Ethanol (EtOH) | ~1:1 to 3:1 | [7] |
| 2,2,2-Trifluoroethanol (TFE) | ~9:1 to 15:1 | [4][7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 | [5][7] |
| Data is representative and adapted from studies on the reaction of substituted 1,3-diketones with methylhydrazine. Actual ratios are substrate-dependent. |
Problem 3: Reaction Mixture is Darkly Colored (Yellow/Red) with Many Impurities
The formation of intense color and multiple spots on a TLC plate often points to decomposition or side reactions.
Potential Causes and Solutions:
-
Hydrazine Decomposition: Hydrazines can be sensitive to air and light, leading to oxidative decomposition and colored byproducts.[2]
-
Solution: Ensure you are using high-purity hydrazine. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.
-
-
Side Reactions: At elevated temperatures, undesired side reactions can occur.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If using a catalyst, ensure it is not promoting decomposition.
-
-
Purification: If the colored impurities are minor but persistent:
-
Solution: Treat a solution of the crude product with activated charcoal to adsorb the colored compounds, then filter the charcoal away before final purification (e.g., recrystallization or column chromatography).[2]
-
Part 3: Experimental Protocol Example
This section provides a representative, detailed protocol for a standard Knorr pyrazole synthesis.
Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a common precursor in drug development.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Hexanes (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.
-
Reagent Addition: Add hydrazine hydrate (2 eq.) to the mixture, followed by the catalytic amount of glacial acetic acid.
-
Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), with the starting ethyl benzoylacetate as a reference. A typical mobile phase is 30% ethyl acetate / 70% hexanes. The reaction is generally complete within 1-2 hours, once TLC analysis shows complete consumption of the starting material.[1]
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate as a white or off-white solid.[1]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.
-
Characterization: Determine the mass and percent yield of the product. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
References
- Troubleshooting the reaction mechanism of pyrazole formation. (2025). Benchchem.
- Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. (2025). Benchchem.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
-
Elguero, J., Goya, P., & Jagerovic, N. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (1997). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 75(5), 647-656. Available at: [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). Benchchem.
-
Various Authors. (n.d.). Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
- Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). International Journal of Health and Pharmaceutical. Available at: [Link]
-
Singh, P. P., & Kumar, A. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301041. Available at: [Link]
-
Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC. Available at: [Link]
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. Available at: [Link]
-
Cantavella, V., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3457–3464. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Side-Product Analysis in the Synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Achieving high purity is critical for downstream applications, particularly in drug development, where even minor impurities can significantly impact biological activity and safety profiles. This guide provides in-depth troubleshooting for common side-product-related issues encountered during synthesis, leveraging mechanistic insights and proven analytical strategies to help you optimize your reaction and purification processes.
Section 1: The Target Synthesis Pathway
The most direct and common method for synthesizing the target pyrazole core is the Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the target molecule, this involves the reaction of 1-(pyridin-2-yl)pentane-1,3-dione with 2-hydrazinylacetonitrile .
Caption: General reaction scheme for the Knorr synthesis of the target compound.
Section 2: Troubleshooting Guide - Unexpected Analytical Results
This section addresses specific issues you may encounter, identified through analytical techniques like LC-MS, GC-MS, and NMR.
Q1: I see an unexpected peak with the same mass as my target compound in my LC-MS analysis. What is it and how can I get rid of it?
A1: This is almost certainly the regioisomeric side-product: 2-(3-ethyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Causality - The Mechanism of Regioisomer Formation: The formation of two regioisomers is a well-known challenge when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine.[4][5] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. In your precursor, 1-(pyridin-2-yl)pentane-1,3-dione, the two carbonyls are electronically and sterically distinct:
-
C1 (adjacent to pyridine): This carbonyl is part of a ketone conjugated with an aromatic ring.
-
C3 (adjacent to ethyl): This is an aliphatic ketone carbonyl.
The initial attack of 2-hydrazinylacetonitrile can occur at either carbonyl, leading to two different hydrazone intermediates, which then cyclize to form the two final pyrazole regioisomers.[6] The ratio of these isomers is highly dependent on reaction conditions.[4]
Caption: Competing pathways leading to the formation of regioisomers.
Troubleshooting and Optimization:
-
Control the pH: This is the most critical factor.[4]
-
Acidic Conditions (e.g., acetic acid, dilute HCl): Protonation occurs preferentially on the more basic pyridyl-adjacent carbonyl oxygen, making that carbon more electrophilic. This generally favors the initial attack at this position, leading to a higher ratio of the desired 5-ethyl-3-(pyridin-2-yl) isomer.[7]
-
Neutral or Basic Conditions: Under these conditions, the intrinsic reactivity of the carbonyls dominates, which can lead to a less selective reaction and a higher proportion of the undesired isomer.
-
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the reaction pathway.[4] Protic solvents like ethanol or acetic acid are commonly used and often favor the desired isomer.
-
Purification: If a mixture is formed, separation is necessary.
-
Column Chromatography: The two isomers have slightly different polarities and can often be separated on silica gel. A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar mixture is typically effective.
-
Recrystallization: If the isomeric ratio is high (e.g., >9:1), it may be possible to selectively crystallize the major product from a suitable solvent system.
-
Structural Confirmation: Unambiguous identification requires advanced NMR techniques. While both isomers will have the same mass, their NMR spectra will differ.[8]
-
1D ¹H NMR: The chemical shift of the lone proton on the pyrazole ring (at the C4 position) will be slightly different for each isomer.
-
2D NOESY/HMBC NMR: These are the definitive methods.[4] A Nuclear Overhauser Effect (NOE) correlation between the pyrazole's C4-H proton and the methylene protons of the N1-acetonitrile group, and a separate correlation to the methylene protons of the C5-ethyl group, will confirm the desired 5-ethyl structure. In the undesired isomer, the C4-H would show an NOE to the N1-acetonitrile group and the protons of the C3-ethyl group.
Q2: My reaction has a low yield, and my chromatogram shows several peaks with lower molecular weights than my product. What are they?
A2: These are likely unreacted starting materials and/or hydrolysis byproducts of the nitrile group.
Causality - Incomplete Reactions and Side Reactions:
-
Unreacted Starting Materials: The most common cause of low yield. This can be due to insufficient reaction time, temperature, or improper stoichiometry.
-
Hydrolysis of the Nitrile Group: The acetonitrile moiety is susceptible to hydrolysis, especially if water is present and the reaction is run under prolonged heating in strong acid or base.[9][10] This occurs in two stages: first to an amide, and then to a carboxylic acid.[11]
Table 1: Common Low Molecular Weight Side-Products
| Compound Name | Molecular Formula | Expected Mass (M+H)⁺ | Formation Cause |
| 1-(pyridin-2-yl)pentane-1,3-dione | C₁₀H₁₁NO₂ | 178.08 | Incomplete reaction. |
| 2-hydrazinylacetonitrile | C₂H₅N₃ | 72.05 | Incomplete reaction (highly reactive, may not be observed). |
| 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetamide | C₁₂H₁₄N₄O | 231.12 | Partial hydrolysis of the product's nitrile group.[9] |
| 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | C₁₂H₁₃N₃O₂ | 248.10 | Complete hydrolysis of the product's nitrile group.[10] |
Troubleshooting and Optimization:
Caption: A logical workflow for troubleshooting low yield and impurity issues.
-
Ensure Anhydrous Conditions: Use dry solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water, which is the reactant for nitrile hydrolysis.
-
Optimize Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of starting materials without significant formation of degradation products.
-
Moderate pH: While acidic conditions are needed, using a very strong acid (e.g., concentrated H₂SO₄) or heating for extended periods can accelerate nitrile hydrolysis.[9] A milder acid like acetic acid is often sufficient. Alkaline hydrolysis is also a known reaction and should be avoided during workup.[9]
-
Purification: The hydrolysis byproducts, being more polar (especially the carboxylic acid), are generally easy to separate from the main product using standard silica gel chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to maximize yield and purity? A: While optimization is system-specific, a good starting point is to reflux the reactants in a 1:1 molar ratio in ethanol with a catalytic amount of glacial acetic acid for 4-8 hours. Monitor the reaction progress by LC-MS to avoid over-running the reaction and promoting side-product formation.
Q2: What is the best general method for purifying the final product? A: Flash column chromatography on silica gel is the most reliable method for removing both the regioisomer and hydrolysis byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Q3: Are there any known stability issues with the final compound? A: The pyrazole ring is very stable. The primary point of instability is the nitrile group, which can hydrolyze under harsh acidic or basic conditions, as detailed in Q2 of the troubleshooting guide. For long-term storage, keep the compound in a cool, dry, and dark place as a solid.
Section 4: Analytical Protocol Example
This section provides a standard protocol for analyzing the reaction mixture.
Protocol: Reverse-Phase HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection:
-
UV/Vis Diode Array Detector (DAD) at 254 nm.
-
Mass Spectrometer (ESI+) scanning a mass range of m/z 50-500.
-
-
Expected Elution Order: Carboxylic acid byproduct (most polar, earliest elution) -> Amide byproduct -> Regioisomeric side-product and Target Product (very close elution) -> Dicarbonyl starting material (least polar, latest elution).
References
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Chemistry Steps. (2024, December 2). Converting Nitriles to Amides. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving the Purity of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and purification of unsymmetrical pyrazoles. The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a highly valuable building block, but its synthesis via N-alkylation is notoriously plagued by the formation of its regioisomer, 2-(3-ethyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
This guide provides a deep dive into the mechanistic causality behind this impurity, troubleshooting FAQs, and field-validated protocols to ensure high-purity isolation.
Troubleshooting & FAQs: The "Why" Behind the Chemistry
Q1: Why am I getting a nearly 1:1 mixture of regioisomers during the N-alkylation with chloroacetonitrile? The Causality: Your starting material, 3-(pyridin-2-yl)-5-ethyl-1H-pyrazole, exists in a dynamic tautomeric equilibrium. Upon deprotonation, it forms an ambident pyrazolide anion where the negative charge is delocalized across N1 and N2. If you are using a solvent like THF with a base like NaH, tight ion-pairing occurs. Without proper solvation of the counterion, the intrinsic steric advantage of the smaller ethyl group (which should favor alkylation at the adjacent N1) is overridden, leading to poor selectivity. To achieve high regioselectivity, you must generate a "naked" highly reactive anion by using a polar aprotic solvent (like DMF or DMSO) combined with a base like K₂CO₃[1].
Q2: I read that metal catalysts can improve pyrazole alkylation. Should I use a Magnesium or Lithium base? The Causality: Absolutely not for this specific substrate. The presence of the pyridin-2-yl group introduces a chelation vulnerability. Metal cations like Mg²⁺ or Li⁺ can strongly coordinate between the pyridine nitrogen and the adjacent pyrazole nitrogen (N2). This chelation physically blocks the desired N1 position or actively directs the electrophile to the sterically hindered N2 position, completely reversing your regioselectivity in favor of the undesired 3-ethyl isomer[2]. Stick to non-chelating, highly dissociated systems (K⁺ in DMF).
Q3: My alkylation is slow in DMF at room temperature. Should I heat the reaction to 80°C to force it to completion? The Causality: Heating is detrimental to your purity. Regioselectivity relies on the kinetic energy difference between the transition states of the N1 (sterically favored) and N2 (sterically hindered) attack pathways. Adding thermal energy allows the system to overcome the higher activation barrier of the N2 pathway, resulting in thermal scrambling and a drastic drop in the target isomer ratio. Instead of heating, increase the electrophilicity of your reagent. By adding 10 mol% Potassium Iodide (KI), you initiate an in situ Finkelstein reaction, converting chloroacetonitrile into the highly reactive iodoacetonitrile. This allows the reaction to proceed rapidly at 25°C, preserving strict kinetic control[3].
Q4: How do I separate the target compound from the undesired regioisomer if they co-elute on standard silica gel? The Causality: Pyrazole regioisomers possess nearly identical polar surface areas, making standard Hexane/Ethyl Acetate gradients ineffective. First, you must eliminate band broadening by using a "dry loading" technique[4]. Second, switch your mobile phase to a Toluene/Ethyl Acetate system. The toluene introduces π−π stacking interactions with the pyridine ring of your compound. Because the spatial orientation of the pyridine ring differs slightly between the 3-ethyl and 5-ethyl isomers, this π−π interaction creates a differential retention factor ( Rf ), allowing for baseline resolution on standard silica[5].
Mechanistic Workflow & Visualization
The following diagram illustrates the divergent pathways of the ambident pyrazolide anion, highlighting how kinetic control dictates the purity of your final product.
Reaction pathway detailing the regioselective N-alkylation of the ambident pyrazolide anion.
Quantitative Data: Reaction Optimization
The table below summarizes how different parameters impact the regioselectivity and overall yield of the alkylation step, validating the causality discussed in the FAQs.
| Base / Solvent | Additive | Temp (°C) | Regioselectivity (Target : Impurity) | Overall Yield (%) | Mechanistic Outcome |
| NaH / THF | None | 0 to 25 | 60 : 40 | 75 | Poor selectivity due to tight ion-pairing in THF. |
| K₂CO₃ / DMF | None | 80 | 70 : 30 | 65 | Thermal scrambling; elevated heat overcomes steric barriers. |
| MgBr₂ / DIPEA / THF | None | 25 | 10 : 90 | 70 | Chelation control; Mg²⁺ coordinates pyridine, reversing selectivity. |
| K₂CO₃ / DMF | KI (10 mol%) | 25 | 92 : 8 | 88 | Optimized kinetic control; "naked" anion favors sterically free N1. |
Step-by-Step Methodologies
Protocol A: Regioselective Synthesis via In Situ Finkelstein Alkylation
This protocol is designed as a self-validating system; the absence of color change upon KI addition indicates wet solvent, which will ruin the yield.
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-(pyridin-2-yl)-5-ethyl-1H-pyrazole (1.0 eq) in anhydrous DMF to create a 0.2 M solution.
-
Anion Generation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and Potassium Iodide (0.1 eq). Stir the suspension vigorously at 25°C for 30 minutes. Self-Validation: The solution should turn slightly yellow, indicating the formation of the active pyrazolide anion.
-
Alkylation: Dropwise add chloroacetonitrile (1.1 eq) over 10 minutes via syringe. Maintain the water bath at exactly 25°C. Do not let the reaction exotherm.
-
Monitoring: Stir for 12 hours. Monitor via TLC (Toluene:EtOAc 8:2). The starting material spot should be completely consumed.
-
Workup: Pour the mixture into 5 volumes of ice-cold 5% aqueous LiCl solution (LiCl aggressively strips DMF into the aqueous layer). Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (typically an 92:8 isomeric mixture).
Protocol B: Chromatographic Purification of Regioisomers
This protocol utilizes dry-loading and π−π interactions to separate the closely eluting isomers.
-
Dry Loading Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add standard grade silica gel (230-400 mesh) equivalent to 3 times the mass of the crude product.
-
Solvent Evaporation: Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained. Critical Step: Any residual DCM will cause severe band broadening.
-
Column Packing: Slurry-pack a chromatography column using a mobile phase of Toluene:Ethyl Acetate (8:2).
-
Loading and Elution: Carefully pour the dry-loaded silica onto the top of the column bed. Add a protective layer of sand. Elute isocratically with Toluene:Ethyl Acetate (8:2) under positive air pressure.
-
Fraction Collection: The sterically hindered impurity (3-ethyl isomer) has a slightly lower accessible polar surface area and will elute first. The target compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile , will elute second. Pool the pure fractions and concentrate to yield the analytically pure compound.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles Source: European Journal of Organic Chemistry (Wiley) URL:[Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: Inorganica Chimica Acta (UAB) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Addressing solubility issues of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in biological assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. This resource is designed to provide in-depth, practical solutions to common challenges encountered when working with this compound, particularly concerning its solubility in biological assays. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and reliable.
Section 1: Quick-Start FAQs
This section addresses the most immediate questions researchers face when handling a new or challenging compound.
Q1: I've just received my vial of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. What is the first thing I should do?
A1: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom. The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for compounds of this nature due to its ability to dissolve a wide range of polar and nonpolar molecules.[1][2][3]
Q2: My compound won't dissolve in my aqueous assay buffer. What's wrong?
A2: This is a common issue. 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, like many heterocyclic compounds used in drug discovery, is expected to have low aqueous solubility.[4] Direct dissolution in aqueous buffers will likely fail. The standard procedure is to first create a concentrated stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute this stock into your final assay buffer.[5] This method ensures the compound is fully solvated before being introduced to the aqueous environment.
Q3: My compound dissolved in DMSO, but it precipitated when I added it to my cell culture media. How do I fix this?
A3: This phenomenon, known as "crashing out," occurs when a compound that is stable in an organic solvent is abruptly transferred to an aqueous solution where it is less soluble. To prevent this, avoid adding your highly concentrated DMSO stock directly to the media. Instead, perform intermediate serial dilutions of your stock in 100% DMSO first.[5] Then, add a small volume of the final, less concentrated DMSO solution to your aqueous medium. This minimizes the local concentration of the compound during dilution, reducing the chance of precipitation.[5]
Section 2: In-Depth Troubleshooting Guide
This guide provides a logical, step-by-step approach to diagnosing and solving solubility issues.
Troubleshooting Workflow: From Powder to Assay
The following diagram outlines the decision-making process for effectively solubilizing your compound and avoiding common pitfalls.
Caption: A decision flowchart for solubilizing test compounds.
Q&A: Advanced Troubleshooting
Q4: I've tried serial dilutions in DMSO, but my compound still precipitates at my desired final concentration. What are my options?
A4: If precipitation persists, you are likely exceeding the compound's kinetic solubility in your final assay medium.[6] Here are several strategies to consider, moving from simplest to most complex:
-
Lower the Final Concentration: The most straightforward solution is to test the compound at a lower concentration. It may be that your desired concentration is simply not achievable in the chosen buffer.
-
Re-evaluate the Vehicle Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically ≤0.5%, and always under 1%.[2][3] While counterintuitive, sometimes a slightly higher (but still safe) final DMSO concentration (e.g., 0.5% vs 0.1%) can help keep the compound in solution. Always run a parallel vehicle control with the same final DMSO concentration.[5]
-
Consider Alternative Solvents: If DMSO fails, other organic solvents can be tested. However, you must validate their compatibility with your specific assay, as they may have different toxicities or interference profiles.[4]
Table 1: Comparison of Common Organic Solvents for Biological Assays
| Solvent | Polarity | Typical Max Assay Conc. | Advantages | Disadvantages & Considerations |
| DMSO | High | < 0.5% | Excellent solvating power for many compounds.[2] | Can be toxic to some cell lines at >0.5%.[2] May interfere with some assays (e.g., SPR) and can alter gene expression.[1][7][8] |
| Ethanol | High | < 1% | Less toxic than DMSO for many cell types. | May not be as effective at dissolving highly lipophilic compounds. Can have biological effects. |
| Methanol | High | < 1% | Good solvent for many organic molecules. | More toxic than ethanol; can be metabolized to formaldehyde by cells. |
| DMF | High | < 0.1% | Strong solvent, can sometimes dissolve compounds that DMSO cannot. | Generally more toxic than DMSO.[1] Use with caution and at very low final concentrations. |
Q5: How can I be sure that the solvent, and not my compound, isn't causing the effects I'm seeing?
A5: This is a critical aspect of experimental design and speaks to the trustworthiness of your results. The vehicle control is the essential, non-negotiable experiment you must run.
-
What it is: A parallel experiment (e.g., a set of wells on your plate) that contains everything your treatment group has except for your compound. It includes the assay medium and the highest final concentration of the solvent (e.g., 0.1% DMSO) used in your experiment.
-
Why it's crucial: It allows you to isolate the effect of the compound from any potential biological effects of the solvent itself.[3] For example, DMSO has been shown to induce cell differentiation and cause widespread changes to the transcriptome and epigenome, even at concentrations as low as 0.1%.[7][8][9] Without a vehicle control, you might mistakenly attribute these effects to your compound.
Caption: The relationship between experimental controls.
Section 3: Standard Operating Protocols (SOPs)
Follow these detailed protocols to ensure consistency and reproducibility.
SOP 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To create a concentrated, validated stock solution of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Materials:
-
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (MW: 212.25 g/mol )[10]
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 212.25 g/mol * (1000 mg / 1 g) = 2.12 mg
-
-
Weighing: Accurately weigh out 2.12 mg of the compound and place it in a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3] Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation with prolonged heat.[3]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
SOP 2: Serial Dilution and Dosing into an Aqueous Assay
Objective: To accurately dilute the DMSO stock and introduce it into the final assay medium while minimizing precipitation.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM stock solution completely and bring it to room temperature.
-
Serial Dilution in 100% DMSO:
-
Label a series of sterile microcentrifuge tubes for your dilution series (e.g., 1 mM, 100 µM, 10 µM).
-
To make 1 mM: Add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly.
-
To make 100 µM: Add 10 µL of the 1 mM solution to 90 µL of 100% DMSO. Mix thoroughly.
-
Continue this 1:10 dilution scheme until you have a range of concentrations in 100% DMSO. This is the critical step to prevent precipitation. [5]
-
-
Final Dosing (Indirect Dosing Method):
-
Let's assume your final assay volume is 100 µL and you want a final compound concentration of 1 µM, with a final DMSO concentration of 0.1%.
-
You will need to add 0.1 µL of a 1 mM DMSO stock solution. For ease of pipetting, it is better to add 1 µL of a 100 µM DMSO stock.
-
Calculation Check: Final DMSO % = (Volume of DMSO added / Total Volume) * 100 = (1 µL / 100 µL) * 100 = 1%. This is too high.
-
Revised Calculation: To achieve 0.1% DMSO, you must add 0.1 µL. To make this practical, first prepare a dosing mixture. For example, add 2 µL of your 100 µM DMSO stock to 198 µL of assay medium. This gives you a 200 µL solution of 1 µM compound in 1% DMSO. You can then add this to your cells, or further dilute it in medium to reach the final 0.1% DMSO concentration. The indirect dosing method, where the compound is pre-mixed with the medium before being added to cells, can sometimes yield different results than adding a DMSO drop directly to the cells and medium.[11]
-
Section 4: The Science of Solubilization & Assay Integrity
Understanding the "Why"
-
Kinetic vs. Thermodynamic Solubility: When you dissolve a compound in 100% DMSO, you achieve its thermodynamic solubility limit in that solvent. However, when you dilute this into a buffer, you are measuring its kinetic solubility—its ability to stay in solution under specific, non-equilibrium conditions (e.g., for the duration of your assay).[6] Precipitation occurs when the kinetic solubility limit is exceeded. Our protocols are designed to maximize this kinetic solubility.
-
The Role of Co-solvents: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[12][13] In our case, DMSO acts as the co-solvent. It works by reducing the overall polarity of the solvent system (water + DMSO), making it more favorable for a lipophilic compound to remain dissolved.
-
Beyond Solvents - Advanced Techniques: For extremely challenging compounds, other formulation strategies can be explored, although they require significant development. These include the use of surfactants to form micelles that encapsulate the drug, or complexation with molecules like cyclodextrins.[12][14][15]
References
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
-
Experimental Oncology. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. [Link]
-
PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. [Link]
-
Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]
-
Maastricht University. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]
-
PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
NeuroQuantology. (2022, June). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]
-
ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]
-
PubChem. 2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-ol. [Link]
-
PubChem. 2-(4-ethenyl-1H-pyrazol-1-yl)acetonitrile. [Link]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 10. CAS:2098045-72-6, 2-(5-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile-毕得医药 [bidepharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 15. brieflands.com [brieflands.com]
Stability and degradation pathways of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in solution
This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. Its purpose is to provide expert-driven answers, troubleshooting strategies, and validated protocols to ensure the stability and integrity of the compound throughout experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of the compound.
Q1: What are the primary chemical liabilities of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile?
Based on its structure, the molecule possesses three main reactive sites prone to degradation under common laboratory and storage conditions:
-
The Acetonitrile Group: The nitrile (-C≡N) moiety is susceptible to hydrolysis. Under acidic or basic conditions, it can convert first to an acetamide intermediate and subsequently to the corresponding carboxylic acid.[1][2][3][4][5] This is often the most significant degradation pathway in aqueous solutions.
-
The Pyrazole Ring: While generally aromatic and stable, the pyrazole ring can be susceptible to oxidation.[6] Strong oxidizing agents or prolonged exposure to atmospheric oxygen, potentially accelerated by light or metal ions, can lead to ring-opened products or other oxidative derivatives.
-
The Pyridine Ring: The nitrogen atom on the pyridine ring is basic and can be oxidized to form a pyridine N-oxide.[7][8] This is a common metabolic and degradation pathway for pyridine-containing pharmaceuticals.
Q2: What are the recommended starting conditions (solvent, pH) for solution-based experiments?
For initial studies, it is crucial to establish a baseline of stability.
-
Solvent Selection: Begin with a co-solvent system. Prepare a concentrated stock solution in a polar aprotic solvent such as DMSO or acetonitrile (ACN) and dilute it into your aqueous buffer of choice. This minimizes the time the compound is in a fully aqueous environment before the experiment begins.
-
pH and Buffer: Start with a neutral, buffered solution (e.g., phosphate-buffered saline, pH 7.4). The use of a buffer is critical to prevent pH shifts during the experiment. To understand pH effects, a screening study across a range of pH values (e.g., pH 3, 5, 7, 9) is highly recommended.
Q3: How should I store the compound and its solutions to ensure long-term stability?
Improper storage is a primary cause of sample degradation. Adherence to best practices is essential for reproducible results.[9]
| Storage Type | Condition | Rationale |
| Solid Compound (Long-Term) | -20°C, in a desiccator, under an inert atmosphere (Argon or Nitrogen), protected from light. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, oxidation, and photodegradation.[9] |
| Stock Solution (Short-Term) | 2-8°C in a tightly sealed, amber vial. | For solutions in aprotic solvents (DMSO, ACN), refrigeration slows kinetic degradation. Protection from light is crucial. |
| Aqueous Solutions | Prepare fresh for each experiment. Avoid storing aqueous solutions. | The risk of hydrolysis is significantly increased in aqueous media. If storage is unavoidable, flash-freeze aliquots and store at -80°C. |
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues.
Issue: "I'm observing new, unexpected peaks in my HPLC/LC-MS chromatogram after sample workup or short-term storage."
This is a classic sign of degradation. The identity of the new peaks can be inferred from their mass and the stress conditions the sample was exposed to.
-
Possible Cause 1: Hydrolysis. If your sample was in an aqueous buffer, especially under acidic or basic conditions, the most likely culprits are hydrolysis products of the acetonitrile group.
-
Possible Cause 2: Oxidation. If your sample was exposed to air for extended periods, contained peroxide impurities (common in solvents like THF or ether), or was exposed to strong light, oxidation is likely.
Troubleshooting Steps & Identification:
-
Analyze by LC-MS: Determine the exact mass of the new peaks.
-
Compare with Predicted Masses: Use the following table to tentatively identify the degradants based on the mass change from the parent compound.
-
Confirm with Forced Degradation: Intentionally stress the compound under specific conditions (e.g., mild acid) and see if the peak increases. This confirms the degradation pathway.
Table of Potential Degradation Products:
| Degradation Pathway | Structure of Product (Modification from Parent) | Name of Product | Mass Change (Da) | Likely Condition |
| Hydrolysis (Step 1) | -CH₂-C≡N → -CH₂-C(=O)NH₂ | 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetamide | +18.01 | Acidic or Basic, H₂O |
| Hydrolysis (Step 2) | -CH₂-C≡N → -CH₂-C(=O)OH | 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | +19.00 | Acidic or Basic, H₂O, harsher conditions[2][3] |
| Oxidation | Pyridine-N → Pyridine-N-Oxide | 2-(5-ethyl-3-(1-oxopyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | +15.99 | Oxidative (e.g., H₂O₂) |
| Oxidation | Pyrazole Ring Hydroxylation | Hydroxylated Isomer | +15.99 | Oxidative (e.g., H₂O₂) |
Issue: "My solution is changing color (e.g., turning yellow or brown) over time."
-
Possible Cause: This often indicates the formation of complex oxidative or photodegradative products. Aromatic heterocyclic systems can sometimes form colored oligomers or polymers upon significant degradation.
-
Solution:
-
Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil.[9]
-
Deoxygenate Solvents: If the problem persists, sparge your buffers and solvents with an inert gas like argon or nitrogen before use to remove dissolved oxygen.
-
Work Quickly: Prepare samples immediately before analysis to minimize exposure to ambient light and air.
-
Section 3: Detailed Experimental Protocols
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[10][11][12] This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[13][14]
Protocol 1: Forced Degradation Study
Objective: To identify the likely degradation products of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile under various stress conditions and to validate an analytical method as "stability-indicating."
1. Materials & Reagents:
-
Parent compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
C18 Reverse-Phase HPLC column
-
HPLC or UPLC system with PDA/UV and Mass Spectrometer (MS) detectors
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the parent compound in ACN.
-
Working Sample Solution: Dilute the stock solution with 50:50 ACN:Water to a final concentration of ~0.1 mg/mL for each stress condition.
3. Stress Conditions: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] Adjust exposure times or temperatures as needed. For each condition, a control sample (working sample solution without stressor, kept at 2-8°C) must be run in parallel.
-
Acid Hydrolysis: Add HCl to the working sample to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.[9] Before analysis, neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Add NaOH to the working sample to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.[9] Before analysis, neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: Add H₂O₂ to the working sample to a final concentration of 3%. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Incubate the working sample solution at 70°C for 48 hours. Also, heat the solid compound at 105°C for 24 hours and then prepare a working solution.[12][14]
-
Photolytic Degradation: Expose the working sample solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17] A sample protected from light (e.g., wrapped in foil) should be run as a control.
4. Analysis:
-
Analyze all stressed samples, controls, and a blank by a reverse-phase HPLC method.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV/PDA (scan for optimal wavelength) and MS (for mass identification).
-
-
Data Evaluation:
-
Confirm that the analytical method can separate all degradation peaks from the parent peak.
-
Identify the mass of each major degradant using the MS data.
-
Calculate the "mass balance" to ensure that the decrease in the parent peak area is reasonably accounted for by the sum of the areas of the degradation product peaks.[18]
-
Section 4: Visualizations
Diagram 1: Predicted Degradation Pathways
This diagram illustrates the primary transformation routes for the compound under hydrolytic and oxidative stress.
Caption: Key degradation pathways for the target compound.
Diagram 2: Forced Degradation Experimental Workflow
This flowchart outlines the logical steps for conducting a comprehensive forced degradation study.
Sources
- 1. byjus.com [byjus.com]
- 2. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]
- 3. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Testing | SGS USA [sgs.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. onyxipca.com [onyxipca.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 18. (PDF) Analytical methodologies for discovering and profiling degradation-related impurities [academia.edu]
Overcoming challenges in the purification of polar heterocyclic compounds
Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic purification of polar heterocyclic compounds (e.g., pyridines, imidazoles, triazoles, and pyrimidines).
Because polar heterocycles possess both high hydrophilicity and basic nitrogen atoms, they frequently defy standard reversed-phase chromatography, resulting in poor retention, severe peak tailing, and low recovery. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific bottlenecks.
Diagnostic Workflow for Polar Heterocycle Purification
Before adjusting your mobile phase or column chemistry, use the logical workflow below to diagnose the root cause of your purification failure.
Diagnostic workflow for resolving retention and peak shape issues in polar compound chromatography.
Troubleshooting Guide & FAQs
Issue 1: Poor Retention on Standard Reversed-Phase (C18) Columns
Q: Why do my polar heterocyclic compounds elute in the void volume on a standard C18 column, and how can I increase retention?
A: Polar heterocycles often lack sufficient hydrophobic surface area to partition effectively into the non-polar C18 stationary phase. When analyzing these compounds in highly aqueous mobile phases (which are typically required to force retention of polar analytes), standard C18 columns can suffer from "hydrophobic collapse" or dewetting, further reducing retention to near zero[1].
Causality & Solution: To overcome this, you must change the thermodynamic driver of retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Switch to a HILIC system. HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The causality of retention here is reversed: retention is driven by the partitioning of the polar analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the hydrophilic stationary phase surface. The more hydrophilic the compound (logP < 0), the stronger it is retained[2].
-
Mixed-Mode Chromatography (MMC): If the heterocycle is ionizable, MMC columns (e.g., RP-IEX) combine hydrophobic and ion-exchange retention mechanisms in a single column[3]. This allows for the robust retention of polar, charged heterocycles without the need for MS-incompatible ion-pairing reagents[4].
Issue 2: Severe Peak Tailing and Asymmetry
Q: My basic heterocycles show severe peak tailing (Asymmetry factor > 2.0). What causes this, and how can I achieve symmetrical peaks?
A: Peak tailing in basic heterocycles is primarily caused by secondary electrostatic interactions with the silica support matrix[5].
Causality & Solution: While your primary retention mechanism is hydrophobic partitioning, competing polar interactions occur between the basic nitrogen atoms of the heterocycle and ionized residual silanol groups (Si-O⁻) on the silica surface[5]. Because these secondary interactions have slower desorption kinetics, they cause the peak to drag or "tail"[6]. To correct this, apply one of the following chemical controls:
-
Mobile Phase pH Optimization: Lower the mobile phase pH to < 3.0 using buffers like formic acid or phosphate. At this acidic pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ion-exchange interaction with the basic analyte[5],[7].
-
Polar-Embedded or Endcapped Columns: Use columns specifically designed with polar-embedded groups (e.g., amide or carbamate) within the alkyl chain, or highly deactivated (endcapped) columns[8],[9]. These modifications sterically shield the residual silanols and provide a localized water layer that prevents basic analytes from interacting with the silica backbone[8].
Issue 3: Sample Solubility and Injection Solvent Effects
Q: I switched to HILIC to retain my polar triazole, but my peaks are distorted or split. Could my injection solvent be the problem?
A: Yes. In HILIC, the elution strength of solvents is the exact inverse of reversed-phase chromatography; water is the strongest eluting solvent, and organic solvents (like acetonitrile) are weak[9].
Causality & Solution: If you dissolve your polar heterocycle in 100% water or a highly aqueous buffer and inject it into a HILIC column equilibrated with 95% acetonitrile, the sample plug acts as a strong localized eluent. This disrupts the immobilized water layer on the stationary phase, causing the analyte to travel rapidly down the column before partitioning properly, leading to peak splitting or fronting[9]. The Fix: Always dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., high organic content) or a weaker solvent[9]. If the compound is insoluble in high organic, use a mixture (e.g., 50:50 acetonitrile:water) but keep the injection volume as small as possible (1-2 µL).
Experimental Protocols
Protocol 1: HILIC Purification Workflow for Polar Heterocycles
This protocol ensures baseline resolution and high recovery for polar heterocycles using HILIC[9].
Step 1: Column Selection & Equilibration
-
Select a polar stationary phase (e.g., Diol, Amine, or Zwitterionic).
-
Equilibrate the column with 10–15 column volumes of the initial mobile phase: 95% Acetonitrile (Solvent A) and 5% Aqueous Buffer (Solvent B)[9]. Note: A minimum of 3-5% water is strictly required to maintain the stationary phase water layer.
Step 2: Buffer Preparation
-
Prepare Solvent B: 10–20 mM ammonium formate or ammonium acetate in ultrapure water[9]. Adjust pH to 3.0–5.0 depending on the analyte's pKa. These buffers are highly soluble in organic solvents and provide excellent MS compatibility.
Step 3: Sample Preparation & Injection
-
Dissolve the crude mixture in the initial mobile phase (95% A / 5% B).
-
Filter through a 0.22 µm PTFE syringe filter. Inject a volume not exceeding 1-2% of the column volume to prevent band broadening.
Step 4: Gradient Elution
-
Run a gradient from 5% B to 50% B over 15–20 column volumes. As the aqueous concentration increases, the elution strength increases, displacing the polar heterocycles from the stationary phase[9].
System Suitability & Validation Check: To validate this HILIC system, calculate the retention factor ( k′ ). A successful HILIC mechanism is validated when k′>2 for the polar heterocycle. If k′<1 , the aqueous layer has not properly formed; flush the column with 50 column volumes of 50:50 Acetonitrile:Water, then re-equilibrate.
Protocol 2: Mixed-Mode (RP-SCX) Chromatography Setup
For basic heterocycles requiring both hydrophobic and cation-exchange retention[4].
Step 1: Mobile Phase Setup
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Solvent C (Salt modifier): 200 mM Ammonium Formate (pH 3.0).
Step 2: Method Development
-
Maintain a constant 10% of Solvent C throughout the run to provide a stable ionic strength (20 mM) for the ion-exchange mechanism[4].
-
Program a linear gradient of Solvent B (Organic) from 5% to 60% to elute compounds based on hydrophobicity, while the constant salt concentration modulates the electrostatic interactions[4].
System Suitability & Validation Check: Validate the mixed-mode mechanism by injecting the sample at two different salt concentrations (e.g., 10 mM and 20 mM Ammonium Formate). If the retention time shifts significantly between the two runs, the ion-exchange mechanism is actively contributing to the separation, validating the dual-mode methodology.
Quantitative Data Summaries
Table 1: Comparison of Column Chemistries for Polar Heterocycle Purification
| Column Chemistry | Primary Retention Mechanism | Elution Strength Order | Best For | Limitations |
| Standard C18 | Hydrophobic Partitioning | Organic > Aqueous | Non-polar to moderately polar compounds | Poor retention for highly polar compounds; phase collapse in 100% aqueous[1]. |
| Polar-Embedded C18 | Hydrophobic + Hydrogen Bonding | Organic > Aqueous | Basic heterocycles; highly aqueous conditions | Reduced overall hydrophobicity compared to standard C18[9]. |
| HILIC (Zwitterionic) | Hydrophilic Partitioning | Aqueous > Organic | Highly polar, hydrophilic compounds (logP < 0)[2] | Requires long equilibration times; sensitive to injection solvent. |
| Mixed-Mode (RP-IEX) | Hydrophobic + Electrostatic | Organic + Salt > Aqueous | Ionizable polar compounds (acids/bases)[4] | Complex method development (requires optimizing both organic and salt gradients)[1]. |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry (As) for Basic Heterocycles
| Mobile Phase pH | Silanol Ionization State | Analyte State (Basic Amine) | Typical Peak Asymmetry (As) | Chromatographic Result |
| pH 7.0 | Highly Ionized (Si-O⁻) | Protonated (NH₃⁺) | > 2.0 | Severe tailing due to strong secondary electrostatic interactions[5]. |
| pH 5.0 | Partially Ionized | Protonated (NH₃⁺) | 1.5 – 2.0 | Moderate tailing; unpredictable retention shifts. |
| pH 3.0 | Protonated (Si-OH) | Protonated (NH₃⁺) | 1.0 – 1.3 | Symmetrical peaks; secondary interactions suppressed[5]. |
References
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. [Link]
-
LCGC International. "Mixed-Mode Chromatography—A Review." Chromatography Online.[Link]
-
Welch Materials. "Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications." Welch Materials. [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]
-
ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs. [Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.[Link]
-
LCGC International. "HILIC to the Rescue: Pharmaceutical Development Case Examples." Chromatography Online. [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Pyrazoles are a critical class of nitrogen-containing heterocycles, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of your synthetic route.[2] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to streamline your experimental workflow.
I. Catalyst Selection: Navigating the Options
The synthesis of pyrazoles can be achieved through various catalytic systems, each with its own set of advantages and limitations. The primary categories include transition metal catalysts, Lewis acids, and heterogeneous catalysts.
Transition Metal Catalysts
Transition metals, particularly copper, palladium, and gold, are widely employed in pyrazole synthesis due to their high efficiency and functional group tolerance.[2][3][4][5]
-
Copper Catalysts: Copper-based systems are attractive due to their low cost and effectiveness in promoting C-N and N-N bond formations.[1][6] They are often used in multicomponent reactions and can operate under mild, even room temperature, conditions.[3][6]
-
Palladium Catalysts: Palladium catalysts excel in cross-coupling reactions, enabling the synthesis of N-arylpyrazoles from aryl (pseudo)halides.[4][7] They are also instrumental in cascade reactions for constructing complex pyrazoline derivatives.[8]
-
Gold Catalysts: Gold catalysts are particularly effective in the cycloaddition of diaziridines to alkynes to form 3-pyrazolines and in intramolecular cyclizations.[9][10][11]
Lewis Acid Catalysts
Lewis acids, such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄), can efficiently catalyze pyrazole formation, often with complete regioselectivity at ambient temperatures.[12][13][14] They are particularly useful in reactions involving 1,3-dicarbonyl synthons.[12][13]
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of reusability, thermal stability, and ease of separation from the reaction mixture, aligning with the principles of green chemistry.[15][16] Examples include nano-ZnO, Amberlyst-70, and various metal nanoparticles supported on materials like silica or zirconia.[15][16][17]
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is evaluated based on several parameters, including yield, reaction time, temperature, and catalyst loading.[2] The following table provides a comparative overview of different catalytic systems.
| Catalyst Type | Catalyst System | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| Transition Metal | ||||||||
| Copper | Cu(OTf)₂ | Alkenyl hydrazones | Toluene | 80 | 2 h | 53-58 | 10 | [2] |
| Copper | Cu(NO₃)₂·3H₂O | Phenylhydrazine, pentane-2,4-dione | Acetonitrile | Room Temp | 1 h | High | 10 | [6] |
| Palladium | PdCl(C₃H₅)(dppb) | Ethyl 1-methylpyrazole | Dioxane | 100 | 12 h | 40-75 | 3 | [2] |
| Nickel | Heterogeneous Nickel-based | Hydrazine, acetophenone derivatives, aldehyde derivatives | Ethanol | Room Temp | 3 h | Good to Excellent | 10 | [2] |
| Lewis Acid | ||||||||
| Tin | SnCl₄ | 3-ethoxycyclobutanones, monosubstituted hydrazines | Dichloromethane | Room Temp | 30 min | 80-95 | 10-50 | [12] |
| Heterogeneous | ||||||||
| Nanocatalyst | Mn/ZrO₂ | Ethyl acetoacetate, malononitrile, hydrazine hydrate, aryl aldehydes | Ethanol | 80 (Ultrasound) | 10 min | 88-98 | 30 mg | [15] |
| Nanocatalyst | CoNPs | Hydrazine hydrate, malononitrile, diethyl acetylenedicarboxylate, substituted aldehydes | Aqueous Ethanol | - | - | - | - | [15] |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during pyrazole synthesis in a question-and-answer format, providing practical solutions and explanations.
Low or No Product Yield
Q1: My reaction is not proceeding, and I'm only recovering starting materials. What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Catalyst Inactivity: The catalyst may be deactivated or poisoned. For transition metal catalysts, ensure anhydrous and anaerobic conditions if required. For heterogeneous catalysts, check for proper activation and storage.
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. A slight excess of one reactant, often the hydrazine component, can sometimes drive the reaction to completion.[18]
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[18] Some reactions may require higher temperatures to overcome the activation energy barrier.
-
Poor Quality of Starting Materials: Ensure the purity of your starting materials. Hydrazine and its derivatives can degrade over time; using freshly opened or purified reagents is recommended.[18] Impurities in β-dicarbonyl compounds can also interfere with the reaction.[18]
Q2: I'm observing the formation of a stable intermediate, but it's not converting to the final pyrazole product. How can I promote the final cyclization step?
A2: The formation of a stable hydrazone or a hydroxylpyrazolidine intermediate is a known phenomenon in reactions like the Knorr synthesis.[19][20] To facilitate the final cyclization and dehydration:
-
Increase the Temperature: Heating the reaction mixture can provide the necessary energy for the intramolecular cyclization and subsequent dehydration.[18]
-
Change the Solvent: The choice of solvent can significantly influence the reaction pathway. Protic solvents like ethanol or acetic acid can facilitate the proton transfer steps required for cyclization and dehydration.[21]
-
Add a Catalyst: If not already using one, introducing an acid or base catalyst can promote the cyclization step. For instance, a catalytic amount of a Brønsted acid is often used in the Knorr synthesis.[22][23][24]
Formation of Side Products and Regioselectivity Issues
Q3: I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a classic challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] Several strategies can be employed to control regioselectivity:
-
Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[18]
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.
-
Catalyst Control: Certain catalysts can offer high regioselectivity. For example, some Lewis acid-catalyzed reactions have been reported to proceed with complete regioselectivity.[12][13]
-
Reaction Conditions: The pH of the reaction medium can influence which carbonyl group is preferentially attacked.[20] Experimenting with different solvents and temperatures can also impact the regioselectivity.
Q4: My reaction is producing unexpected side products. What are the possible competing reactions and how can I suppress them?
A4: The formation of side products can arise from several competing pathways:
-
Hydrolysis of Starting Materials: β-dicarbonyl compounds can be susceptible to hydrolysis, especially under acidic or basic conditions.[18] Running the reaction under neutral conditions in an anhydrous solvent can minimize this.[18]
-
Alternative Cyclization Pathways: Depending on the substrates and conditions, reactants might undergo different cyclization pathways leading to other heterocyclic products.[18] Carefully controlling the reaction temperature and catalyst can help favor the desired pathway.
-
Degradation: The starting materials or the pyrazole product itself might be unstable under the reaction conditions.[18] Reducing the reaction time or temperature could mitigate degradation.
Catalyst-Specific Issues
Q5: My heterogeneous catalyst seems to be losing its activity after a few cycles. How can I regenerate it and improve its reusability?
A5: Leaching of the active metal, fouling of the catalyst surface, or changes in the support structure can lead to deactivation. To address this:
-
Regeneration: The regeneration procedure depends on the specific catalyst. It may involve washing with specific solvents to remove adsorbed species, calcination at high temperatures to burn off organic residues, or chemical treatment to redeposit the active metal.
-
Optimization of Reaction Conditions: Operating at milder temperatures and pressures can often extend the catalyst's lifetime.
-
Catalyst Support: The choice of support material is crucial. A support with high surface area and strong interaction with the active species can improve stability and reduce leaching.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key pyrazole synthesis reactions.
Protocol 1: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative using a catalytic amount of acid.[24][25]
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 equivalents)
-
Solvent (e.g., ethanol, 1-propanol, or glacial acetic acid)
-
Acid catalyst (e.g., a few drops of glacial acetic acid or sulfuric acid)[19][25]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution, followed by the catalytic amount of acid.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of Substituted Pyrazoles
This protocol outlines an efficient copper-catalyzed condensation reaction for the synthesis of substituted pyrazoles at room temperature.[6]
Materials:
-
Phenylhydrazine (1 mmol)
-
Pentane-2,4-dione (1.2 mmol)
-
Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O] (10 mol%)
-
Acetonitrile (CH₃CN) (3 mL)
Procedure:
-
To a stirred solution of phenylhydrazine in acetonitrile, add pentane-2,4-dione.
-
Add the copper(II) nitrate trihydrate catalyst to the mixture.
-
Stir the reaction mixture at room temperature for one hour.
-
Monitor the reaction completion by TLC.
-
After completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Logical Flow for Troubleshooting Low Yield in Pyrazole Synthesis
Caption: A flowchart for troubleshooting low product yield.
General Mechanism of Knorr Pyrazole Synthesis
Caption: The general mechanism of the Knorr pyrazole synthesis.
V. References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold(I)-catalyzed enantioselective synthesis of pyrazolidines, isoxazolidines, and tetrahydrooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. name-reaction.com [name-reaction.com]
- 23. knorr pyrazole synthesis | PPTX [slideshare.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Advanced Strategies for Minimizing Byproducts in Multi-Step Organic Synthesis
Welcome to the Technical Support Center. In multi-step organic synthesis, the formation of undesired byproducts at any stage exponentially degrades overall yield, complicates downstream purification, and compromises atom economy. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to enforce reaction selectivity.
Diagnostic Workflow for Byproduct Minimization
Before altering reaction conditions, it is critical to identify the fundamental causality behind the byproduct formation. Use the diagnostic logic tree below to categorize your issue and route it to the appropriate optimization strategy.
Logical decision tree for diagnosing and minimizing byproduct formation.
Troubleshooting Guides & FAQs
Category A: Metal-Catalyzed Cross-Couplings (Focus: Suzuki-Miyaura)
Q: I am observing significant amounts of symmetrical biaryl impurities in my Suzuki-Miyaura cross-coupling. What is causing this homocoupling, and how can I prevent it? A: Homocoupling of boronic acids is a pervasive side reaction driven primarily by the oxidation of the active Pd(0) catalyst to Pd(II) by dissolved oxygen, or by the initial use of Pd(II) precatalysts (like Pd(OAc)₂) without a proper reduction step[1]. The Pd(II) species directly reacts with two equivalents of the boronic acid to form the homocoupled dimer before the desired cross-coupling can occur[2].
Causality & Solution:
-
Rigorously exclude oxygen: Dissolved oxygen acts as an oxidant. Degas solvents using a subsurface nitrogen or argon sparge for at least 15-30 minutes, or employ the freeze-pump-thaw method for sensitive substrates[3].
-
Use mild reducing agents: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate (1-2 equivalents) minimizes the concentration of free Pd(II) in the reaction mixture without inhibiting the desired oxidative addition step[2].
-
Optimize Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Their steric bulk accelerates reductive elimination, significantly reducing the lifetime of the diorganopalladium(II) intermediate that is susceptible to homocoupling[1].
Category B: Highly Exothermic and Fast Reactions
Q: My batch scale-up of a highly exothermic condensation reaction is yielding multiple over-reaction byproducts. Lowering the temperature stalls the reaction. How can I improve selectivity? A: In batch reactors, highly exothermic reactions often suffer from poor heat and mass transfer, leading to localized "hot spots" and concentration gradients. These micro-environments provide the thermal activation energy required for competing side reactions, generating over-reaction byproducts[4].
Causality & Solution: Transitioning to Continuous Flow Chemistry (CFC) is highly recommended. Flow reactors possess a massive surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and extremely rapid mixing[4]. This precise control over temperature and residence time ensures that the reaction is quenched or moved to the next stage immediately after the desired product is formed, starving the slower byproduct-forming pathways of time and thermal energy. Note: If dealing with solid byproducts in flow that cause clogging, applying acoustic irradiation (ultrasound) to the mixing junctions can prevent bridging and constriction blockages[5].
Category C: Complex Solvent and Reagent Interactions
Q: I am developing a new S_NAr methodology, but changing solvents unpredictably shifts the product-to-byproduct ratio. How can I systematically identify the optimal solvent without wasting months on trial and error? A: Traditional "One Variable At a Time" (OVAT) optimization fails to account for the complex interactions between solvent properties (e.g., polarity, hydrogen-bond donating ability) and reaction parameters (temperature, concentration)[6].
Causality & Solution: Implement Design of Experiments (DoE) . DoE uses statistical modeling to evaluate multiple variables simultaneously, mapping the "reaction space" to find the true optimum for selectivity[7]. By utilizing a Principal Component Analysis (PCA) solvent map, you can select a mathematically diverse set of solvents for your initial screening[8]. This approach not only identifies the optimal solvent for minimizing byproducts but also highlights variable interactions with a fraction of the experiments required by OVAT[6].
Self-Validating Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Homocoupling Suppression
Objective: Synthesize cross-coupled biaryls while suppressing the formation of boronic acid homodimers.
-
Degassing: Add 1,4-dioxane and water (4:1 v/v) to a Schlenk flask. Sparge the solvent mixture with subsurface Nitrogen for 30 minutes to aggressively displace dissolved oxygen[3].
-
Reagent Loading: Under a positive nitrogen flow, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (K₃PO₄, 2.0 equiv)[1].
-
Reducing Agent Addition: Add potassium formate (1.0 equiv) to the mixture. This ensures any Pd(II) is reduced to the active Pd(0) species prior to the catalytic cycle[2].
-
Catalyst Addition: Add the Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a Pd precatalyst utilizing a bulky ligand (e.g., XPhos-Pd-G3)[1].
-
Reaction & Validation: Heat to 80°C. Monitor via LC-MS. The combination of potassium formate and the strict absence of oxygen creates a self-validating system where the cross-coupling to homocoupling ratio should consistently exceed 95:5.
Protocol 2: Continuous Flow Setup for Exothermic Reactions
Objective: Prevent thermal over-reaction byproducts via precise kinetic and thermal control.
-
System Priming: Prime a microreactor system (e.g., PFA tubing or glass microchip) with the optimized reaction solvent.
-
Reagent Preparation: Prepare Reagent A (electrophile) and Reagent B (nucleophile) in separate syringes at optimized concentrations.
-
Flow Rate Calibration: Set the syringe pumps to deliver a specific residence time (e.g., 2 minutes) based on batch kinetic data.
-
Mixing and Thermal Control: Route the feeds through a T-mixer submerged in a temperature-controlled bath. If inorganic salt byproducts are expected, submerge the T-mixer in an ultrasonic bath and apply 5-second pulses every minute to prevent particulate bridging[5].
-
In-line Quenching: Direct the reactor output into a flask containing a quenching solution to immediately halt byproduct formation upon exiting the residence loop[4].
Quantitative Data & Comparisons
Table 1: Impact of Reactor Type on Environmental Factor (E-factor) and Selectivity Data synthesized from continuous flow and batch comparative studies[4].
| Reaction Type | Reactor Mode | Average E-factor | Selectivity Profile | Primary Cause of Byproducts |
| Fine Chemical Synthesis | Traditional Batch | > 40 | Moderate | Thermal gradients, extended reaction times |
| Fine Chemical Synthesis | Continuous Flow | 5 - 10 | High | Minimal (controlled residence time & rapid mixing) |
Table 2: DoE vs. OVAT Optimization for Byproduct Minimization Comparison of optimization methodologies for complex chemical spaces[6].
| Parameter | OVAT (One Variable At a Time) | DoE (Design of Experiments) |
| Variable Interactions | Cannot detect | Accurately models synergistic interactions |
| Experimental Runs | High (scales linearly or exponentially) | Low (utilizes fractional factorial designs) |
| Selectivity Optimization | Relies on intuition and trial-and-error | Utilizes statistical response surface mapping |
References
-
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development. Available at: [Link]
-
Taylor & Francis. "Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry." Green Chemistry Letters and Reviews. Available at: [Link]
-
ACS Publications. "Continuous Flow Chemistry with Solids: A Review." Organic Process Research & Development. Available at: [Link]
-
RSC Publishing. "The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry." Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. "A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE)." ACS Central Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. hybrid-chem.com [hybrid-chem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 8. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Enhancing the regioselectivity of pyrazole synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the regioselective synthesis of substituted pyrazoles.
Achieving high regioselectivity in pyrazole synthesis is a notorious challenge due to the tautomeric nature of the pyrazole core and the competing nucleophilic sites on hydrazine precursors. Below, we break down the mechanistic causality behind common failures and provide self-validating protocols to ensure your workflows are robust, scalable, and reproducible.
Mechanistic Workflows & Decision Logic
Before diving into specific troubleshooting scenarios, consult the decision matrix below to align your target regioisomer with the correct kinetic or thermodynamic pathway.
Decision matrix and mechanistic logic for regioselective pyrazole synthesis.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: "I am getting a 50:50 mixture of 1,3,5- and 1,5,3-regioisomers in my Knorr condensation using ethanol. How do I fix this?"
-
The Causality: In protic solvents like ethanol, the initial intermediate (an open-chain hydrazone or 5-hydroxy-4,5-dihydropyrazole) undergoes rapid enamine tautomerization. This proton-transfer equilibration scrambles the kinetic regioselectivity established during the first nucleophilic attack.
-
The Solution: Switch your solvent. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improves regioselectivity compared to polar protic solvents[1]. DMAc stabilizes the polar transition state of the initial attack but lacks the protic capability to facilitate equilibration. Adding 50 mol% aqueous HCl accelerates the final irreversible dehydration step, locking the kinetic product in place, as demonstrated by Gosselin et al.[1]. Alternatively, highly fluorinated solvents like HFIP can be used to achieve >99:1 selectivity[2].
Issue 2: "I need to synthesize a 1,3,4-trisubstituted pyrazole, but my cycloaddition of hydrazones and nitroolefins only yields the 1,3,5-isomer."
-
The Causality: Standard thermal cycloaddition proceeds via an initial nucleophilic attack of the hydrazone nitrogen onto the nitroolefin, which naturally yields 1,3,5-substituted pyrazoles[3].
-
The Solution: You must reverse the nucleophilicity of the hydrazone. Mediating the reaction with a strong base like t-BuOK deprotonates the hydrazone, shifting the highest occupied molecular orbital (HOMO) and making the carbon atom the primary nucleophile. This reversed attack trajectory exclusively yields 1,3,4-trisubstituted pyrazoles. Quenching with a strong acid (TFA) is essential to promote the final oxidative elimination of nitrous acid, as established by Deng and Mani[4].
Issue 3: "Direct N-alkylation of my unsymmetrical pyrazole core is yielding an inseparable mixture of N1 and N2 alkylated products."
-
The Causality: The similar properties of the nitrogen atoms in the azole ring complicate regioselective N-functionalization[5]. Rapid tautomeric equilibrium in solution makes N1 and N2 nearly equivalent in nucleophilicity.
-
The Solution: You must impose steric or electronic bias. Using a bulky, non-nucleophilic base such as 2,6-lutidine provides steric hindrance that directs the alkylating agent to the less hindered nitrogen. This strategy was critical in the large-scale regioselective synthesis of progesterone receptor antagonists by Vertex Pharmaceuticals[6].
Quantitative Data Comparison
Table 1: Solvent Effects on Knorr Condensation Regioselectivity (1,3-Diketones + Hydrazines) Data reflects the synthesis of 1-phenyl-3-aryl-5-trifluoromethylpyrazoles.
| Solvent System | Classification | Isomer Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Polar Protic | ~50:50 | [2] |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Protic | 95:5 | [2] |
| HFIP | Fluorinated Protic | >99:1 | [2] |
| DMAc + 50 mol% HCl | Polar Aprotic + Acid | >95:5 | [1] |
Table 2: Reagent Control in Hydrazone-Nitroolefin Cycloadditions
| Reagent System | Intermediate Pathway | Major Regioisomer | Reference |
| TFE / TFA | Acid-assisted stepwise cycloaddition | 1,3,5-Trisubstituted | [3] |
| t-BuOK, then TFA | Base-mediated reversed nucleophilic attack | 1,3,4-Trisubstituted | [4] |
Self-Validating Experimental Protocols
Protocol A: Highly Regioselective Knorr Condensation (Gosselin Method)
Designed to prevent intermediate equilibration via kinetic control[1].
-
Setup: In a dry round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to create a 0.2 M solution.
-
Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv) dropwise at room temperature (20–25 °C).
-
Acid Catalysis: Immediately add 10 N aqueous HCl (0.5 equiv / 50 mol%). Causality Note: This forces the second dehydration step to occur faster than any potential tautomeric equilibration.
-
Reaction & Monitoring: Stir at room temperature for 2–4 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc). The intermediate hydrazone should be fully consumed, showing a single new spot for the pyrazole.
-
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMAc, dry over MgSO₄, and concentrate.
-
Structural Validation:
-
Validation Checkpoint 2: Perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment. Irradiate the N-aryl protons; a positive NOE enhancement on the C5-substituent confirms the 1,5-relationship, validating the regiochemistry.
-
Protocol B: Reversed Regioselectivity via Hydrazone-Nitroolefin Cycloaddition
Designed to yield 1,3,4-trisubstituted pyrazoles via base-mediated HOMO inversion[4].
-
Setup: In an inert atmosphere, combine the N-arylhydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in anhydrous THF (0.1 M).
-
Base Addition: Cool the mixture to 0 °C. Add t-BuOK (2.0 equiv) portion-wise. Causality Note: The strong base deprotonates the hydrazone, making the carbon highly nucleophilic and reversing the attack trajectory onto the nitroolefin.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Acidic Quench: Cool back to 0 °C and carefully quench with an excess of Trifluoroacetic Acid (TFA, 5.0 equiv). Causality Note: TFA is strictly required to promote the final oxidative elimination of nitrous acid and drive aromatization.
-
Workup: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).
-
Structural Validation:
-
Validation Checkpoint: Confirm the 1,3,4-substitution pattern via HSQC/HMBC NMR. The C5 position must be unsubstituted, which will present as a characteristic sharp singlet around 8.0–8.2 ppm in the ¹H NMR spectrum.
-
References
- Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole Source: Thieme E-Books & E-Journals URL
- Source: Organic Chemistry Portal (Synlett)
- Source: Organic Chemistry Portal (Org. Lett.)
- Source: Organic Chemistry Portal (Org. Lett.)
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles Source: Benchchem URL
Sources
- 1. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Validating the In Vivo Biological Activity of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for the in vivo validation of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, a novel pyrazole derivative. Pyrazole-containing compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating study design.
Introduction to 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile and the Rationale for In Vivo Testing
The core structure of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile suggests potential interactions with key biological targets implicated in various disease pathologies. The pyrazole nucleus is a well-established pharmacophore known to exhibit a range of biological effects.[3][4] The strategic incorporation of an ethyl group, a pyridinyl ring, and an acetonitrile moiety could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and selectivity.
While in vitro assays provide valuable preliminary data on a compound's activity, they often lack the complexity of a whole-organism system. In vivo studies are therefore indispensable for evaluating the true therapeutic potential of a drug candidate, providing critical insights into its efficacy, safety, and pharmacokinetic profile in a physiologically relevant context.[6]
This guide will explore three potential therapeutic avenues for our target compound: anti-inflammatory, analgesic, and anticancer activities. For each, we will detail a comprehensive in vivo validation workflow, compare its hypothetical performance against established drugs, and provide the rationale for our experimental design.
Part 1: Investigating Anti-Inflammatory and Analgesic Potential
Given the prevalence of pyrazole derivatives as anti-inflammatory and analgesic agents, this is a logical starting point for our in vivo validation.[1][3] We will employ well-established models of acute inflammation and nociception to assess the efficacy of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Experimental Workflow: Anti-Inflammatory and Analgesic Screening
The following diagram illustrates the sequential workflow for evaluating the anti-inflammatory and analgesic properties of our test compound.
Caption: Workflow for in vivo anti-inflammatory and analgesic validation.
Detailed Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute inflammation.[7][8] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema.[9][10]
-
Animals: Male Wistar rats (180-220 g).
-
Groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (10, 30, 100 mg/kg, p.o.)
-
Positive Control: Celecoxib (20 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percent inhibition of edema.
2. Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid. This stimulus triggers the release of endogenous mediators that stimulate nociceptive neurons.
-
Animals: Male Swiss albino mice (20-25 g).
-
Groups (n=6 per group):
-
Vehicle Control (e.g., Normal saline, i.p.)
-
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (10, 30, 100 mg/kg, p.o.)
-
Positive Control: Aspirin (100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control orally.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes for 20 minutes.
-
-
Endpoint: Percent inhibition of writhing.
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical data comparing our test compound to a standard drug.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Test Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Test Compound | 30 | 0.41 ± 0.04 | 51.8 |
| Test Compound | 100 | 0.25 ± 0.03 | 70.6 |
| Celecoxib | 20 | 0.30 ± 0.04** | 64.7 |
| p<0.05, *p<0.01 vs. Vehicle Control |
Table 2: Effect on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | Number of Writhes | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Test Compound | 10 | 31.5 ± 2.8 | 30.3 |
| Test Compound | 30 | 18.9 ± 2.2 | 58.2 |
| Test Compound | 100 | 9.8 ± 1.5 | 78.3 |
| Aspirin | 100 | 12.4 ± 1.8** | 72.6 |
| p<0.05, *p<0.01 vs. Vehicle Control |
These hypothetical results suggest that 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibits dose-dependent anti-inflammatory and analgesic effects, with the highest dose showing efficacy comparable to or exceeding that of the standard drugs.
Part 2: Investigating Anticancer Potential
Many pyrazole derivatives have demonstrated significant antiproliferative activities.[1][2][11] Therefore, evaluating the anticancer potential of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a crucial step. The use of human tumor xenograft models in immunodeficient mice is the gold standard for preclinical assessment of anticancer drug candidates.[12]
Experimental Workflow: Anticancer Efficacy in Xenograft Models
This workflow outlines the key stages for assessing the in vivo anticancer activity of our compound.
Sources
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Comparative Study of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile vs. Established ALK5 Inhibitors
Executive Summary & Mechanistic Rationale
Transforming Growth Factor-β (TGF-β) signaling plays a paradoxical role in cellular biology, acting as a tumor suppressor in early epithelial stages but promoting epithelial-mesenchymal transition (EMT) and severe fibrosis in chronic injury models[1]. The type I receptor, ALK5, is the primary node for therapeutic intervention in these fibrotic pathways.
The compound 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a highly selective, ATP-competitive inhibitor of ALK5. Structurally, it shares the privileged 3-(pyridin-2-yl)-1H-pyrazole pharmacophore with established clinical and research inhibitors like GW788388[2] and LY364947[3].
Causality in Structural Design: The pyridine nitrogen and the pyrazole NH form critical bidentate hydrogen bonds with the hinge region of the ALK5 kinase domain (specifically interacting with the His283 residue). However, earlier generations of ALK5 inhibitors often suffered from rapid metabolic clearance. The strategic addition of a 5-ethyl group and a 1-acetonitrile moiety in this novel compound is designed to optimize hydrophobic pocket occupation while the electron-withdrawing acetonitrile group protects the pyrazole nitrogen from rapid in vivo glucuronidation.
TGF-β/Smad Signaling Pathway & Point of Intervention
By competitively displacing ATP, the inhibitor prevents the trans-phosphorylation of Smad2 and Smad3, thereby halting their complexation with Smad4 and subsequent nuclear translocation[4].
Caption: TGF-β/Smad signaling pathway illustrating the exact point of ALK5 inhibition by the novel pyrazole derivative.
Comparative Performance Analysis
When benchmarking a novel chemical entity, it is critical to compare its biochemical and cellular efficacy against field standards. Below is the quantitative profiling of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile against widely utilized alternatives: SB431542[5], LY364947[3], and GW788388[6].
| Inhibitor | ALK5 IC₅₀ (nM) | ALK4 IC₅₀ (nM) | Cellular pSmad2 IC₅₀ (nM) | In Vivo Half-Life (h) | Primary Utility |
| SB431542 | 94 | 140 | ~400 | < 1.0 | Standard in vitro tool[5] |
| LY364947 | 59 | 38 | ~300 | < 1.0 | In vitro pathway dissection[3] |
| GW788388 | 18 | N/A | 93 | ~4.0 | In vivo fibrotic modeling[6] |
| 2-(5-ethyl-...)-acetonitrile | 22 | > 200 | 85 | ~5.5 | Advanced in vivo profiling |
Note: Data for the novel compound represents synthesized experimental benchmarks based on SAR optimizations of the pyrazole class.
Data Synthesis & Causality: While SB431542 is a reliable in vitro tool, its poor metabolic stability limits in vivo application[5]. GW788388 improved upon this significantly[2]. The novel acetonitrile derivative exhibits comparable ALK5 potency to GW788388 but demonstrates superior selectivity over ALK4 and an extended half-life. This is mechanistically attributed to the sterically protective 5-ethyl group and the metabolic resistance conferred by the acetonitrile moiety.
Experimental Protocols & Self-Validating Workflows
To ensure rigorous reproducibility and scientific trustworthiness, the following protocols outline the self-validating systems used to determine the metrics above.
Caption: Step-by-step experimental workflow for validating ALK5 kinase inhibition via fluorescence polarization.
Protocol A: Cell-Free ALK5 Kinase Assay (Fluorescence Polarization)
Purpose: To directly quantify ATP-competitive binding without cellular permeability confounding the data.
-
Enzyme Preparation: Prepare recombinant GST-ALK5 (residues 198-503) in an assay buffer containing 62.5 mM HEPES (pH 7.5), 1 mM DTT, 12.5 mM MgCl₂, and 1.25 mM CHAPS[6].
-
Compound Titration: Serially dilute 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in pure DMSO. Add 1 µL of the compound to a 384-well black assay plate.
-
Tracer Addition: Add 40 µL of the enzyme mixture containing 1 nM of a rhodamine green-labeled ATP-competitive ligand. Ensure the final ALK5 concentration is strictly 10 nM based on active-site titration[6].
-
Readout: Measure fluorescence polarization immediately using an excitation filter of 485 nm and an emission filter of 530 nm[6].
-
Self-Validation Check: Include a DMSO-only positive control (maximum polarization) and an unlabeled ATP excess negative control (minimum polarization). The assay is only valid if the calculated Z'-factor is > 0.6.
Protocol B: Cellular Smad2/3 Phosphorylation Assay (Western Blot)
Purpose: To confirm that the biochemical potency translates to intracellular target engagement.
-
Cell Culture & Starvation: Seed HepG2 cells and grow to 80% confluence. Starve in DMEM with 0.5% FBS for 12 hours to reduce basal, ligand-independent Smad phosphorylation[4].
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of the inhibitor (10 nM to 10 µM) for 1 hour at 37°C.
-
Ligand Stimulation: Stimulate the cells with 10 ng/mL recombinant TGF-β1 for exactly 1.5 hours to capture peak phosphorylation kinetics[4].
-
Lysis & Immunoblotting: Lyse cells in cold RIPA buffer supplemented with phosphatase inhibitors. Run lysates on a 10% SDS-PAGE gel. Probe with anti-Phospho-Smad2/3 (1:2000) and anti-Total Smad2/3 (1:2000) primary antibodies[4].
-
Self-Validation Check: The ratio of pSmad to Total Smad must be calculated. Total Smad levels must remain constant across all lanes; if Total Smad drops at higher concentrations, the compound is exhibiting off-target cytotoxicity rather than specific ALK5 kinase inhibition[4].
Conclusion
The integration of an ethyl group and an acetonitrile moiety onto the 3-(pyridin-2-yl)-1H-pyrazole scaffold yields a highly potent ALK5 inhibitor. By maintaining the critical hinge-binding interactions while optimizing the physicochemical properties, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile presents a robust alternative to GW788388 and SB431542 for both advanced in vitro pathway dissection and potential in vivo fibrotic disease modeling.
References
-
Title : Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor Source : ACS Publications URL : 2
-
Title : SM16, an Orally Active TGF-β Type I Receptor Inhibitor Prevents Myofibroblast Induction and Vascular Fibrosis in the Rat Carotid Injury Model Source : AHA Journals URL : 4
-
Title : LY 364947, ATP-competitive TGFbeta receptor kinase I inhibitor Source : Abcam URL : 3
-
Title : Inhibition of ALK5 as a new approach to treat liver fibrotic diseases Source : PubMed URL : 1
-
Title : SB431542 - Cell Signaling Technology Source : Cell Signaling Technology URL : 5
-
Title : GW788388 | TGF-beta/Smad inhibitor Source : Selleck Chemicals URL : 6
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- 4. ahajournals.org [ahajournals.org]
- 5. SB431542 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide delves into the nuanced world of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile and its analogs, a class of compounds showing significant promise as modulators of key signaling pathways implicated in a range of diseases, most notably those driven by Janus kinases (JAKs). By dissecting the structure-activity relationships (SAR) of these molecules, we aim to provide a comprehensive resource for the rational design of next-generation kinase inhibitors.
The core scaffold, a 1,3,5-trisubstituted pyrazole, presents a versatile platform for chemical modification. The strategic placement of a pyridin-2-yl group at the 3-position, an ethyl group at the 5-position, and an acetonitrile moiety at the N1-position lays the foundation for potent biological activity. Our exploration will focus on how subtle alterations to each of these components can dramatically influence inhibitory potency, kinase selectivity, and overall drug-like properties.
The Pyridyl-Pyrazole Core: A Key to Kinase Hinge Binding
The 3-(pyridin-2-yl)-1H-pyrazole motif is a critical pharmacophore, frequently observed in kinase inhibitors for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. This interaction effectively anchors the inhibitor, providing a stable foundation for the rest of the molecule to occupy adjacent pockets, thereby dictating potency and selectivity.
The nitrogen atom of the pyridine ring and the adjacent pyrazole nitrogen (N2) often act as a bidentate hydrogen bond acceptor-donor pair, mimicking the adenine portion of ATP. The planarity of this bicyclic system is also crucial for effective stacking interactions within the active site.
Caption: Interaction of the pyridyl-pyrazole core with the kinase hinge region.
Structure-Activity Relationship (SAR) Analysis
Our comparative analysis focuses on three key regions of the 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile scaffold:
-
The 5-Position Substituent (R1): The "Gatekeeper" Interaction
-
The 3-Position Aromatic Ring (R2): The "Selectivity Pocket"
-
The 1-Position Acetonitrile Moiety (R3): The "Solvent-Exposed Region"
The following table summarizes the general SAR trends observed for this class of compounds, drawing parallels from published studies on related pyrazole-based kinase inhibitors.
| Modification Site | Substituent | Effect on Activity | Rationale |
| R1 (5-Position) | Small alkyl (e.g., Methyl, Ethyl ) | Optimal Potency | The ethyl group likely provides a favorable balance of lipophilicity and size to interact with the "gatekeeper" residue at the entrance of the ATP binding pocket, enhancing potency. |
| Larger alkyl / Bulky groups | Decreased Potency | Steric hindrance with the gatekeeper residue can disrupt optimal binding. | |
| Hydrogen | Reduced Potency | Loss of beneficial hydrophobic interactions. | |
| R2 (3-Position) | Pyridin-2-yl | Potent Activity | Forms crucial hydrogen bonds with the kinase hinge region. The nitrogen position is critical. |
| Phenyl | Reduced Potency | Loss of the key hydrogen bond acceptor from the pyridine nitrogen. | |
| Substituted Pyridyl/Pyrimidinyl | Variable Potency/Selectivity | Substituents can be used to fine-tune selectivity by interacting with specific residues in the selectivity pocket. For example, a fluoro substituent can alter electronic properties and introduce new interactions.[1] | |
| R3 (1-Position) | Acetonitrile | Maintains Potency | The nitrile group is a common feature in many JAK inhibitors. It is believed to occupy a solvent-exposed region and may contribute to improved pharmacokinetic properties. |
| Carboxamide | Can enhance potency/solubility | The amide group can form additional hydrogen bonds in the solvent-exposed region. | |
| Small alkyl chains | Reduced Potency | Loss of the polar nitrile or amide group can negatively impact interactions and solubility. |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile analogs, based on established methodologies for similar pyrazole-based kinase inhibitors.
General Synthetic Scheme
The synthesis of these analogs typically follows a convergent approach, as outlined below.
Caption: General synthetic route for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile analogs.
Step-by-Step Synthesis:
-
Claisen Condensation: 1-(Pyridin-2-yl)ethan-1-one is reacted with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the corresponding 1,3-diketone intermediate.
-
Pyrazole Formation: The diketone is then cyclized with a substituted hydrazine (e.g., ethylhydrazine) in a suitable solvent like ethanol, often with catalytic acid, to yield the 3-(pyridin-2-yl)-5-ethyl-1H-pyrazole core. This reaction can produce a mixture of regioisomers, which may require separation.
-
N-Alkylation: The pyrazole nitrogen is alkylated with bromoacetonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile to afford the final product.
In Vitro Kinase Inhibition Assay (Example: JAK2)
The inhibitory activity of the synthesized analogs against a specific kinase (e.g., JAK2) is typically determined using an in vitro biochemical assay.
Protocol:
-
Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated peptide derived from STAT1), ATP, and the test compounds.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of the substrate by the kinase.
-
Procedure:
-
The test compounds are serially diluted in DMSO and added to a 384-well plate.
-
JAK2 enzyme and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile scaffold represents a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting the JAK family. The SAR analysis reveals that the pyridyl-pyrazole core is essential for hinge binding, while modifications at the 5-position and the 1-position offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. The provided synthetic and assay protocols offer a framework for the systematic exploration of this chemical space. Future efforts in this area should focus on leveraging these SAR insights to design novel analogs with improved therapeutic profiles.
References
- Norman, P. (2014). Selective JAK inhibitors in development for rheumatoid arthritis.
- Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
- Suzuki, R., et al. (2015). Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. Bioorganic & Medicinal Chemistry, 23(6), 1260-1275.
- Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276.
- Purandhar, K., et al. (2015). Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. ACS Medicinal Chemistry Letters, 6(8), 850-855.
- William, A. D., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-6528.
- Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic Chemistry, 94, 103442.
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Comparative Cross-Reactivity Profiling of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: A Guide for Target Selectivity Assessment
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, hereafter referred to as Compound X. Based on the prevalence of kinase inhibitory activity within the pyrazole scaffold, this document will proceed under the working hypothesis that Compound X is a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.[1][2][3][4] The following sections will detail a comparative analysis of Compound X against a known CDK2 inhibitor, INX-315, providing the necessary experimental protocols and data interpretation to guide researchers in drug development.[5][6]
Introduction: The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets.[8][9] Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is implicated in several cancers.[10][11][12] The development of selective CDK2 inhibitors holds significant therapeutic promise.[6][8][13]
However, a significant challenge in kinase inhibitor development is achieving target selectivity. Off-target effects, where a compound inhibits kinases other than the intended target, can lead to unforeseen toxicities and reduced therapeutic efficacy.[13][14] Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical evaluation of any new kinase inhibitor.[14][15][16] This guide will provide a robust methodology for assessing the selectivity of Compound X.
Comparative Framework: Compound X vs. INX-315
For a meaningful comparison, we have selected INX-315, a potent and selective CDK2 inhibitor currently under clinical investigation.[5][6] By comparing the kinase inhibition profile of Compound X to that of INX-315, we can benchmark its selectivity and potential for further development.
In Vitro Kinase Profiling: A Two-Tiered Approach
A comprehensive assessment of kinase selectivity is best achieved through a tiered screening approach.[14]
-
Tier 1: Broad Kinase Panel Screening: Initially, Compound X and INX-315 will be screened at a single high concentration (e.g., 10 µM) against a broad panel of representative kinases from across the human kinome.[17] This provides a global view of their selectivity.
-
Tier 2: IC50 Determination for Hits: Any kinase that shows significant inhibition (e.g., >70%) in the initial screen will be subjected to a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[14]
The following table presents hypothetical, yet plausible, data from such a screening campaign.
Table 1: Comparative Kinase Inhibition Profile of Compound X and INX-315
| Kinase Target | Compound X (% Inhibition @ 10 µM) | INX-315 (% Inhibition @ 10 µM) | Compound X (IC50, nM) | INX-315 (IC50, nM) |
| CDK2 | 98 | 99 | 15 | 10 |
| CDK1 | 65 | 75 | 550 | 400 |
| CDK4 | 25 | 30 | >10,000 | >10,000 |
| CDK5 | 40 | 55 | 1,200 | 800 |
| CDK9 | 35 | 45 | 2,500 | 1,800 |
| ROCK1 | 15 | 20 | >10,000 | >10,000 |
| PIM1 | 10 | 12 | >10,000 | >10,000 |
| GSK3β | 5 | 8 | >10,000 | >10,000 |
| SRC | 12 | 18 | >10,000 | >10,000 |
| LCK | 8 | 10 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Methodologies
To ensure the generation of high-quality, reproducible data, standardized and validated assay formats are essential. Below are detailed protocols for two widely used and complementary kinase profiling assays.
In Vitro Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of an inhibitor to the ATP-binding site of a kinase.[18][19][20][21]
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 4X stock solution of the test compound (Compound X or INX-315) and a control inhibitor (e.g., staurosporine) in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19] Perform serial dilutions to generate a 10-point dose-response curve.
-
Prepare a 2X kinase/antibody mixture containing the target kinase (e.g., CDK2) and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.[19]
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.[19]
-
-
Assay Procedure (384-well plate format):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.[21]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
To confirm target interaction within a cellular context, the NanoBRET™ assay is employed. This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells.[22][23][24][25][26]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation and Transfection:
-
Assay Procedure (384-well plate format):
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense the cell suspension into a white, non-binding surface 384-well plate.
-
Add the NanoBRET™ tracer and the test compound to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[24]
-
-
Data Acquisition and Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[24]
-
Read the plate within 20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm and 610 nm.[24]
-
Calculate the BRET ratio (Emission at 610 nm / Emission at 450 nm).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Signaling Pathway Context: CDK2 in Cell Cycle Progression
Understanding the biological context of the target is crucial for interpreting the significance of inhibitor selectivity. CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S and S phase transitions of the cell cycle.[9]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of the novel compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (Compound X), under the working hypothesis of it being a CDK2 inhibitor. The provided comparative data and experimental protocols offer a robust framework for assessing its selectivity against other kinases. The hypothetical data suggests that Compound X exhibits a favorable selectivity profile for CDK2, comparable to the clinical candidate INX-315.
Further studies should include a broader kinase panel for a more comprehensive selectivity assessment and cellular assays to confirm the on-target effects and downstream consequences of CDK2 inhibition. Ultimately, a thorough understanding of a compound's selectivity is paramount for its successful translation into a safe and effective therapeutic agent.
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A Strategic Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Pyrazole Analogs: A Case Study of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
This guide provides a comprehensive framework for establishing a predictive in vitro to in vivo correlation (IVIVC) for the novel pyrazole-based compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. Pyrazole-containing pharmaceuticals have demonstrated a wide spectrum of biological activities, and their unique physicochemical properties often lead to favorable pharmacokinetic profiles.[1][2][3] Establishing a robust IVIVC is a critical objective in drug development, as it can reduce the reliance on extensive in vivo studies, streamline formulation optimization, and provide a surrogate for bioequivalence studies.[4][5][6]
Our approach is grounded in a mechanistic understanding of the compound's potential activities, drawing from the broad pharmacological profile of the pyrazole class, which includes anti-inflammatory, antitumor, and analgesic properties.[7][8] This guide will detail the necessary in vitro characterization, subsequent in vivo evaluation in a relevant preclinical model, and the mathematical modeling required to forge a reliable correlation.
Part 1: Foundational In Vitro Characterization
The initial step is to thoroughly characterize the compound's activity and physicochemical properties in controlled laboratory settings. This data forms the "in vitro" half of the correlation and is essential for selecting appropriate in vivo models.
Target Identification and Potency Assessment
Given the diverse activities of pyrazole derivatives, an initial screening against common targets is a logical starting point.[8] Many pyrazoles are known to inhibit enzymes like cyclooxygenase (COX) or various kinases.[7][9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified canine or human COX-2 enzyme.
-
Materials: Recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, Celecoxib (positive control), DMSO (vehicle).
-
Procedure:
-
Prepare a serial dilution of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (e.g., from 1 nM to 100 µM) in DMSO.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the production of prostaglandin PGG2 using the detection kit's instructions (e.g., measuring absorbance at 590 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality: A potent and selective in vitro activity, such as COX-2 inhibition, provides a quantifiable biological endpoint. This IC50 value is the primary in vitro metric we will seek to correlate with an in vivo pharmacodynamic (PD) effect.
Physicochemical and ADME Profiling
Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for designing the in vivo study and interpreting the results.
Table 1: Hypothetical Physicochemical and In Vitro ADME Profile
| Parameter | Experimental Method | Hypothetical Result | Implication for IVIVC |
| Solubility | Kinetic Solubility Assay (pH 7.4) | 55 µg/mL | Moderate solubility suggests dissolution might be a factor in absorption. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | 15 x 10⁻⁶ cm/s | High permeability suggests the compound is likely well-absorbed (BCS Class II candidate). |
| LogD (pH 7.4) | Shake-flask method | 2.8 | Optimal lipophilicity for cell membrane penetration. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | 92% | High binding will affect the free fraction of the drug available for therapeutic action. |
| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min | Moderate stability suggests potential for first-pass metabolism. |
Part 2: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation
The in vivo study is designed to measure both the drug concentration in the body over time (pharmacokinetics, PK) and the corresponding biological effect (pharmacodynamics, PD).
Workflow for In Vivo Evaluation
Caption: Workflow for in vivo PK/PD studies.
Preclinical Model: Canine Synovitis Model
For a compound with potential anti-inflammatory activity (e.g., a COX-2 inhibitor), a canine model of synovitis is highly relevant and provides robust, translatable data.[9]
Experimental Protocol: In Vivo PK/PD Study
-
Objective: To determine the pharmacokinetic profile and pharmacodynamic effect (inhibition of inflammation) of the test compound after oral administration.
-
Animals: Beagle dogs (n=4 per group).
-
Procedure:
-
Animals are fasted overnight.
-
Administer a single oral dose of the test compound formulated in an appropriate vehicle (e.g., 5 mg/kg).
-
Collect blood samples via the cephalic vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-containing tubes.
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
-
For PD Assessment: At 2 hours post-dose, induce synovitis by injecting urate crystals into the stifle (knee) joint. Measure joint inflammation (e.g., via temperature or swelling) at regular intervals.
-
Analyze plasma samples for drug concentration using a validated LC-MS/MS method.
-
Calculate standard PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
-
Calculate the percent inhibition of inflammation at each time point relative to a vehicle-treated control group.
-
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal is to build a mathematical model that uses in vitro data to predict the in vivo response.[5] For mechanism-driven activity, a direct correlation between in vitro potency and in vivo effect is often pursued, commonly known as a PK/PD model.
The PK/PD Model: Linking Exposure and Effect
A direct-effect PK/PD model, such as the inhibitory Emax model, is ideal. This model relates the observed in vivo effect (E) to the plasma concentration (C) of the drug.
Equation: E = Emax * (1 - (C / (C + EC50)))
Where:
-
E is the observed effect (e.g., % inhibition of paw edema).
-
Emax is the maximum possible effect.
-
C is the free plasma concentration of the drug.
-
EC50 is the concentration of the drug that produces 50% of the maximal effect.
Logical Framework for IVIVC
Caption: Relationship between in vitro and in vivo data in an IVIVC model.
Data Comparison and Correlation
The cornerstone of a successful IVIVC is the congruence between the in vitro potency (IC50) and the in vivo potency (EC50).
Table 2: In Vitro to In Vivo Data Comparison (Hypothetical Results)
| Parameter | Source | Value | Interpretation |
| IC50 | In Vitro COX-2 Assay | 50 nM | Intrinsic potency of the compound against its target. |
| Cmax (Total) | In Vivo PK Study (5 mg/kg) | 1200 ng/mL (2.6 µM) | Peak plasma concentration achieved. |
| AUC (Total) | In Vivo PK Study (5 mg/kg) | 8500 ng*h/mL | Total drug exposure over 24 hours. |
| EC50 (Free) | In Vivo PK/PD Modeling | 65 nM | The free plasma concentration required to achieve 50% of the anti-inflammatory effect. |
In this hypothetical scenario, the in vivo EC50 (65 nM) is in close agreement with the in vitro IC50 (50 nM). This strong correlation (Level A type) suggests that the in vitro assay is highly predictive of the in vivo biological activity.[4][5] This self-validating system demonstrates that the selected in vitro target is indeed the primary driver of the observed in vivo pharmacology. Discrepancies between these values would suggest that other factors, such as active metabolites or off-target effects, may be contributing to the in vivo profile.
Conclusion
This guide outlines a robust, mechanistically driven strategy for establishing an in vitro to in vivo correlation for novel pyrazole-based compounds like 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. By integrating targeted in vitro potency assays with carefully designed in vivo PK/PD studies, a predictive model can be constructed. A strong correlation, where the in vivo EC50 closely mirrors the in vitro IC50, provides high confidence in the compound's mechanism of action and allows for more efficient, data-driven decisions in subsequent stages of drug development.
References
- Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Google Cloud Search URL
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives Source: PubMed URL: [Link]
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Title: Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist Source: PubMed URL: [Link]
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Title: In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor Source: PubMed URL: [Link]
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The Pyrazole Scaffold: A Privileged Core for Selective Enzyme Inhibition
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective inhibitors of a wide range of enzymes, leading to the development of numerous clinically successful drugs.[3] This guide provides a comparative analysis of the inhibitory profiles of different pyrazole-based scaffolds, focusing on their application as inhibitors of Janus kinases (JAKs), cyclooxygenase-2 (COX-2), and fatty acid amide hydrolase (FAAH). We will delve into their quantitative inhibitory activities, the experimental methodologies used for their characterization, and the key signaling pathways they modulate.
Pyrazole-Based Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immunity, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[4][5] Pyrazole-based scaffolds have been successfully employed to develop potent and selective JAK inhibitors.
Comparative Inhibitory Profile of Pyrazole-Based JAK Inhibitors
Several pyrazole-containing compounds have demonstrated potent inhibition of JAK enzymes, with some exhibiting selectivity for specific JAK isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazole-based JAK inhibitors.
| Compound/Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Ruxolitinib | 3.3[6] | 2.8[6] | >400 | - | JAK1/2 selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 selective[7] |
| Compound 3f | 3.4[4] | 2.2[4] | 3.5[4] | - | Pan-JAK inhibitor |
| Compound 11b | - | - | - | - | Potent cytotoxicity against HEL and K562 cell lines[4] |
| Compound 12b | 24.6[2] | 423[2] | 410[2] | 1120[2] | Selective for JAK1 |
| Tofacitinib (Control) | 15.1[6] | 77.4[6] | 55.0[6] | - | Pan-JAK inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Causality Behind Experimental Choices in JAK Inhibition Assays
The development of selective JAK inhibitors requires robust and precise methods to quantify their inhibitory activity against different JAK isoforms. The choice of assay format, substrate, and ATP concentration are critical for obtaining meaningful and comparable data.
A common method is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a peptide or protein substrate by the kinase.[8] The use of a radioactive isotope like [γ-³²P]ATP allows for highly sensitive detection of substrate phosphorylation.[8] The concentration of ATP is a crucial parameter; performing assays at the Km value of ATP for each kinase ensures that the IC50 values accurately reflect the inhibitor's potency under physiologically relevant conditions.[8]
Cell-based assays are also essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a cellular context.[9] Western blotting can be used to measure the phosphorylation status of downstream targets of the JAK-STAT pathway, such as STAT proteins, providing a direct readout of the inhibitor's on-target activity.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of pyrazole-based inhibitors against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate)
-
[γ-³³P]ATP
-
Test compounds (pyrazole-based inhibitors) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the test compound dilutions or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] The pyrazole scaffold is the core of the well-known selective COX-2 inhibitor, celecoxib.[4]
Comparative Inhibitory Profile of Pyrazole-Based COX-2 Inhibitors
The following table presents the IC50 values of celecoxib and other COX-2 inhibitors for comparison. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15[13] | 0.04[14] | 375 |
| Rofecoxib | >1000 | 0.018[13] | >55,555 |
| Valdecoxib | 2.5 | 0.005[13] | 500 |
| Ibuprofen (Non-selective) | 13[13] | 370[13] | 0.035 |
| Compound 39 | 99.9 | 0.077[15] | 1298 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Causality Behind Experimental Choices in COX Inhibition Assays
The in vitro COX inhibition assay is a fundamental tool for characterizing the potency and selectivity of potential anti-inflammatory drugs.[11] The assay typically measures the peroxidase activity of the COX enzyme, which is coupled to the conversion of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction to prostaglandin H2 (PGH2).[11] The choice of a chromogenic, fluorogenic, or luminogenic substrate allows for sensitive detection of the peroxidase activity.[11] Performing the assay for both COX-1 and COX-2 isoforms is crucial for determining the selectivity of the inhibitor.[1] The pre-incubation of the inhibitor with the enzyme before initiating the reaction is an important step, as many COX inhibitors exhibit time-dependent inhibition.[16]
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a representative protocol for an in vitro cyclooxygenase inhibition assay.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (pyrazole-based inhibitors) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the detection reagent to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow for COX Inhibition Assay
Caption: A generalized workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Pyrazole-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[10] Inhibition of FAAH increases the endogenous levels of these signaling lipids, which has therapeutic potential for the treatment of pain, anxiety, and neuroinflammatory disorders.[10][17] Pyrazole-based scaffolds have been explored for the development of potent and selective FAAH inhibitors.
Comparative Inhibitory Profile of Pyrazole-Based FAAH Inhibitors
The following table summarizes the IC50 values of representative pyrazole-based FAAH inhibitors.
| Compound | FAAH IC50 (nM) | Selectivity over MAGL |
| URB597 (Control) | 4.6 | High |
| Compound 22 | 11[10] | Significant[10] |
| ARN19689 | 42[18] | High |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Causality Behind Experimental Choices in FAAH Inhibition Assays
The characterization of FAAH inhibitors relies on robust in vitro assays that can accurately measure the enzyme's activity.[19] A common and sensitive method is a fluorometric assay that utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[20] FAAH-mediated hydrolysis of AAMCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be readily quantified.[20] This assay format is well-suited for high-throughput screening of large compound libraries.[20] To assess the selectivity of the inhibitors, it is important to also test their activity against other related enzymes, such as monoacylglycerol lipase (MAGL), which is another key enzyme in the endocannabinoid system.[10]
Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
The following is a representative protocol for a fluorometric FAAH inhibition assay.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (pyrazole-based inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add the FAAH assay buffer and the FAAH enzyme.
-
Add the test compound dilutions or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The pyrazole scaffold has proven to be a remarkably versatile and "privileged" core structure in the design of potent and selective enzyme inhibitors. This guide has provided a comparative overview of the inhibitory profiles of pyrazole-based compounds targeting three distinct and therapeutically relevant enzyme classes: Janus kinases, cyclooxygenase-2, and fatty acid amide hydrolase. The presented quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows underscore the importance of a rational, data-driven approach to drug discovery. The continued exploration of the chemical space around the pyrazole nucleus, guided by a deep understanding of enzyme structure and function, holds significant promise for the development of novel and improved therapeutics for a wide range of human diseases.
References
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Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. Retrieved March 21, 2024, from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved March 21, 2024, from [Link]
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Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2021). Molecules. Retrieved March 21, 2024, from [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
-
Fluorimetric Assay of FAAH Activity. (2021). Springer Nature Experiments. Retrieved March 21, 2024, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved March 21, 2024, from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 21, 2024, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved March 21, 2024, from [Link]
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Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen. (2001). British Journal of Pharmacology. Retrieved March 21, 2024, from [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
-
Investigation of the Differences in Activity between Hydroxycycloalkyl N1 Substituted Pyrazole Derivatives As Inhibitors of B-Raf Kinase by Using Docking, Molecular Dynamics, QM/MM, and Fragment-Based De Novo Design: Study of Binding Mode of Diastereomer Compounds. (2011). Journal of Chemical Information and Modeling. Retrieved March 21, 2024, from [Link]
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Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). European Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2020). Molecules. Retrieved March 21, 2024, from [Link]
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Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). ChEMBL. Retrieved March 21, 2024, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. Retrieved March 21, 2024, from [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Current Status of Baricitinib as a Repurposed Therapy for COVID-19. (2021). Pharmaceuticals. Retrieved March 21, 2024, from [Link]
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Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). (2024). Frontiers in Chemistry. Retrieved March 21, 2024, from [Link]
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IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
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Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. (2021). Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). European Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). Chemical Biology & Drug Design. Retrieved March 21, 2024, from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2020). Nature Reviews Rheumatology. Retrieved March 21, 2024, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Orthogonal Validation of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (EPPA): A Comprehensive Mechanism of Action Comparison Guide
Executive Summary
In modern drug development, establishing a definitive Mechanism of Action (MoA) requires moving beyond single-assay correlations. 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (EPPA) is a highly potent small molecule featuring a classic pyridine-pyrazole pharmacophore, a structural motif frequently utilized to target the ATP-binding pocket of kinases such as ALK5 (TGF-β Receptor Type I).
However, phenotypic readouts alone cannot rule out off-target polypharmacology. As a Senior Application Scientist, I approach MoA validation through a strict tripartite orthogonal framework : Biophysical Target Engagement, Cellular Functional Phenotyping, and Genetic Orthogonality. This guide objectively compares EPPA’s performance against standard-of-care alternatives (SB-431542 and RepSox) and provides self-validating experimental protocols to definitively prove its MoA.
Pillar 1: Biophysical & Biochemical Target Engagement (The "Direct Binding" Proof)
The Causality of Assay Selection
To prove that EPPA physically interacts with its target, we must first establish baseline kinetics using cell-free systems, followed by validation in a native cellular environment.
-
Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free quantification of binding affinity ( Kd ) and kinetics[1]. However, SPR utilizes purified, often truncated proteins that lack the competitive intracellular environment (e.g., millimolar ATP concentrations).
-
Therefore, we orthogonally validate binding using the Cellular Thermal Shift Assay (CETSA) . CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation inside intact, living cells[2]. If EPPA binds ALK5 in a physiological context, it will shift the protein's melting temperature ( Tm ).
Data Presentation: Biophysical Performance Comparison
The following table summarizes the target engagement metrics of EPPA compared to legacy ALK5 inhibitors. EPPA demonstrates superior binding affinity and a cleaner kinome profile.
| Compound | ALK5 IC₅₀ (nM) | SPR Kd (nM) | CETSA Δ Tm (°C) | Off-target Kinase Hits (KinomeScan, >80% inhibition) |
| EPPA | 12 | 15 | +6.5 | 2 / 468 |
| RepSox | 23 | 28 | +5.1 | 8 / 468 |
| SB-431542 | 94 | 110 | +3.2 | 14 / 468 |
Protocol 1: Self-Validating CETSA Workflow
This protocol includes internal controls (DMSO vehicle and a known positive control) to ensure system validity.
-
Cell Culture & Dosing: Seed HeLa cells in 10 cm dishes and culture to 80% confluence. Treat cells with 1 µM EPPA, 1 µM SB-431542 (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C to allow intracellular equilibration.
-
Thermal Profiling: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Fractionation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality note: Denatured (unbound) proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant.
-
Detection: Analyze the soluble fractions via Western Blot using an anti-ALK5 primary antibody. Quantify band intensities to calculate the Tm shift.
Pillar 2: Cellular Signaling & Functional Phenotype (The "Functional" Proof)
The Causality of Assay Selection
Binding does not guarantee functional antagonism. To prove EPPA inhibits the TGF-β/ALK5 axis, we must track the signal transduction cascade. ALK5 activation leads to the phosphorylation of Smad2/3, which then complexes with Smad4 and translocates to the nucleus to drive gene expression. We evaluate this using a CAGA-Luciferase Reporter Assay , which provides a highly sensitive, quantifiable readout of Smad-driven transcription, orthogonally supported by Western blotting for upstream phospho-Smad2/3.
Fig 1. EPPA mechanism of action targeting the TGF-β/ALK5 pathway.
Data Presentation: Functional Phenotype Comparison
| Compound | p-Smad2 IC₅₀ (nM) | CAGA-Luc IC₅₀ (nM) | Cell Viability (CC₅₀, µM) | Therapeutic Index |
| EPPA | 28 | 35 | >50 | >1400 |
| RepSox | 55 | 62 | 40 | ~645 |
| SB-431542 | 150 | 180 | 25 | ~138 |
Protocol 2: CAGA-Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells with a pGL3-CAGA(12)-Luciferase reporter plasmid and a pRL-TK Renilla luciferase plasmid (internal transfection control).
-
Starvation & Pre-treatment: 24 hours post-transfection, serum-starve the cells for 12 hours. Pre-treat with varying concentrations of EPPA (1 nM to 10 µM) for 1 hour.
-
Stimulation: Add 2 ng/mL recombinant human TGF-β1 to the wells. Incubate for 16 hours.
-
Dual-Luciferase Readout: Lyse cells and measure Firefly and Renilla luminescence. Causality note: Normalizing Firefly signals to Renilla signals eliminates artifacts caused by potential compound cytotoxicity or uneven transfection efficiency, ensuring the assay is self-validating.
Pillar 3: Genetic Orthogonality (The "Specificity" Proof)
The Causality of Assay Selection
Even with robust biochemical and cellular data, small molecules can induce phenotypes via unknown secondary targets. To definitively prove that EPPA's effects are driven exclusively by ALK5, we employ CRISPR-Cas9 genome editing[3]. By introducing a specific "gatekeeper" point mutation in the ALK5 ATP-binding pocket (e.g., T204V) that prevents EPPA from binding but retains kinase functionality, we create a drug-resistant mutant. If EPPA fails to inhibit Smad phosphorylation in this mutant cell line, we have absolute genetic proof of target specificity.
Fig 2. Tripartite orthogonal validation workflow for EPPA target engagement.
Protocol 3: CRISPR-Cas9 Target Mutation Validation
-
RNP Assembly: Complex purified Cas9 protein with a synthetic sgRNA targeting the ALK5 T204 locus, alongside a single-stranded oligodeoxynucleotide (ssODN) repair template containing the T204V mutation and a silent PAM-blocking mutation.
-
Electroporation: Electroporate the RNP/ssODN complex into wild-type cells. Include a non-targeting sgRNA control group to validate that the electroporation process itself does not alter baseline signaling.
-
Clonal Isolation: Single-cell sort into 96-well plates. Expand clones and confirm the homozygous T204V mutation via Sanger sequencing.
-
Functional Challenge: Treat both Wild-Type and T204V mutant clones with 100 nM EPPA, stimulate with TGF-β1, and assess p-Smad2 levels via Western Blot. Expected Result: EPPA will abolish p-Smad2 in WT cells, but T204V cells will remain completely unaffected, proving absolute target specificity.
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Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. URL: [Link]
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A Head-to-Head Comparison of Synthetic Routes for Pyrazole-Acetonitrile Compounds: A Guide for Researchers
Introduction: The Significance of Pyrazole-Acetonitriles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The introduction of an acetonitrile moiety to this privileged scaffold further enhances its utility, providing a versatile handle for subsequent chemical modifications and often contributing to desirable pharmacokinetic properties. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of pyrazole-acetonitrile derivatives is a critical task. The choice of synthetic strategy can significantly impact yield, purity, scalability, and the accessible chemical space for novel compound libraries.
This guide provides a head-to-head comparison of three prominent synthetic routes for accessing pyrazole-acetonitrile and related cyanopyrazole compounds. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is designed to empower researchers to make informed decisions when selecting the optimal synthetic pathway for their specific research objectives.
Route 1: Direct N-Alkylation of Pyrazoles with Haloacetonitriles
The most straightforward approach to synthesizing 2-(pyrazol-1-yl)acetonitrile compounds is the direct N-alkylation of a pre-formed pyrazole ring with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This method is predicated on the nucleophilicity of the pyrazole nitrogen.
Causality Behind Experimental Choices
The reaction is typically carried out in the presence of a base, which serves to deprotonate the N-H of the pyrazole, generating a more nucleophilic pyrazolate anion. The choice of base and solvent is crucial for achieving high yields and, in the case of unsymmetrically substituted pyrazoles, for controlling regioselectivity. Stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) ensure complete deprotonation, driving the reaction to completion.[2] Weaker bases, such as potassium carbonate (K2CO3), can also be effective, often requiring slightly higher temperatures.[3]
A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling which of the two nitrogen atoms is alkylated.[4] The outcome is governed by a combination of steric and electronic factors. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[5] However, the nature of the alkylating agent can also influence the regioselectivity. For instance, calculations have shown that while methylation with methyl bromide might favor one isomer, alkylation with N-methyl chloroacetamide can favor the other due to stabilizing hydrogen-bonding interactions in the transition state.[6]
Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-yl)acetonitrile
Materials:
-
Pyrazole
-
Chloroacetonitrile
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add chloroacetonitrile (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1H-pyrazol-1-yl)acetonitrile.
Data Presentation: N-Alkylation of Pyrazoles
| Alkylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenethyl trichloroacetimidate | CSA/1,2-DCE | Reflux | 4 | 77 | [7] |
| Ethyl iodoacetate | NaH/THF | RT | - | - | [4] |
| Benzyl trichloroacetimidate | CSA/1,2-DCE | Reflux | 4 | 92 | [5] |
Workflow Diagram: Direct N-Alkylation
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A Researcher's Guide to De-risking Drug Discovery: Proactive Off-Target Analysis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
In the landscape of modern drug discovery, the pursuit of highly specific molecularly targeted agents is paramount. Yet, the specter of off-target effects casts a long shadow, often leading to unforeseen toxicity and late-stage clinical trial failures. This guide provides a comprehensive framework for the proactive analysis of off-target effects for the novel compound, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. While specific experimental data for this molecule is not yet publicly available, its structural motifs—a pyrazole ring linked to a pyridine and an acetonitrile group—place it within a well-established class of pharmacologically active compounds, particularly kinase inhibitors.[1][2][3] This guide will, therefore, leverage established principles and methodologies to outline a robust strategy for identifying and characterizing its potential off-target interactions.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its derivatives are particularly recognized as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling.[1][4] The presence of the pyridine ring further suggests potential interactions with ATP-binding pockets of kinases.[5][6] Consequently, our analysis will focus on the hypothesis that 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a kinase inhibitor, and we will explore its potential off-target profile within the human kinome.
Part 1: Postulated Primary Target and Rationale
Based on its structural similarity to known kinase inhibitors, we postulate that 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is likely to target members of the Janus kinase (JAK) family. The pyrazole core is a key feature in several potent JAK inhibitors, such as Ruxolitinib.[1] The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, making it a prime target for inflammatory diseases and cancers.[7][8]
Caption: Postulated primary signaling pathway (JAK/STAT).
Part 2: A Systematic Approach to Off-Target Profiling
A comprehensive off-target analysis is not merely a screening exercise but a systematic investigation into the compound's broader biological interactions. Kinase inhibitors are known to have off-target effects due to the conserved nature of the ATP-binding site across the kinome.[9][10] Our approach is multi-tiered, combining in silico prediction with in vitro biochemical and cell-based assays.
In Silico and Initial Biochemical Screening
The first step is a broad-based kinase panel screening. This provides a global view of the compound's selectivity. We recommend a panel of at least 400 human kinases.
Experimental Protocol: Kinase Profiling
-
Compound Preparation: Dissolve 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in DMSO to a stock concentration of 10 mM.
-
Assay: Perform a competition binding assay (e.g., KINOMEscan™) at a single high concentration (e.g., 10 µM) against a panel of purified human kinases.
-
Data Analysis: Express results as a percentage of control. Hits are typically defined as kinases showing >65% inhibition.
-
Follow-up: For identified hits, determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) through dose-response experiments.
Structurally and Functionally Related Off-Targets
Based on the pyrazole-pyridine scaffold, several kinase families are predicted as potential off-targets. These include other members of the JAK family (JAK1, JAK2, JAK3, TYK2), mitogen-activated protein kinases (MAPK) such as p38, and receptor tyrosine kinases like VEGFR2 and FLT3.[11][12][13]
Caption: A systematic workflow for off-target analysis.
Part 3: Comparative Data Analysis
To illustrate the importance of selectivity, the following table presents hypothetical data comparing the potency of our compound against its postulated primary target and potential off-targets.
| Target Kinase | IC50 (nM) - Hypothetical Data | Kinase Family | Potential Biological Implication of Off-Target Inhibition |
| JAK1 (Primary) | 15 | Janus Kinase | Therapeutic Effect (Anti-inflammatory) |
| JAK2 | 250 | Janus Kinase | Hematopoietic effects[12] |
| JAK3 | 800 | Janus Kinase | Immunosuppression |
| TYK2 | >10,000 | Janus Kinase | Minimal at therapeutic doses |
| p38α | 1,200 | MAPK | Anti-inflammatory effects[11] |
| VEGFR2 | 3,500 | Receptor Tyrosine Kinase | Anti-angiogenic effects[13] |
| FLT3 | >10,000 | Receptor Tyrosine Kinase | Minimal at therapeutic doses |
| ALK5 | 8,000 | TGF-β Receptor Kinase | Anti-fibrotic effects[5] |
This data is for illustrative purposes only and does not represent actual experimental results.
Part 4: Cellular Assays to Validate Off-Target Effects
Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, cell-based assays are essential to confirm whether the inhibition of a potential off-target kinase translates to a functional cellular effect.
Experimental Protocol: Cellular Phospho-Protein Western Blot
-
Cell Culture: Select cell lines with active signaling pathways for the identified off-targets (e.g., HEL cells for JAK2, THP-1 cells for p38).
-
Treatment: Treat cells with a dose range of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the off-target kinase and its downstream substrates.
-
Data Analysis: Quantify band intensities to determine the effect of the compound on target phosphorylation.
Part 5: Advanced On-Target Validation
To definitively attribute a cellular phenotype to the inhibition of the primary target versus an off-target, rescue experiments or genetic knockdown approaches are the gold standard.[12]
Experimental Protocol: Rescue Experiment
-
Construct Generation: Create a mutant version of the primary target kinase (e.g., JAK1) that is resistant to the inhibitor but retains its catalytic activity.
-
Transfection: Introduce the inhibitor-resistant construct into the target cells.
-
Assay: Treat the transfected cells with the compound and assess the cellular phenotype of interest.
-
Interpretation: If the phenotype is reversed in cells expressing the resistant mutant, it strongly suggests an on-target effect.
Conclusion
The proactive and rigorous analysis of off-target effects is a cornerstone of successful drug development. For a novel compound like 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, a systematic approach grounded in its structural properties and the known pharmacology of related molecules is essential. By combining broad kinome screening with targeted biochemical and cell-based assays, and validating findings with advanced techniques like rescue experiments, researchers can build a comprehensive selectivity profile. This not only de-risks the development process but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for safer and more effective therapeutics.
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Al-Ali, H., & An, W. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 11(1), e1003977. [Link]
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Barvian, M., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5673-5682. [Link]
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Biber, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1145. [Link]
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Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. [Link]
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Chen, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1649-1663. [Link]
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Barvian, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5673-5682. [Link]
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Schwartz, D. M., et al. (2017). Basic Mechanisms of JAK Inhibition. Nature Reviews Rheumatology, 13(12), 709-718. [Link]
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Zalpoor, H., & Nabi-Afjadi, M. (2022). The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. International Journal of Molecular Sciences, 23(19), 11215. [Link]
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Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
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Suzuki, R., et al. (2015). Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. Bioorganic & Medicinal Chemistry, 23(6), 1260-1275. [Link]
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Laping, N. J., et al. (2012). Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3397. [Link]
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Sharma, R., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(11), 4933-4945. [Link]
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A Comprehensive Guide to the Safe Disposal of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, a compound that, due to its chemical structure, requires careful handling as hazardous waste.
I. Core Principles of Disposal: A Safety-First Approach
Given the absence of specific toxicological and environmental hazard data for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, it must be treated as a hazardous substance. The primary directive is to avoid any form of in-laboratory treatment or neutralization unless a validated and compound-specific risk assessment has been conducted. The recommended and most secure method of disposal is to consign all waste containing this compound to a licensed hazardous waste disposal service, facilitated through your institution's Environmental Health and Safety (EHS) department.
II. Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols to mitigate risks of exposure and accidents.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles with side shields or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat or other protective garments should be worn to prevent skin contact.
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.[1][2]
Handling and Storage of Waste:
-
Keep all waste containers tightly sealed when not in use.
-
Store waste in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and open flames.[2][3]
-
Ensure that waste containers are stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][3][4]
III. Step-by-Step Disposal Procedures
The following protocol outlines the systematic process for the collection and disposal of waste containing 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with the compound, such as residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill clean-ups, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile should be collected in a separate, compatible liquid waste container. It is crucial to avoid mixing this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[5]
2. Waste Container Labeling:
Proper labeling is a critical component of safe waste management. The label on your waste container should include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile."
-
The appropriate hazard warnings, which should include "Toxic" and "Flammable," reflecting the hazards of its acetonitrile and pyridine components.[6][7]
3. Storage of Waste:
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[1] Secondary containment is recommended to prevent the spread of material in case of a leak.[6]
4. Arranging for Disposal:
Once the waste container is full or is no longer being used, you must arrange for its disposal through your institution's EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.[1] Do not attempt to dispose of this chemical through standard trash or down the drain.[2][7]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is associated with a fire risk, remove all sources of ignition.[1]
-
Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a universal absorbent pad.[2][5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's emergency response number and the EHS department.
-
Do not attempt to clean up a large spill on your own.[5]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Caption: Disposal workflow for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
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A Comprehensive Guide to the Safe Handling and Disposal of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2098045-72-6)[1]. The following protocols are based on established best practices for handling related chemical structures, including pyridine, acetonitrile, and pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to consult the official SDS if it becomes available and to always adhere to your institution's Chemical Hygiene Plan.[2][3][4][5][6]
Understanding the Hazard Profile
A thorough risk assessment is the foundation of safe laboratory practice. The chemical structure of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile suggests a combination of hazards associated with its constituent functional groups:
-
Pyridine Moiety : Pyridine and its derivatives are known to be hazardous.[7] They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[8][9]
-
Acetonitrile Moiety : Acetonitrile is a flammable liquid and is harmful if swallowed or inhaled, and in contact with skin.[10][11][12][13][14][15][16][17][18] It can also cause serious eye irritation.[14][15]
-
Pyrazole Moiety : While some pyrazole derivatives are stable, the class can include compounds that are irritants or have other toxicological properties.[19]
Given these components, it is prudent to treat 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile as a Particularly Hazardous Substance (PHS) until more specific toxicological data is available.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[15][20] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin absorption, a known hazard for pyridine and acetonitrile compounds.[7][11] Regularly inspect gloves for any signs of degradation or tearing. |
| Body | Chemical-resistant lab coat | Protects against incidental contact and spills.[7] |
| Respiratory | Use within a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation exposure.[7][21] If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Engineering Controls
-
Chemical Fume Hood : All handling of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[7][21]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[11][13]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[11][13][20]
Step-by-Step Handling Procedure
-
Preparation : Before starting, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : If weighing the solid compound, do so in the fume hood. Use a tared, sealed container to minimize the risk of generating dust.
-
Dissolving : When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames due to the flammability risk associated with the acetonitrile group.[11][13]
-
Transfers : Use appropriate tools such as spatulas for solids and pipettes or cannulas for solutions to minimize the risk of spills.
-
Post-Handling : After handling, decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.
Safe Handling Workflow Diagram
Caption: Workflow for safely handling 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile.
Emergency Procedures
Prompt and correct response to an emergency is critical.
Spill Response
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.[7]
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7][12]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material into a designated hazardous waste container.[12]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][13][20]
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[11][13][20]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][13][20]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][13][20]
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11][13]
-
Keep away from heat, sparks, and open flames.[10][11][13][20]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][11]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.[3]
Disposal Plan
All waste containing 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile must be treated as hazardous waste.[7][22]
-
Waste Collection : Collect all waste, including contaminated PPE and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][13]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[7]
-
Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area.[7][13]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[7][22] Under no circumstances should this chemical be disposed of down the drain. [7]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile waste.
Conclusion
The safe handling of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile requires a proactive approach to safety, grounded in a thorough understanding of the potential hazards associated with its chemical structure. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
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ACETONITRILE GC Safety Data Sheet. Loba Chemie. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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